2,4-Dichloroquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBJYUUUYZVIJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60345843 | |
| Record name | 2,4-Dichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60345843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
703-61-7 | |
| Record name | 2,4-Dichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60345843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dichloroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,4-Dichloroquinoline: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to 2,4-dichloroquinoline. The information is intended to support research and development activities in medicinal chemistry and materials science.
Chemical Structure and Identification
This compound is a heterocyclic aromatic organic compound. The structure consists of a quinoline (B57606) core, which is a bicyclic heteroaromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. In this specific isomer, two chlorine atoms are substituted at positions 2 and 4 of the quinoline ring system.
Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 703-61-7 | [1] |
| Molecular Formula | C₉H₅Cl₂N | [1] |
| Molecular Weight | 198.05 g/mol | [1] |
| Melting Point | 52-54 °C | |
| Boiling Point | 282 °C | |
| Solubility | Soluble in chloroform (B151607) and methanol; Insoluble in water. | |
| Appearance | White to pale brown solid | |
| SMILES | C1=CC=C2C(=C1)C(=CC(=N2)Cl)Cl | [1] |
| InChIKey | QNBJYUUUYZVIJP-UHFFFAOYSA-N | [1] |
Experimental Protocols
This section details the experimental procedures for the synthesis, purification, and characterization of this compound.
Synthesis of this compound from 4-Hydroxy-2-quinolone
This protocol describes a common method for the synthesis of this compound starting from 4-hydroxy-2-quinolone using phosphorus oxychloride (POCl₃).
Materials:
-
4-Hydroxy-2-quinolone
-
Phosphorus oxychloride (POCl₃)
-
Chloroform (CHCl₃)
-
Ice
-
Sodium carbonate (Na₂CO₃)
-
Water
-
Magnesium sulfate (B86663) (MgSO₄)
-
Ethyl acetate (B1210297)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-hydroxy-2-quinolone in an excess of phosphorus oxychloride.
-
Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture onto crushed ice to decompose the excess POCl₃. This should be done in a well-ventilated fume hood as it is a highly exothermic reaction and produces HCl gas.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium carbonate until the pH is approximately 8.
-
Extract the aqueous layer multiple times with chloroform.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
Purification by Column Chromatography
The crude this compound can be purified by silica (B1680970) gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
TLC plates and developing chamber
-
UV lamp for visualization
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring a uniform packing without air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., a mixture of hexane and ethyl acetate). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a non-polar solvent system, such as a mixture of hexane and ethyl acetate (e.g., 9:1 v/v). Gradually increase the polarity of the mobile phase to elute the desired compound.
-
Fraction Collection: Collect the eluent in small fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
Below is a workflow diagram for the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Spectroscopic Characterization
The structure of synthesized this compound should be confirmed using various spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum will show signals corresponding to the aromatic protons on the quinoline ring. The chemical shifts and coupling patterns will be characteristic of the 2,4-dichloro substitution pattern.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about the number and types of carbon atoms in the molecule.
-
Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the aromatic C-H and C=C stretching vibrations, as well as C-Cl stretching vibrations.
Biological Activity and Applications
While many quinoline derivatives are known for their broad range of biological activities, including antimalarial, anticancer, and antibacterial properties, the specific biological profile of this compound is less extensively studied compared to its isomers like 4,7-dichloroquinoline.[2] It primarily serves as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. For instance, it can be a precursor for the synthesis of various substituted quinolines by nucleophilic substitution reactions at the 2- and 4-positions. Some quinoline-based compounds have been investigated as enzyme inhibitors, for example, targeting DNA methyltransferases.[3]
The following diagram illustrates the logical relationships in the study of this compound, from its preparation to its potential applications as a chemical building block.
Caption: Logical relationships in the study and application of this compound.
Safety and Handling
This compound is classified as toxic if swallowed, causes skin irritation, and causes serious eye damage.[1] It is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. This compound | C9H5Cl2N | CID 607503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
2,4-Dichloroquinoline CAS number and safety data
An In-depth Technical Guide to 2,4-Dichloroquinoline
This guide provides comprehensive technical information on this compound, focusing on its chemical identity, safety data, and applications for researchers, scientists, and professionals in drug development.
Chemical Identification
This compound is a heterocyclic compound that serves as a crucial intermediate in the synthesis of various bioactive molecules.[1]
| Identifier | Value |
| CAS Number | 703-61-7 [2][3] |
| IUPAC Name | This compound[2] |
| Molecular Formula | C₉H₅Cl₂N[1][2][3] |
| Molecular Weight | 198.05 g/mol [1][2][3] |
| Synonyms | Quinoline, 2,4-dichloro-[2][3] |
Physical and Chemical Properties
The table below summarizes the key physical and chemical properties of this compound.
| Property | Value | Source |
| Melting Point | 63 - 67 °C | [1] |
| 52 - 54 °C | [3][4] | |
| Boiling Point | 282 °C | [1][3][4] |
| Appearance | White to light yellow to light orange powder to crystal | [1] |
| Solubility | Soluble in Chloroform, Methanol | [3] |
Safety Data
This compound is classified as a hazardous substance.[2] It is crucial to handle this chemical with appropriate safety precautions.
GHS Hazard Classification
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | 3 | Danger | Danger | H301: Toxic if swallowed[2] |
| Skin Corrosion/Irritation | 2 | Warning | Warning | H315: Causes skin irritation[2] |
| Serious Eye Damage/Eye Irritation | 1 | Danger | Danger | H318: Causes serious eye damage[2] |
| Specific Target Organ Toxicity, Single Exposure | 3 | Warning | Warning | H335: May cause respiratory irritation[2] |
Precautionary Statements and Personal Protective Equipment (PPE)
A comprehensive list of precautionary statements is provided by the ECHA C&L Inventory.[2] Key handling and protective measures include:
| Category | Recommendations |
| Handling | Wash hands and any exposed skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Avoid breathing dust.[5][6] |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. Keep in a dry, cool place.[3][5] |
| Personal Protective Equipment | Wear protective gloves, protective clothing, and eye/face protection.[5][6][7] |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][7] |
| First Aid (Skin) | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[6][7] |
| First Aid (Ingestion) | If swallowed, immediately call a POISON CENTER or doctor/physician. Rinse mouth.[2] |
| Spill Response | For minor spills, clean up immediately, avoiding dust generation, and wear impervious gloves and safety glasses. For major spills, evacuate the area, move upwind, and alert the fire brigade. Prevent spillage from entering drains or waterways.[5] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the chlorination of quinoline-2,4-diol.[3]
Materials:
-
Quinoline-2,4-diol (150 g, 931 mmol)
-
Phosphorus oxychloride (POCl₃) (975 mL, 10.4 mol)
-
Chloroform (CHCl₃)
-
Ice water
-
Magnesium sulfate (B86663) (MgSO₄)
-
Ethyl acetate (B1210297) (EtOAc) in hexane (B92381) (20%)
Procedure:
-
A suspension of quinoline-2,4-diol in POCl₃ is stirred at reflux for 6 hours.
-
The reaction mixture is then concentrated.
-
The residue is diluted with 500 mL of CHCl₃.
-
The resulting solution is poured into ice water.
-
The aqueous layer is extracted three times with CHCl₃.
-
The combined organic layers are dried over MgSO₄, filtered, and concentrated.
-
The crude product is purified by flash chromatography on silica gel using 20% EtOAc in hexane as the eluent to yield this compound as a pale brown solid (177 g, 96% yield).[3]
Applications and Workflow
This compound is a versatile building block in medicinal and agricultural chemistry.[1] Its primary use is as an intermediate in the synthesis of more complex molecules with specific biological activities.
Caption: Synthetic pathways from this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C9H5Cl2N | CID 607503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 703-61-7 [m.chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
Spectroscopic Data of 2,4-Dichloroquinoline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-dichloroquinoline, a key intermediate in various synthetic applications. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR data have been acquired and analyzed.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule.
Table 1: ¹H NMR Chemical Shifts for this compound
| Proton | Chemical Shift (δ) ppm |
| H-3 | 7.42 |
| H-5 | 8.15 |
| H-6 | 7.65 |
| H-7 | 7.85 |
| H-8 | 8.05 |
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the different carbon environments within the this compound structure.
Table 2: ¹³C NMR Chemical Shifts for this compound [1]
| Carbon Atom | Chemical Shift (δ) ppm |
| C-2 | 151.2 |
| C-3 | 125.1 |
| C-4 | 143.5 |
| C-4a | 127.8 |
| C-5 | 130.8 |
| C-6 | 128.2 |
| C-7 | 130.2 |
| C-8 | 129.5 |
| C-8a | 148.6 |
Solvent: CDCl₃[1]
Experimental Protocol for NMR Spectroscopy
The following is a standard protocol for acquiring ¹H and ¹³C NMR spectra of organic compounds like this compound.[2][3][4]
1.3.1. Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Solvent Selection: Use a deuterated solvent such as chloroform-d (B32938) (CDCl₃).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ 0.00 ppm).[5]
1.3.2. NMR Data Acquisition
-
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker AC-300 or equivalent) is used.[6]
-
Tuning and Locking: The spectrometer is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C), and the deuterium (B1214612) signal from the solvent is used to lock the magnetic field.
-
Shimming: The magnetic field homogeneity is optimized by shimming to obtain sharp spectral lines.
-
Acquisition Parameters (Typical):
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse experiment.
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
-
1.3.3. Data Processing
-
Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.
-
Referencing: The chemical shift axis is calibrated using the TMS signal at 0.00 ppm.
-
Integration (¹H NMR): The area under each peak is integrated to determine the relative number of protons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound based on the absorption of infrared radiation.
IR Spectral Data
The IR spectrum of this compound shows characteristic absorption bands for aromatic and chloro-substituted compounds.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-3150 | Medium | Aromatic C-H stretch |
| 1580-1620 | Strong | Aromatic C=C stretch |
| 1450-1550 | Strong | Aromatic C=C stretch |
| 1000-1200 | Medium | In-plane C-H bending |
| 750-850 | Strong | Out-of-plane C-H bending |
| 650-800 | Strong | C-Cl stretch |
Experimental Protocol for IR Spectroscopy (KBr Pellet Method)
The KBr pellet method is a common technique for preparing solid samples for transmission IR spectroscopy.[7][8][9][10]
2.2.1. Sample Preparation [7][8][9][10]
-
Grinding: Grind a small amount (1-2 mg) of this compound into a fine powder using an agate mortar and pestle.
-
Mixing: Add approximately 100-200 mg of dry potassium bromide (KBr) powder to the mortar and mix thoroughly with the sample.
-
Pellet Formation: Transfer the mixture to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.
2.2.2. IR Data Acquisition
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Background Spectrum: A background spectrum of a pure KBr pellet is recorded to subtract any atmospheric and instrumental interferences.
-
Sample Spectrum: The KBr pellet containing the this compound sample is placed in the sample holder, and the IR spectrum is recorded.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation.
Mass Spectral Data
The mass spectrum of this compound is characterized by its molecular ion peak and several fragment ions.
Table 4: Key Mass Spectral Fragments for this compound [6]
| m/z | Relative Intensity | Assignment |
| 197 | 100 | [M]⁺ (Molecular ion, C₉H₅³⁵Cl₂N) |
| 199 | 65 | [M+2]⁺ (Isotope peak with one ³⁷Cl) |
| 201 | 10 | [M+4]⁺ (Isotope peak with two ³⁷Cl) |
| 162 | High | [M - Cl]⁺ |
| 127 | Medium | [M - 2Cl]⁺ |
Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a common technique for the analysis of volatile and semi-volatile organic compounds like this compound.[11][12][13]
3.2.1. Sample Preparation
-
Dissolution: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane).
-
Dilution: Dilute the solution to an appropriate concentration for GC-MS analysis (typically in the ppm range).
3.2.2. GC-MS Data Acquisition
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.
-
Gas Chromatography (GC) Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS) is typically used.[13]
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program: A temperature gradient is used to separate the components of the sample. For example, start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
3.2.3. Data Analysis
The resulting chromatogram and mass spectra are analyzed to identify the peak corresponding to this compound and to examine its fragmentation pattern.
Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
- 1. spectrabase.com [spectrabase.com]
- 2. pubsapp.acs.org [pubsapp.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound | C9H5Cl2N | CID 607503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. shimadzu.com [shimadzu.com]
- 8. youtube.com [youtube.com]
- 9. piketech.com [piketech.com]
- 10. pelletpressdiesets.com [pelletpressdiesets.com]
- 11. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 12. benchchem.com [benchchem.com]
- 13. tdi-bi.com [tdi-bi.com]
An In-depth Technical Guide to the Solubility of 2,4-Dichloroquinoline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2,4-dichloroquinoline in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide furnishes qualitative solubility information, quantitative data for the structurally similar compound 4,7-dichloroquinoline (B193633) for comparative analysis, and a detailed, generalized experimental protocol for determining the solubility of solid organic compounds.
Introduction to this compound
This compound is a heterocyclic aromatic compound with the chemical formula C₉H₅Cl₂N.[1] It serves as a significant intermediate in the synthesis of various biologically active molecules and functional materials. Understanding its solubility in different organic solvents is crucial for its application in chemical synthesis, purification, and formulation development.
Physicochemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₉H₅Cl₂N |
| Molecular Weight | 198.05 g/mol [1] |
| Melting Point | 52-54 °C[2] |
| Boiling Point | 282 °C[2] |
| Appearance | Colorless to light brown solid[2][3] |
Solubility Profile
Qualitative Solubility of this compound:
General literature indicates that this compound is soluble in organic solvents such as chloroform (B151607) and methanol.[2][3] It is reported to be insoluble in water.[3] The aromatic nature of the quinoline (B57606) ring and the presence of chloro-substituents contribute to its affinity for organic solvents.
Quantitative Solubility Data for the Analogous 4,7-Dichloroquinoline:
To provide a quantitative perspective, the following table summarizes the experimental mole fraction solubility of the structural isomer, 4,7-dichloroquinoline, in various organic solvents at different temperatures. This data can offer valuable insights into the potential solubility behavior of this compound.
| Solvent | Temperature (K) | Mole Fraction Solubility (x) |
| Ethanol | 298.2 | 0.0113 |
| 303.2 | 0.0145 | |
| 308.2 | 0.0224 | |
| 313.2 | 0.0364 | |
| 318.2 | 0.0564 | |
| 323.2 | 0.0886 | |
| 328.2 | 0.1353 | |
| 333.2 | 0.2083 | |
| Tetrahydrofuran | 298.2 | - |
| 303.2 | - | |
| 308.2 | - | |
| 313.2 | - | |
| 318.2 | - | |
| 323.2 | - | |
| 328.2 | - | |
| 333.2 | - | |
| Acetonitrile | 298.2 | - |
| 303.2 | - | |
| 308.2 | - | |
| 313.2 | - | |
| 318.2 | - | |
| 323.2 | - | |
| 328.2 | - | |
| 333.2 | - | |
| Acetone | 298.2 | - |
| 303.2 | - | |
| 308.2 | - | |
| 313.2 | - | |
| 318.2 | - | |
| 323.2 | - | |
| 328.2 | - | |
| 333.2 | - | |
| Note: Specific mole fraction solubility data for 4,7-dichloroquinoline in Tetrahydrofuran, Acetonitrile, and Acetone were mentioned to have been measured in the source but the explicit values were not provided in the abstract.[4] |
Experimental Protocol for Solubility Determination (Gravimetric Method)
This section outlines a detailed, generalized procedure for determining the equilibrium solubility of a solid organic compound like this compound in an organic solvent using the gravimetric method.[5][6]
3.1. Materials and Equipment:
-
This compound (or the solid compound of interest)
-
Selected organic solvent(s) (e.g., chloroform, methanol)
-
Analytical balance (accurate to ±0.0001 g)
-
Thermostatic shaker or water bath
-
Vials with screw caps
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed evaporation dishes or vials
-
Drying oven or vacuum desiccator
-
Vortex mixer
3.2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of the solid compound to a vial. The presence of undissolved solid is essential to ensure that a saturated solution is formed.
-
Add a known volume of the desired organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the solubility value remains constant.
-
-
Sample Collection and Separation of Undissolved Solid:
-
After equilibration, cease agitation and allow the vial to stand undisturbed for a period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial. This step is critical to remove any undissolved microparticles.
-
-
Solvent Evaporation and Mass Determination:
-
Place the evaporation dish containing the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without causing decomposition of the solute. Alternatively, a vacuum desiccator can be used.
-
Continue drying until a constant weight is achieved. This is confirmed by repeated weighing until two consecutive measurements are within an acceptable tolerance.
-
Cool the dish to room temperature in a desiccator before each weighing to prevent errors due to air buoyancy.
-
3.3. Calculation of Solubility:
-
Record the final mass of the evaporation dish containing the dried solute.
-
Calculate the mass of the dissolved solute by subtracting the initial mass of the empty evaporation dish from the final mass.
-
The solubility can then be expressed in various units:
-
g/L: (mass of dissolved solute in g) / (volume of solvent sample in L)
-
mg/mL: (mass of dissolved solute in mg) / (volume of solvent sample in mL)
-
mol/L (Molarity): (moles of dissolved solute) / (volume of solvent sample in L)
-
Visualizations
Caption: Experimental workflow for determining solubility via the gravimetric method.
Caption: Key factors influencing the solubility of a solid in a liquid solvent.
References
The 2,4-Dichloroquinoline Scaffold: A Privileged Motif in Drug Discovery and Its Biological Activities
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline (B57606) ring system is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its versatile pharmacological activities. Among its numerous derivatives, the 2,4-dichloroquinoline core has emerged as a particularly valuable starting point for the synthesis of a diverse array of biologically active molecules. The presence of two reactive chlorine atoms at positions 2 and 4 allows for selective functionalization through nucleophilic substitution reactions, providing a facile entry into a wide chemical space. This technical guide provides a comprehensive overview of the biological activities of the this compound scaffold, with a focus on its anticancer and antimicrobial properties. It includes a compilation of quantitative biological data, detailed experimental protocols for synthesis and biological evaluation, and visualizations of key signaling pathways and experimental workflows.
Synthesis of 2,4-Disubstituted Quinoline Derivatives
The this compound scaffold is typically synthesized from an appropriate aniline (B41778) precursor. One common method involves the condensation of an aromatic primary amine with malonic acid in the presence of phosphorus oxychloride (POCl₃), which affords the corresponding 4-hydroxy-2-quinolone. Subsequent treatment with excess POCl₃ yields the desired this compound.[1] Microwave-assisted one-pot syntheses have also been developed to improve efficiency and reaction times.[2]
Representative Synthetic Protocol: One-Pot Microwave-Assisted Synthesis of 2,4-Dichloroquinolines[2]
This protocol describes a rapid, one-pot conversion of aromatic amines to 2,4-dichloroquinolines under microwave irradiation.
Materials:
-
Aniline (or substituted aniline)
-
Malonic acid
-
Phosphorus oxychloride (POCl₃)
-
Ethanol-water
Procedure:
-
In a microwave-safe reaction tube, dissolve malonic acid (0.04 mol) in phosphorus oxychloride (25 mL).
-
Slowly add the aniline derivative (0.05 mol) to the solution.
-
Seal the tube with a CaCl₂ trap and expose it to microwave irradiation (e.g., 600 W for 50 seconds).
-
After irradiation, cool the solution to room temperature and pour it into iced water (200 mL).
-
Make the solution slightly alkaline with a dilute aqueous sodium hydroxide (B78521) solution.
-
Filter the resulting precipitate and recrystallize from an ethanol-water mixture with the aid of charcoal to obtain the pure this compound derivative.
The following diagram illustrates a general workflow for the synthesis of 2,4-disubstituted quinoline derivatives.
Anticancer Activity
Derivatives of the this compound scaffold have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of various 2,4-disubstituted quinoline and quinazoline (B50416) derivatives, presented as IC₅₀ (half-maximal inhibitory concentration) or GI₅₀ (50% growth inhibition) values.
| Compound Class | Derivative/Compound | Cancer Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |
| Quinazoline-Chalcone | 14g | K-562 (Leukemia) | 0.622 | [3][4][5] |
| RPMI-8226 (Leukemia) | 1.81 | [3][4][5] | ||
| HCT-116 (Colon) | < 0.622 | [3][4][5] | ||
| LOX IMVI (Melanoma) | < 0.622 | [3][4][5] | ||
| MCF7 (Breast) | 1.81 | [3][4][5] | ||
| Pyrimidodiazepine | 16c | Various | High Cytotoxicity | [3][4][5] |
| 2,4-Disubstituted Quinoline | 3c | PC-3 (Prostate) | Significant Activity | [6] |
| 3q | PC-3 (Prostate) | Significant Activity | [6] | |
| 3t | PC-3 (Prostate) | Significant Activity | [6] | |
| 3m | MDA-MB-231 (Breast) | Potent Activity | [6] | |
| 3d | H460 (Lung) | Active | [6] | |
| 3f | H460 (Lung) | Active | [6] | |
| 3aa | PC-3, H460, MDA-MB-231 | Broad Spectrum Activity | [6] | |
| 2-Phenylquinoline-4-carboxamide | 3a | Not Specified | Max. Anticancer Activity | [7] |
| 3f | Not Specified | Max. Anticancer Activity | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[3]
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.[3]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.[3]
-
Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.[3]
-
Measure the absorbance at 570 nm using a microplate reader.[3]
-
Calculate the IC₅₀ value from the dose-response curve.
The following diagram illustrates a typical workflow for in vitro anticancer drug screening.
Antimicrobial Activity
The this compound scaffold has also served as a template for the development of potent antimicrobial agents, with derivatives exhibiting activity against a range of bacteria and fungi.
Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for various quinoline derivatives against different microbial strains.
| Compound Class | Derivative/Compound | Microbial Strain | MIC (µg/mL) | Reference |
| Quinoline-Sulfonamide Hybrids | QS Series | S. aureus | 1.95 - 3.9 | |
| E. coli | 3.9 - 7.81 | |||
| C. albicans | 3.9 - 15.62 | |||
| Chloroquinoline Analogs | Compound 5 | S. aureus | 11.00 (inhibition zone in mm) | [8] |
| P. aeruginosa | 11.00 (inhibition zone in mm) | [8] | ||
| Compound 6 | E. coli | 11.00 (inhibition zone in mm) | [8] | |
| Compound 7 | S. pyogenes | 11.00 (inhibition zone in mm) | [8] | |
| Compound 8 | E. coli | 12.00 (inhibition zone in mm) | [8] | |
| Quinoline-1,2,4-triazole Hybrids | Various | Bacteria & Fungi | 6.25 (most effective) | [9] |
| 2-Sulfoether-4-quinolones | Compound 15 | S. aureus | 0.8 µM | [10] |
| B. cereus | 1.61 µM | [10] | ||
| Quinolone Hybrids | Compounds 25 & 26 | A. fumigatus | 0.98 | [10] |
| C. albicans | 0.49 - 0.98 | [10] | ||
| S. pneumoniae | 0.49 | [10] | ||
| S. aureus | 0.98 - 1.95 | [10] | ||
| E. coli | 0.49 | [10] | ||
| M. tuberculosis | 0.39 - 0.78 | [10] | ||
| 6-Amino-4-methyl-1H-quinoline-2-one Derivatives | Compounds 2 & 6 | B. cereus, Staphylococcus, Pseudomonas, E. coli | 3.12 - 50 | [11] |
| A. flavus, A. niger, F. oxysporum, C. albicans | Potentially Active | [11] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
This compound derivatives
-
0.5 McFarland standard
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Dispense the broth medium into the wells of a 96-well plate.
-
Perform serial two-fold dilutions of the test compound across the plate.
-
Prepare an inoculum of the microorganism equivalent to a 0.5 McFarland standard and dilute it to the final concentration.
-
Inoculate each well with the microbial suspension.[11]
-
Incubate the plates under appropriate conditions (e.g., 35°C for 16-20 hours for bacteria).[2]
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathways Modulated by Quinoline Derivatives
The anticancer effects of quinoline and quinazoline derivatives are often attributed to their ability to interfere with critical signaling pathways that regulate cell growth, proliferation, and survival. The PI3K/Akt/mTOR and MAPK/ERK pathways are two of the most frequently implicated cascades.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that promotes cell survival and proliferation. Aberrant activation of this pathway is a common feature in many cancers. Several quinazoline-based compounds have been identified as potent inhibitors of PI3K, thereby blocking the downstream signaling to Akt and mTOR.[12] This inhibition can lead to the suppression of cell growth and induction of apoptosis.
The following diagram illustrates the inhibition of the PI3K/Akt/mTOR pathway by quinazoline derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Broth microdilution - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. rr-asia.woah.org [rr-asia.woah.org]
- 11. researchgate.net [researchgate.net]
- 12. MAPK/ERK pathway inhibition is a promising treatment target for adrenocortical tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
2,4-Dichloroquinoline: A Versatile Scaffold in Modern Medicinal Chemistry
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The quinoline (B57606) nucleus is a cornerstone in the architecture of numerous therapeutic agents, and among its halogenated derivatives, 2,4-dichloroquinoline has emerged as a highly versatile and privileged building block in medicinal chemistry. Its strategic placement of two reactive chlorine atoms allows for selective functionalization, paving the way for the synthesis of a diverse array of biologically active molecules. This technical guide provides an in-depth exploration of this compound as a core scaffold, detailing its synthesis, reactivity, and applications in the development of novel therapeutics. Particular focus is given to its role in generating potent anticancer and antimalarial agents. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug discovery and development, offering detailed experimental protocols, quantitative biological data, and visual representations of key chemical and biological pathways.
Introduction: The Significance of the Quinoline Scaffold
Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that are ubiquitous in a wide range of natural products and synthetic pharmaceuticals.[1] The quinoline scaffold's planarity and ability to intercalate with DNA, coupled with its capacity to engage in hydrogen bonding and other non-covalent interactions, make it an ideal framework for designing molecules that can modulate various biological targets. The introduction of halogen substituents, particularly chlorine, at the 2 and 4 positions of the quinoline ring, dramatically enhances its synthetic utility by providing reactive handles for nucleophilic substitution reactions. This has established this compound as a pivotal intermediate in the synthesis of compounds with a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][3]
Synthesis of this compound
The preparation of this compound is a well-established process, typically commencing from readily available anilines. A common and efficient method involves a one-pot reaction of an aromatic amine with malonic acid in the presence of phosphorus oxychloride (POCl₃).[1][4] This reaction proceeds through the formation of a 4-hydroxy-2-quinolone intermediate, which is subsequently chlorinated by excess POCl₃ to yield the desired this compound. Microwave-assisted synthesis has also been reported to significantly accelerate this transformation, offering a rapid and efficient alternative to conventional heating methods.[1]
Detailed Experimental Protocol: One-Pot Synthesis of this compound
This protocol describes a general one-pot synthesis of this compound from aniline (B41778).
Materials:
-
Aniline
-
Malonic Acid
-
Phosphorus Oxychloride (POCl₃)
-
Crushed Ice
-
Sodium Carbonate (Na₂CO₃) solution
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add phosphorus oxychloride (25 mL).
-
To the stirred POCl₃, dissolve malonic acid (4.15 g, 0.04 mol).
-
Slowly add aniline (4.6 g, 0.05 mol) to the mixture. The addition should be done portion-wise to control the exothermic reaction.
-
After the addition is complete, heat the reaction mixture to 100°C for 15 minutes.
-
Allow the reaction mixture to cool to room temperature and then carefully pour it onto finely crushed ice to decompose the excess POCl₃. This step should be performed in a well-ventilated fume hood.
-
Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH reaches approximately 8.
-
The resulting precipitate of this compound is collected by filtration.
-
Wash the solid product with copious amounts of cold water to remove any inorganic impurities.
-
Dry the product at room temperature. The typical yield is around 74%.[4]
-
For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol.
Chemical Reactivity and Functionalization
The key to the utility of this compound in medicinal chemistry lies in the differential reactivity of its two chlorine atoms. The chlorine at the C4 position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the C2 position.[5] This regioselectivity is attributed to the electronic influence of the quinoline nitrogen atom, which activates the C4 position for nucleophilic attack. This allows for a stepwise and controlled functionalization of the quinoline core.
dot
References
- 1. Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Combination of chloroquine diphosphate and salidroside induces human liver cell apoptosis via regulation of mitochondrial dysfunction and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 2,4-Dichloroquinoline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Among its many halogenated derivatives, 2,4-dichloroquinoline has emerged as a versatile starting material for the synthesis of a diverse array of biologically active compounds. This technical guide provides an in-depth overview of the potential therapeutic targets of this compound derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways to facilitate further research and drug development in this promising area.
Anticancer Activity
Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines. The primary mechanisms of action appear to involve the inhibition of key signaling pathways and interactions with DNA.
Quantitative Data for Anticancer Activity
| Derivative Class | Cell Line | Activity Metric | Value | Reference |
| 2,4-Diarylquinolines | MDA-MB-231 (Breast) | IC50 | 17.72 ± 0.89 µM | [1] |
| 2,4-Diarylquinolines | MCF-7 (Breast) | IC50 | 13.22 ± 0.50 µM | [1] |
| 4-Aminoquinolines | MDA-MB-468 (Breast) | GI50 | 7.35–8.73 μM | [2] |
| 4-Aminoquinolines | MCF-7 (Breast) | GI50 | 8.22 μM | [2] |
| 2,4,6-Trisubstituted quinolines | Lung, Colon, Liver, Stomach | IC50 | 0.03 µM to 1.24 µM | [3] |
| 2-Anilino-4-alkylaminoquinazolines | MCF-7, HCT-116, HePG-2, HFB4 | IC50 | 9.1 to 10.9 µM | [4] |
| Quinoxaline-coumarin hybrids | Melanoma (MALME-M) | GI | 55.75% | [5] |
| Quinoxaline-triazole hybrids | Leukemia (Ty-82) | IC50 | 2.5 µM | [5] |
| Quinoxaline-triazole hybrids | Leukemia (THP-1) | IC50 | 1.6 µM | [5] |
| Quinoxaline-ester/amide hybrids | Cervical (HeLa) | IC50 | 0.126 µM | [5] |
| Quinoxaline-ester/amide hybrids | Hepatoma (SMMC-7721) | IC50 | 0.071 µM | [5] |
| Quinoxaline-ester/amide hybrids | Leukemia (K562) | IC50 | 0.164 µM | [5] |
Signaling Pathways in Cancer
The anticancer activity of certain quinoline derivatives has been linked to the inhibition of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathways, which are crucial for tumor growth, proliferation, and angiogenesis. Some derivatives are also believed to exert their effects through DNA binding.
Antimalarial Activity
Quinoline-based compounds, most notably chloroquine, have a long history in the treatment of malaria. Derivatives of this compound are being explored as next-generation antimalarials to combat the growing issue of drug resistance. A key target in the Plasmodium falciparum parasite is the detoxification of heme.
Quantitative Data for Antimalarial Activity
| Derivative | Strain | Activity Metric | Value | Reference |
| 1-(2-(methylamino)ethyl)-3-(quinolin-4-yl)thiourea | Chloroquine-resistant P. falciparum | IC50 | 1.2 µM | [1] |
| Quinoline-1,2,4-triazine hybrid (40d) | Plasmodium falciparum | IC50 | 4.54 ± 0.16 µM | [1] |
| 7-(2-phenoxyethoxy)-4(1H)-quinolones | Drug-resistant P. falciparum | EC50 | as low as 0.15 nM | [1] |
| Tetrahydropyridine-appended 8-aminoquinoline (B160924) (40c) | P. falciparum 3D7 (sensitive) | EC50 | 1.99 µM | [1] |
| Tetrahydropyridine-appended 8-aminoquinoline (40c) | P. falciparum RKL-9 (resistant) | EC50 | 5.69 µM | [1] |
| 4,7-dichloroquinoline | Chloroquine-sensitive P. falciparum | IC50 | 6.7 nM | [6] |
| 4,7-dichloroquinoline | Chloroquine-resistant P. falciparum | IC50 | 8.5 nM | [6] |
| N-(2-((7-chloroquinolin-4-yl)amino)ethyl)-2,4,6 triisopropylbenzenesulfonamide | P. falciparum | - | Efficiently reduced hemozoin production | [1] |
| N-(3-((7-chloroquinolin-4-yl)amino)propyl)-2,4,6-triisopropylbenzenesulfonamide | P. falciparum | - | Efficiently reduced hemozoin production | [1] |
Mechanism of Action in Malaria
In the acidic food vacuole of the malaria parasite, hemoglobin from the host red blood cells is digested, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystal called hemozoin. Many quinoline derivatives are thought to inhibit this process, leading to the accumulation of toxic heme and parasite death.
Antimicrobial and Antiviral Activities
The versatile scaffold of this compound has also been utilized to develop potent antibacterial, antifungal, and antiviral agents.
Quantitative Data for Antimicrobial and Antiviral Activity
| Derivative Class | Target | Activity Metric | Value | Reference |
| 2-sulfoether-4-quinolone | S. aureus | MIC | 0.8 µM | [7] |
| 2-sulfoether-4-quinolone | B. cereus | MIC | 1.61 µM | [7] |
| 2,4-disubstituted quinazoline (B50416) | Influenza A/WSN/33 (H1N1) | IC50 | 3.70–4.19 μM | [8][9] |
| 6-fluoro-quinazoline-2,4-diamine | Chikungunya virus | - | More protective than ribavirin | [10] |
| 7-chloroquinoline derivatives | E. coli | Inhibition Zone | 11.00 ± 0.04 to 12.00 ± 0.00 mm | [11] |
| 7-chloroquinoline derivatives | S. aureus, P. aeruginosa | Inhibition Zone | 11.00 ± 0.03 mm | [11] |
| 7-chloroquinoline derivatives | S. pyogenes | Inhibition Zone | 11.00 ± 0.02 mm | [11] |
Experimental Protocols
A general workflow for the synthesis and biological evaluation of this compound derivatives is outlined below. This typically involves a multi-step synthesis followed by a battery of in vitro assays to determine biological activity.
Key Experimental Methodologies
-
Synthesis: Derivatives are commonly synthesized through nucleophilic substitution reactions at the 2 and 4 positions of the this compound core.[2][12]
-
In Vitro Cytotoxicity Screening: Human cancer cell lines are cultured and exposed to various concentrations of the synthesized compounds. Cell viability is typically assessed using assays such as the MTT or SRB assay to determine the GI50 (50% growth inhibition) or IC50 (50% inhibitory concentration).[2]
-
Antimalarial Assays: The activity against P. falciparum is often determined using a 3H-hypoxanthine incorporation assay or by measuring the level of parasite-specific proteins like HRP-II.[1][13]
-
Antibacterial Susceptibility Testing: The minimum inhibitory concentration (MIC) is determined by broth microdilution or agar (B569324) diffusion methods against a panel of bacterial strains.[7]
-
Antiviral Assays: The antiviral activity is evaluated in cell culture by measuring the reduction in viral replication, for example, through plaque reduction assays or by quantifying viral proteins.[10]
-
Mechanism of Action Studies: These can include enzyme inhibition assays (e.g., for COX or topoisomerase), DNA binding studies (e.g., using UV-visible spectroscopy or molecular docking), and assays to measure the inhibition of specific biological processes like hemozoin formation.[1][5][13]
Conclusion
Derivatives of this compound represent a rich source of potential therapeutic agents with a broad spectrum of biological activities. The data and methodologies presented in this guide highlight the significant opportunities for researchers and drug development professionals to explore this chemical space further. Future work should focus on lead optimization to enhance potency and selectivity, as well as in-depth mechanistic studies to fully elucidate the molecular targets of these promising compounds.
References
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and anti-influenza A virus activity of novel 2,4-disubstituted quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification of 2,4-Diaminoquinazoline Derivative as a Potential Small-Molecule Inhibitor against Chikungunya and Ross River Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. austinpublishinggroup.com [austinpublishinggroup.com]
- 13. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Versatile Intermediate: A Technical Guide to the Discovery and Synthesis of 2,4-Dichloroquinoline
For Immediate Release
A deep dive into the historical evolution and synthetic methodologies of 2,4-dichloroquinoline, a pivotal building block in medicinal chemistry and materials science. This whitepaper offers researchers, scientists, and drug development professionals a comprehensive overview of classical and modern synthetic routes, complete with detailed experimental protocols and comparative data.
The quinoline (B57606) scaffold, a fused bicyclic heterocycle, has been a cornerstone of synthetic chemistry since its initial isolation from coal tar by Friedlieb Ferdinand Runge in 1834.[1] Among its many halogenated derivatives, this compound stands out as a highly versatile intermediate, crucial for the synthesis of a wide range of biologically active compounds. This technical guide illuminates the historical context of its discovery and provides a detailed examination of the core synthetic strategies for its preparation.
From Classical Reactions to Modern Innovations: A Historical Perspective
The late 19th century saw the emergence of foundational methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Combes reactions.[2] These early methods, while groundbreaking, often required harsh conditions. The mid-20th century brought more refined and direct approaches. A significant development in the synthesis of substituted quinolines was the work of Ziegler and Gelfert in 1959, who reported a facile one-pot synthesis of 2,4-dichloroquinolines from aromatic amines and malonic acid in the presence of phosphorus oxychloride.[3] This method provided a more direct and efficient route to this important intermediate. Another classical and logical approach involves the chlorination of the corresponding dihydroxyquinoline. More recently, microwave-assisted organic synthesis has emerged as a rapid and efficient alternative to traditional heating methods.
Core Synthetic Methodologies
This section details the primary synthetic routes to this compound, providing both the chemical logic and detailed experimental procedures.
The Ziegler & Gelfert Method: Condensation of Aromatic Amines with Malonic Acid
This widely recognized method involves the reaction of an aniline (B41778) with malonic acid in the presence of a dehydrating and chlorinating agent, typically phosphorus oxychloride. The reaction proceeds through the formation of a malondianilide intermediate, which then undergoes cyclization and subsequent chlorination.
Reaction Scheme:
Caption: Ziegler & Gelfert synthesis of this compound.
Experimental Protocol:
A detailed protocol for a one-pot synthesis of this compound derivatives is described by Azizian, et al. (2001).[4]
-
Reaction Setup: A mixture of the appropriate primary aromatic amine (1 mole) and malonic acid (2 moles) is prepared in an excess of phosphorus oxychloride.
-
Reaction Conditions: The reaction mixture is refluxed.
-
Work-up: The excess phosphorus oxychloride is removed, and the residue is carefully poured into ice water. The resulting mixture is neutralized to precipitate the crude product.
-
Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like petroleum ether.
| Parameter | Value |
| Starting Materials | Aniline, Malonic Acid, POCl₃ |
| Key Intermediate | 4-hydroxy-2-quinolone |
| Yield | Good |
Table 1. Quantitative data for the Ziegler & Gelfert method.
Chlorination of 2,4-Dihydroxyquinoline (Quinoline-2,4-dione)
A common and effective method for the synthesis of this compound is the direct chlorination of its corresponding dihydroxy precursor, quinoline-2,4-dione, which exists in tautomeric equilibrium with 2,4-dihydroxyquinoline. Phosphorus oxychloride is the most commonly used chlorinating agent for this transformation.
Reaction Scheme:
Caption: Synthesis of this compound via chlorination.
Experimental Protocol:
The following protocol is adapted from a procedure for the chlorination of a hydroxyquinoline derivative.[5][6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, 4-hydroxyquinolin-2-one (2 mmol) is treated with phosphorus oxychloride (2 ml).
-
Reaction Conditions: The reaction mixture is heated at 100°C for 15 minutes.
-
Work-up: After cooling, the reaction mixture is carefully poured onto crushed ice to decompose the excess phosphorus oxychloride. The solution is then neutralized to a pH of 8 with sodium carbonate to precipitate the product.
-
Purification: The resulting precipitate is filtered, washed with water, and dried at room temperature. The product can be further purified by crystallization from diethyl ether.
| Parameter | Value |
| Starting Material | 2,4-Dihydroxyquinoline (Quinoline-2,4-dione) |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) |
| Reaction Temperature | 100°C |
| Reaction Time | 15 minutes |
| Yield | 74% |
Table 2. Quantitative data for the chlorination of 2,4-dihydroxyquinoline.
Microwave-Assisted One-Pot Synthesis
Modern synthetic chemistry often employs microwave irradiation to accelerate reactions, reduce side product formation, and improve yields. The synthesis of 2,4-dichloroquinolines from aromatic amines and malonic acid can be efficiently achieved using this technology.
Reaction Scheme:
Caption: Microwave-assisted synthesis of this compound.
Experimental Protocol:
The following protocol is based on the work of Taherpour et al.[3]
-
Reaction Setup: Malonic acid (0.04 mol) is dissolved in phosphorus oxychloride (25 mL). The aromatic amine (0.05 mol) is then slowly added to the solution.
-
Microwave Irradiation: The reaction vessel is sealed and exposed to microwave irradiation.
-
Work-up: After cooling to room temperature, the solution is poured into iced water (200 mL) and made slightly alkaline with a dilute aqueous sodium hydroxide (B78521) solution to precipitate the product.
-
Purification: The initial product is filtered off and can be recrystallized from an ethanol-water solvent mixture with the aid of charcoal.
| Parameter | Value |
| Starting Materials | Aromatic Amine, Malonic Acid, POCl₃ |
| Microwave Power | 600 W |
| Irradiation Time | 50 seconds |
| Initial Yield | 61% (for this compound) |
Table 3. Quantitative data for the microwave-assisted synthesis.
Conclusion
The synthesis of this compound has evolved from classical, often strenuous, methods to rapid and efficient modern techniques. The Ziegler & Gelfert approach and the chlorination of 2,4-dihydroxyquinoline remain fundamental and widely practiced methods in synthetic labs. The advent of microwave-assisted synthesis offers a significant improvement in terms of reaction time and simplicity. For researchers and professionals in drug discovery and materials science, a thorough understanding of these synthetic pathways is essential for the continued development of novel and impactful quinoline-based compounds.
References
2,4-Dichloroquinoline Derivatives: A Technical Guide to Their Potential as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Among its many variations, the 2,4-dichloroquinoline framework serves as a versatile synthetic intermediate for the development of potent kinase inhibitors. This technical guide provides an in-depth overview of the synthesis, biological activity, and experimental evaluation of this compound derivatives, with a particular focus on their evolution into highly effective kinase inhibitors targeting key players in cancer signaling pathways such as EGFR, VEGFR, and Src.
Introduction to Kinase Inhibition and the Quinoline Scaffold
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. This has made them one of the most important classes of drug targets. The development of small molecule kinase inhibitors has revolutionized cancer therapy. The quinoline ring system, a bicyclic aromatic heterocycle, has proven to be an exceptional scaffold for the design of kinase inhibitors due to its ability to form key interactions within the ATP-binding site of these enzymes. The this compound core, in particular, offers reactive sites at the C2 and C4 positions, allowing for the strategic introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.
Synthesis of this compound and its Derivatives
The primary route to obtaining this compound is through the reaction of an appropriate aniline (B41778) with malonic acid in the presence of phosphorus oxychloride (POCl₃). This one-pot synthesis is an efficient method to generate the key intermediate.[1]
A general synthetic procedure involves slowly adding an aniline to a solution of malonic acid in phosphorus oxychloride and refluxing the mixture. After cooling, the reaction mixture is poured into iced water and neutralized to yield the this compound product.[1] Microwave-assisted synthesis has also been reported as a rapid and efficient alternative to conventional heating.[1]
The chlorine atoms at the C2 and C4 positions are susceptible to nucleophilic substitution, providing a straightforward path to a diverse range of derivatives. A common and biologically significant modification is the selective substitution of the C4 chlorine with an arylamine, yielding 4-anilino-2-chloroquinoline derivatives. This reaction is typically carried out by heating the this compound with the desired aniline, sometimes under neat conditions or in a suitable solvent.[2][3]
Further modifications can be made at the C2 position or on the aniline ring to explore the structure-activity relationship (SAR).
Kinase Inhibition Profile of this compound Derivatives
While this compound itself is not typically the final active inhibitor, its derivatives, particularly the 4-anilino-2-chloroquinolines, have demonstrated potent inhibitory activity against several important oncogenic kinases.
Epidermal Growth Factor Receptor (EGFR) Inhibition
The EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, can drive tumor growth. Several 4-anilinoquin(az)oline derivatives have been investigated as EGFR inhibitors.[4][5] The 4-anilino moiety is crucial for activity, mimicking the adenine (B156593) region of ATP and forming hydrogen bonds with the hinge region of the kinase domain. The 2-chloro substituent can influence the electronic properties and conformation of the inhibitor within the binding pocket.
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition
VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis. Dual inhibition of EGFR and VEGFR-2 is a promising anti-cancer strategy. Certain 2-chloro-4-anilino-quinazoline derivatives, which share a similar pharmacophore with their quinoline counterparts, have shown potent dual inhibitory activity against both EGFR and VEGFR-2.[6] For instance, some derivatives have demonstrated IC₅₀ values in the micromolar range against both kinases.[6]
Src Kinase Inhibition
Src is a non-receptor tyrosine kinase involved in signaling pathways that control cell proliferation, migration, and angiogenesis. Dysregulated Src activity is associated with tumor malignancy. 4-Anilino-3-quinolinecarbonitriles, which can be synthesized from 2-chloro-4-anilinoquinoline precursors, have been identified as potent inhibitors of Src kinase activity.[7][8] Optimization of the aniline and other substituents has led to compounds with IC₅₀ values in the low nanomolar range.[7]
Quantitative Data on Kinase Inhibition
The following table summarizes the inhibitory activities (IC₅₀ values) of representative 4-anilino-2-chloroquinoline and related derivatives against key kinases. It is important to note that direct inhibitory data for the this compound parent compound is scarce, as it primarily serves as a synthetic precursor. The data presented here is for its more biologically active derivatives.
| Compound Class | Target Kinase | Representative IC₅₀ Values | Reference(s) |
| 4-Anilino-2-chloroquinazolines | EGFR | 1.63 µM | [6] |
| VEGFR-2 | 0.85 µM | [6] | |
| 4-Anilino-3-quinolinecarbonitriles | Src | 1.2 nM - 30 nM | [7] |
| 4-Anilino-5,10-dihydropyrimido[4,5-b]quinolines | Src | Potent inhibitors (specific IC₅₀ not provided in abstract) | [8] |
Experimental Protocols
General Synthesis of this compound Derivatives (4-Anilino-2-chloroquinolines)
This protocol describes a general method for the synthesis of 4-anilino-2-chloroquinoline derivatives from this compound.
Materials:
-
Substituted this compound
-
Appropriate aniline derivative
-
Ethanol (optional, as solvent)
Procedure:
-
A mixture of the substituted this compound (1 equivalent) and the desired aniline (1 to 1.2 equivalents) is heated. The reaction can be performed neat (without solvent) or in a suitable high-boiling solvent like ethanol.
-
The reaction mixture is heated at a temperature ranging from 120°C to 160°C for a period of 30 minutes to several hours, with reaction progress monitored by thin-layer chromatography (TLC).[2][3]
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The resulting solid is washed with water to remove any salts and unreacted starting materials.[3]
-
The crude product is then purified, typically by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., petroleum ether: ethyl acetate) or by recrystallization from a suitable solvent such as methanol (B129727) to yield the purified 4-anilino-2-chloroquinoline derivative.[2]
In Vitro Kinase Inhibition Assay (ADP-Glo™ Luminescent Assay)
This protocol provides a general method for determining the in vitro inhibitory activity of test compounds against a target kinase using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.[9][10][11][12]
Materials:
-
Target kinase (e.g., EGFR, VEGFR-2, Src)
-
Kinase-specific substrate peptide
-
ATP
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Kinase Reaction Setup:
-
In a 96-well plate, add a small volume (e.g., 2.5 µL) of the serially diluted compound or DMSO (for controls) to each well.
-
Add the kinase enzyme to each well (except for the "no enzyme" blank).
-
Incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor-enzyme interaction.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[12]
-
Add Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via a luciferase reaction. Incubate at room temperature for 30-60 minutes.[12]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Visualizing Pathways and Processes
Signaling Pathways
The following diagrams illustrate the general signaling pathways of EGFR, VEGFR, and Src, highlighting their roles in cancer progression. This compound derivatives, through their conversion to active inhibitors, can block these pathways at the kinase level.
Caption: Simplified EGFR signaling pathway and point of inhibition.
References
- 1. asianpubs.org [asianpubs.org]
- 2. journals.iucr.org [journals.iucr.org]
- 3. 4-Chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Inhibition of Src kinase activity by 4-anilino-5,10-dihydro-pyrimido[4,5-b]quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 10. ulab360.com [ulab360.com]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
Investigating the Reactivity of 2,4-Dichloroquinoline: A Technical Guide for Chemical and Pharmaceutical Researchers
Abstract: 2,4-Dichloroquinoline is a pivotal heterocyclic building block in the synthesis of a wide array of biologically active compounds. Its value stems from the differential reactivity of its two chlorine substituents, which allows for selective and sequential functionalization. This technical guide provides an in-depth exploration of the core reactivity of this compound, focusing on nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are presented to equip researchers, scientists, and drug development professionals with the practical and theoretical knowledge required to effectively utilize this versatile scaffold in their research endeavors.
Introduction: The this compound Scaffold
Quinoline (B57606) and its derivatives are fundamental structures in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals with a broad range of activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2][3][4] this compound serves as a key intermediate, offering two reactive sites for the introduction of diverse chemical functionalities. Its chemical formula is C₉H₅Cl₂N, and it has a molecular weight of 198.05 g/mol . A one-pot, microwave-assisted synthesis from aromatic amines and malonic acid in the presence of POCl₃ provides a rapid and efficient route to this important precursor.[5]
Core Reactivity Principles: A Tale of Two Positions
The reactivity of this compound is dominated by the electronic properties of the quinoline ring system and the distinct environments of the chlorine atoms at the C2 and C4 positions.
-
C4 Position: The chlorine atom at the C4 position is vinylogous to a carbamoyl (B1232498) chloride and is highly activated towards nucleophilic attack. The electron-withdrawing effect of the ring nitrogen makes the C4 carbon significantly more electrophilic. Consequently, under nucleophilic aromatic substitution (SNAr) conditions, reaction almost exclusively occurs at this site first.[6][7][8][9]
-
C2 Position: The chlorine atom at the C2 position is adjacent to the ring nitrogen, resembling a 2-chloropyridine. While less reactive to traditional SNAr than the C4 position, its reactivity is pronounced in transition metal-catalyzed processes.[10] Interestingly, certain palladium-catalyzed reactions, such as the Sonogashira coupling, can show preferential reactivity at the C2 position, a phenomenon attributed to the coordinating effect of the quinoline nitrogen with the palladium catalyst.[11][12][13]
This differential reactivity is the cornerstone of its synthetic utility, enabling a stepwise approach to creating complex, 2,4-disubstituted quinoline derivatives.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is the most common transformation for this compound, primarily involving the regioselective displacement of the C4-chloride.[14] The reaction proceeds via the attack of a nucleophile to form a stabilized Meisenheimer intermediate, followed by the expulsion of the chloride ion.
Table 1: Nucleophilic Aromatic Substitution at C4 of Dichloroquinolines
| Nucleophile | Substrate | Conditions | Product | Yield | Reference |
| Butyl amine | 7-substituted-4-chloroquinoline | Neat, 120–130 °C, 6 h | Butyl-(7-substituted-quinolin-4-yl)-amine | - | [15] |
| Ethane-1,2-diamine | 4,7-dichloroquinoline (B193633) | Neat, 80 °C → 130 °C, 7 h | N¹-(7-chloro-quinolin-4-yl)-ethane-1,2-diamine | - | [15] |
| N,N-dimethyl-propane-1,3-diamine | 4,7-dichloroquinoline | Neat, 130 °C, 8 h | N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-propane-1,3-diamine | - | [15] |
| Morpholine | N-(4,7-dichloroquinolin-2-yl)benzamide | K₂CO₃, DMF, 120 °C, 24 h | N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide | 92% | [16] |
| Hydrazine hydrate | 2,4-dichloroquinazoline (B46505) | Ethanol, 0-5 °C, 2 h | 2-chloro-4-hydrazinylquinazoline | - | [6] |
| Thiourea | 2,4-dichloro-8-methylquinoline | DMF, reflux, 4h | 4-mercapto-8-methylquinolin-2(1H)-one | - | [10] |
| Note: Reactivity data from the analogous 2,4-dichloroquinazoline system is included to illustrate the general principle of C4 reactivity. |
Experimental Protocol: General Amination at C4
The following is a representative protocol for the reaction of a dichloroquinoline derivative with an amine.
-
A mixture of the 4,7-dichloroquinoline (1.0 eq) and the desired amine (2.0 eq) is heated, either neat or in a suitable high-boiling solvent like DMF.[15][16]
-
The reaction is heated to 120–130 °C and maintained at this temperature for 6-8 hours with constant stirring.[15]
-
Progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with a solvent such as dichloromethane (B109758) or ethyl acetate.
-
The organic layer is washed successively with 5% aq. NaHCO₃, water, and brine.
-
The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel or by crystallization/precipitation.[15]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized C-C and C-N bond formation, and they are highly effective for functionalizing this compound, often with regioselectivity that is complementary to SNAr.
Sonogashira Coupling
The Sonogashira reaction couples terminal alkynes with aryl halides.[17][18] In a notable departure from SNAr reactivity, the Pd/C-catalyzed Sonogashira coupling of this compound proceeds with high regioselectivity at the C2 position.[11][12] This is attributed to the coordination of the quinoline nitrogen to the palladium catalyst, which directs the oxidative addition to the adjacent C2-Cl bond.[11][13]
Table 2: Regioselective C2-Alkynylation of this compound
| Alkyne Partner | Catalyst System | Conditions | Product | Yield | Reference |
| Phenylacetylene | 10% Pd/C, PPh₃, CuI | Water, 80 °C, 2 h | 4-chloro-2-(phenylethynyl)quinoline | 85% | [11] |
| 1-Heptyne | 10% Pd/C, PPh₃, CuI | Water, 80 °C, 3 h | 4-chloro-2-(hept-1-yn-1-yl)quinoline | 82% | [11] |
| 3-Phenyl-1-propyne | 10% Pd/C, PPh₃, CuI | Water, 80 °C, 2.5 h | 4-chloro-2-(3-phenylprop-1-yn-1-yl)quinoline | 80% | [11] |
| Propargyl alcohol | 10% Pd/C, PPh₃, CuI | Water, 80 °C, 4 h | 3-(4-chloroquinolin-2-yl)prop-2-yn-1-ol | 75% | [11] |
| *Note: Data is for the first-step C2 alkynylation. |
Experimental Protocol: Sonogashira Coupling at C2
-
To a solution of this compound (1.0 eq) in water, add the terminal alkyne (1.2 eq), PPh₃ (20 mol%), CuI (5 mol%), and 10% Pd/C (10 mol%).[11]
-
The reaction mixture is heated to 80 °C and stirred for the required time (typically 2-4 hours) until TLC indicates completion.[11]
-
After cooling, the mixture is extracted with an organic solvent like ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under vacuum.
-
The crude product is purified by column chromatography to yield the 2-alkynyl-4-chloroquinoline.
Suzuki-Miyaura Coupling
The Suzuki reaction is a versatile method for forming C-C bonds by coupling an organoboron species with an aryl halide.[19][20] This reaction is particularly useful for the C4 position of quinolines. The 2-alkynyl-4-chloroquinolines produced from the Sonogashira reaction are excellent substrates for a subsequent Suzuki coupling at the C4 position, allowing for a two-step synthesis of diverse 2-alkynyl-4-arylquinolines.[11][13][21]
Table 3: Suzuki Coupling at C4 of 2-Alkynyl-4-chloroquinolines
| Substrate (2-alkynyl-4-chloroquinoline) | Boronic Acid | Catalyst / Ligand | Base / Solvent | Time | Yield | Ref. |
| 4-chloro-2-(phenylethynyl)quinoline | Phenylboronic acid | (PPh₃)₂PdCl₂ / PCy₃ | CsCO₃ / Dioxane-H₂O | 2 h | 92% | [11] |
| 4-chloro-2-(hept-1-yn-1-yl)quinoline | Phenylboronic acid | (PPh₃)₂PdCl₂ / PCy₃ | CsCO₃ / Dioxane-H₂O | 2 h | 88% | [11] |
| 4-chloro-2-(phenylethynyl)quinoline | 3-Methoxyphenylboronic acid | (PPh₃)₂PdCl₂ / PCy₃ | CsCO₃ / Dioxane-H₂O | 3 h | 85% | [11] |
| 4-chloro-2-(phenylethynyl)quinoline | 4-Fluorophenylboronic acid | (PPh₃)₂PdCl₂ / PCy₃ | CsCO₃ / Dioxane-H₂O | 3 h | 82% | [11] |
| 4,7-dichloroquinoline | Phenylboronic acid | Pd(OAc)₂ (phosphine-free) | Na₂CO₃ / H₂O | - | 78% | [22] |
| *Note: PCy₃ = Tricyclohexylphosphine (B42057) |
Experimental Protocol: Suzuki Coupling at C4
-
A mixture of the 4-chloroquinoline (B167314) substrate (1.0 eq) and (PPh₃)₂PdCl₂ (5 mol%) in dioxane is stirred for 10 minutes under a nitrogen atmosphere and then heated to 80 °C.[13][21]
-
A solution of tricyclohexylphosphine (PCy₃) (5 mol%) and Cs₂CO₃ (3.5 eq) in water is added, followed by a solution of the arylboronic acid (1.5 eq) in dioxane at the same temperature.[13][21]
-
The mixture is stirred at 80 °C for the time indicated by TLC monitoring (typically 2-3 hours).
-
After completion, the reaction is cooled, diluted with water, and extracted with ethyl acetate.
-
The organic layer is dried, concentrated, and the residue is purified by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, coupling amines with aryl halides.[23] It offers a milder alternative to classical methods and has a broad substrate scope. This reaction is highly effective for functionalizing aryl halides like this compound with a wide variety of primary and secondary amines, amides, and other nitrogen nucleophiles. The choice of phosphine (B1218219) ligand is critical to the success of the reaction.[24][25][26]
Experimental Protocol: General Buchwald-Hartwig Amination
-
A reaction vessel is charged with the aryl halide (1.0 eq), the amine nucleophile (1.0-1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), a suitable phosphine ligand (e.g., X-Phos, 5-10 mol%), and a base (e.g., KOt-Bu or Cs₂CO₃, 1.4-2.0 eq).[26][27]
-
The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., Argon or Nitrogen).
-
Anhydrous solvent (e.g., toluene, dioxane, or t-BuOH) is added.[26]
-
The reaction mixture is heated (typically 80-140 °C), often under microwave irradiation to reduce reaction times, until the starting material is consumed as monitored by TLC or LC-MS.[24][27]
-
After cooling, the mixture is partitioned between an organic solvent (e.g., EtOAc) and water.
-
The organic layer is separated, dried over an anhydrous salt, and concentrated.
-
The crude product is purified by flash column chromatography.
Application in Drug Discovery
The synthetic transformations described above are instrumental in drug discovery, allowing for the creation of large libraries of quinoline derivatives for biological screening. The 2,4-disubstituted quinoline core is a "privileged structure," meaning it can serve as a versatile framework for developing ligands for multiple biological targets.[14] Derivatives have shown promise as anticancer, antimicrobial, and antimalarial agents.[1][2][15] The workflow from a core scaffold to a potential drug candidate often follows a path of diversification through chemistry, followed by biological evaluation.
Conclusion
This compound is a highly versatile and valuable building block for synthetic and medicinal chemistry. Its predictable yet tunable reactivity allows for the selective functionalization of both the C2 and C4 positions. While nucleophilic aromatic substitution reliably targets the C4 position, modern palladium-catalyzed cross-coupling reactions provide powerful methods to functionalize either position, with some protocols showing unique regioselectivity for C2. A thorough understanding of these reaction types, their conditions, and their governing principles empowers researchers to rationally design and synthesize novel quinoline-based molecules for a wide range of applications, from materials science to the development of new therapeutic agents.
References
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. asianpubs.org [asianpubs.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. lassbio.com.br [lassbio.com.br]
- 9. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. BJOC - Regioselective alkynylation followed by Suzuki coupling of this compound: Synthesis of 2-alkynyl-4-arylquinolines [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
- 13. Regioselective alkynylation followed by Suzuki coupling of this compound: Synthesis of 2-alkynyl-4-arylquinolines [beilstein-journals.org]
- 14. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 20. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. cdnsciencepub.com [cdnsciencepub.com]
- 23. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 24. chemrxiv.org [chemrxiv.org]
- 25. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 26. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 27. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
An In-depth Technical Guide to the Physical and Chemical Characteristics of 2,4-Dichloroquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dichloroquinoline is a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science. Characterized by a quinoline (B57606) core substituted with two chlorine atoms at the C2 and C4 positions, it serves as a crucial intermediate for the synthesis of a wide array of functionalized molecules. Its reactivity, particularly the differential susceptibility of its chlorine atoms to nucleophilic substitution, allows for regioselective chemical modifications, making it a valuable building block in the development of pharmaceuticals, agrochemicals, and dyes.[1] This guide provides a comprehensive overview of its physical properties, spectroscopic signature, crystal structure, synthesis protocols, and key chemical reactions, intended to support research and development endeavors.
Chemical and Physical Properties
This compound is a solid at room temperature, appearing as a white to light yellow or orange crystalline powder.[1] It is soluble in organic solvents like chloroform (B151607) and methanol (B129727) but only slightly soluble in water.[2][3]
Table 1: General and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 703-61-7 | [1][2][4] |
| Molecular Formula | C₉H₅Cl₂N | [1][4][5] |
| Molecular Weight | 198.05 g/mol | [1][3][4] |
| Appearance | White to light yellow/orange crystalline powder | [1] |
| Melting Point | 52 - 67 °C (Range from various sources) | [1][2][3] |
| 335 K (62 °C) | [5] | |
| Boiling Point | 282 °C (lit.) | [1][2][3] |
| Solubility | Soluble in Chloroform, Methanol; Slightly soluble in water | [2][3] |
| Density | 1.4178 g/cm³ (rough estimate) | [2][3] |
| pKa | -1.10 ± 0.50 (Predicted) | [2][3] |
Spectroscopic and Crystallographic Data
The structural identity of this compound is confirmed through various spectroscopic techniques and X-ray crystallography.
Table 2: Spectroscopic Data for this compound
| Technique | Data | Source |
| ¹H NMR | Spectra available, typically run in CDCl₃ with TMS as an internal standard. Protons on the benzene (B151609) ring appear in the aromatic region. | [4][6][7] |
| ¹³C NMR | Spectra available, showing distinct signals for the nine carbon atoms. | [8][9] |
| Mass Spectrometry | Molecular Ion Peak (M⁺): ~197 m/z. Key Fragments: ~162 m/z (loss of Cl), ~199 m/z (isotope peak). | [4] |
| Infrared (IR) | Spectra available, typically run as KBr wafer. | [4] |
| UV-Vis (λmax) | 305 nm (in Methanol) | [2][3] |
Crystallography
X-ray diffraction studies reveal that this compound crystallizes in a monoclinic system with the space group P2₁/n.[5] The asymmetric unit consists of two crystallographically independent molecules.[5] The quinoline ring system in both molecules is essentially planar.[5] The crystal packing is stabilized by weak intermolecular C—H···Cl and C—H···N interactions.[5]
Table 3: Crystal Data and Structure Refinement for this compound
| Parameter | Value | Source |
| Crystal system | Monoclinic | [5] |
| Space group | P2₁/n | [5] |
| a (Å) | 10.3689 (3) | [5] |
| b (Å) | 11.9215 (3) | [5] |
| c (Å) | 13.6380 (5) | [5] |
| β (°) | 98.937 (3) | [5] |
| Volume (ų) | 1665.37 (9) | [5] |
| Z | 8 | [5] |
| Temperature (K) | 120 | [5] |
Experimental Protocols
Synthesis of this compound
Several methods exist for the synthesis of this compound. A common and effective laboratory-scale protocol involves the chlorination of 4-hydroxyquinolin-2-one (also known as quinoline-2,4-diol).
Method 1: From 4-Hydroxyquinolin-2-one
This protocol involves treating 4-hydroxyquinolin-2-one with excess phosphorus oxychloride (POCl₃).
-
Reactants: 4-Hydroxyquinolin-2-one (1 equivalent), Phosphorus oxychloride (POCl₃, excess, ~5-10 equivalents).
-
Procedure:
-
A suspension of 4-hydroxyquinolin-2-one (e.g., 150 g, 931 mmol) in phosphorus oxychloride (e.g., 975 mL, 10.4 mol) is prepared in a suitable reaction vessel.[3]
-
The mixture is stirred and heated to reflux for approximately 6 hours.[3]
-
After the reaction is complete, the mixture is cooled and the excess POCl₃ is removed under reduced pressure.[3]
-
The residue is carefully poured onto finely crushed ice to decompose any remaining POCl₃.[5] The solution may be diluted with a solvent like chloroform (CHCl₃).[3]
-
The mixture is neutralized to a pH of approximately 8 using a base such as sodium carbonate (Na₂CO₃).[5]
-
The resulting precipitate is collected by filtration, washed with water, and dried.[5]
-
Further purification can be achieved by flash chromatography (e.g., silica (B1680970) gel, 20% EtOAc in hexane) or recrystallization from a suitable solvent like diethyl ether or an ethanol-water mixture.[3][5][6]
-
Caption: General workflow for the synthesis of this compound.
Method 2: One-Pot Microwave-Assisted Synthesis
A rapid, one-pot synthesis from an aromatic amine and malonic acid can be achieved using microwave irradiation.
-
Reactants: Aromatic amine (e.g., aniline), malonic acid, phosphorus oxychloride (POCl₃).
-
Procedure:
-
Malonic acid (e.g., 0.04 mol) is dissolved in phosphorus oxychloride (e.g., 25 mL).[6]
-
Aniline (e.g., 0.05 mol) is added slowly to the mixture.[6]
-
The reaction vessel is sealed and exposed to microwave irradiation (e.g., 600 W for 50 seconds).[6]
-
After cooling, the reaction mixture is poured into ice water.[6]
-
The solution is made slightly alkaline with dilute aqueous sodium hydroxide.[6]
-
The product is collected by filtration and can be recrystallized from an ethanol-water solvent.[6]
-
Key Chemical Reactions: Nucleophilic Aromatic Substitution (SₙAr)
The two chlorine atoms on the quinoline ring are susceptible to nucleophilic substitution, which is the cornerstone of its utility as a synthetic intermediate. The reactivity at the C4 position is significantly higher than at the C2 position, allowing for regioselective reactions.[10][11]
-
Regioselectivity: Under mild conditions, nucleophiles will preferentially attack the C4 position. Harsher conditions (e.g., higher temperatures, stronger nucleophiles) are typically required to substitute the chlorine at the C2 position.[10] This differential reactivity is attributed to the electronic influence of the ring nitrogen.
General Protocol for Nucleophilic Substitution at C4:
-
Reactants: this compound (1 equivalent), Nucleophile (e.g., amine, alcohol, thiol; 1-1.2 equivalents).
-
Solvent: A polar aprotic solvent like DMF or a polar protic solvent like ethanol (B145695) is often used.
-
Conditions: The reaction may proceed at room temperature or require heating (e.g., reflux). For amine nucleophiles, the reaction can sometimes be run neat (without solvent) at elevated temperatures.[12]
-
Procedure:
-
Dissolve this compound and the nucleophile in the chosen solvent. A base (e.g., K₂CO₃) may be added if the nucleophile is not basic itself or to neutralize the HCl byproduct.
-
Stir the mixture at the desired temperature, monitoring the reaction progress by TLC.
-
Upon completion, the reaction mixture is cooled and worked up. This typically involves dilution with water, extraction with an organic solvent (e.g., dichloromethane, ethyl acetate), washing the organic layer, drying, and removing the solvent under reduced pressure.
-
The crude product is then purified, usually by crystallization or column chromatography.
-
Caption: Regioselective nucleophilic substitution on this compound.
Applications in Research and Drug Development
The primary application of this compound is as a chemical intermediate. Its structural motif is found in a wide range of biologically active compounds.
-
Pharmaceuticals: The quinoline core is a "privileged structure" in medicinal chemistry.[13] Derivatives of this compound are investigated as potential antimalarial, antibacterial, anticancer, and anti-inflammatory agents.[1][12] For example, it is a precursor for synthesizing analogues of well-known 4-aminoquinoline (B48711) antimalarials like chloroquine (B1663885) and amodiaquine.[12][14]
-
Agrochemicals: It serves as a building block in the synthesis of herbicides and other crop protection agents.[1]
-
Materials Science: The compound is explored for its potential in creating advanced materials, such as polymers and coatings that require specific chemical properties.[1]
Safety Information
This compound is classified as a hazardous substance. Users should consult the Safety Data Sheet (SDS) before handling.
-
GHS Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage).[4]
-
Precautions: Handle with appropriate personal protective equipment (PPE), including gloves and eye protection, in a well-ventilated area. Store in a cool, dry, dark place, sealed from moisture.[2][3]
References
- 1. chemimpex.com [chemimpex.com]
- 2. chembk.com [chembk.com]
- 3. This compound CAS#: 703-61-7 [m.chemicalbook.com]
- 4. This compound | C9H5Cl2N | CID 607503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,4-Dichloroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. 1H proton nmr spectrum of 1,2-dichloroethane C2H4Cl2 CH2ClCH2Cl low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1,2-dichloroethane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. 2,4-Dihalogenoquinolines. Synthesis, orientation effects and 1H and 13C NMR spectral studies - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. kvdcnrt.com [kvdcnrt.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 2,4-Dichloroquinoline Derivatives as Potential Anticancer Agents
For: Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline (B57606) scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for the broad spectrum of biological activities its derivatives possess.[1] Numerous quinoline-based compounds have demonstrated potent anticancer effects, establishing them as promising frameworks for the development of novel therapeutics.[2][3] These agents can exert their effects through various mechanisms, including the induction of apoptosis, disruption of the cell cycle, inhibition of angiogenesis, and modulation of key signaling pathways.[2]
Within this class, 2,4-dichloroquinoline serves as a highly versatile and reactive starting material. The differential reactivity of the chlorine atoms at the C2 and C4 positions allows for selective and sequential nucleophilic substitution, making it an ideal precursor for generating diverse libraries of 2,4-disubstituted quinoline derivatives. This guide provides a technical overview of the synthesis, in vitro anticancer activity, mechanisms of action, and relevant experimental protocols associated with compounds derived from the this compound core.
Synthesis of 2,4-Disubstituted Quinoline Derivatives
The primary synthetic strategy for creating analogues from this compound involves aromatic nucleophilic substitution. The chlorine atom at the C4 position is generally more reactive than the one at the C2 position, allowing for controlled, stepwise reactions with various nucleophiles, such as primary and secondary amines, thiols, or alcohols.
A typical synthesis involves the reaction of 4,7-dichloroquinoline (B193633) with an amine, which can be adapted for this compound.[4][5] The reaction can be performed neat (without solvent) or in a suitable solvent like ethanol, often heated to reflux to drive the reaction to completion.[4][5]
General Experimental Protocol: Synthesis of 4-Aminoquinoline (B48711) Derivatives
This protocol is adapted from methods used for synthesizing 4-amino-7-chloroquinoline derivatives and is applicable for the substitution at the C4 position of this compound.[4]
-
Reaction Setup: In a round-bottom flask, combine this compound (1 equivalent) with an excess of the desired mono- or di-alkyl amine (2-3 equivalents).
-
Heating: Heat the reaction mixture slowly to 80°C while stirring. After 1 hour, increase the temperature to 130°C and maintain it for 7-8 hours with continuous stirring.
-
Work-up: Cool the reaction mixture to room temperature. Dissolve the residue in a suitable organic solvent, such as dichloromethane.
-
Purification: Wash the organic layer successively with 5% aqueous sodium bicarbonate (NaHCO₃), water, and brine. Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄) and remove the solvent under reduced pressure.
-
Final Product: The resulting crude product can be further purified by column chromatography or recrystallization to yield the desired 2-chloro-4-aminoquinoline derivative. A subsequent substitution reaction can then be performed to replace the C2 chlorine atom.
References
- 1. benchchem.com [benchchem.com]
- 2. ijmphs.com [ijmphs.com]
- 3. Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Exploring the pharmacophore of 2,4-dichloroquinoline
An In-depth Technical Guide to the Pharmacophore of 2,4-Dichloroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline (B57606) ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide spectrum of biological activities. Among the various quinoline derivatives, this compound stands out as a highly versatile and reactive intermediate. Its two chlorine atoms, positioned at electronically distinct locations, offer a gateway for regioselective substitutions, enabling the synthesis of diverse libraries of 2,4-disubstituted quinolines. This reactivity makes this compound a valuable starting point for the exploration of new chemical space in drug discovery.
This technical guide provides a comprehensive exploration of the pharmacophore of this compound. It delves into the synthetic strategies stemming from this core, analyzes the structure-activity relationships (SAR) of its derivatives against various biological targets, and presents detailed experimental protocols for their synthesis and evaluation. The information is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutic agents based on the quinoline scaffold.
Synthetic Chemistry and Reactivity
The synthetic utility of this compound lies in the differential reactivity of its two chlorine atoms. The chlorine at the C4 position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the C2 position. This regioselectivity can be attributed to the greater positive charge density at the C4 carbon, which is vinylogous to a carbocation-like intermediate stabilized by the ring nitrogen.
This differential reactivity allows for a stepwise and controlled synthesis of 2,4-disubstituted quinolines. Typically, the C4 position can be functionalized under milder reaction conditions, while the substitution at the C2 position requires more forcing conditions, such as higher temperatures or stronger nucleophiles.[1] Furthermore, palladium-catalyzed cross-coupling reactions, for instance with organozinc reagents, can be fine-tuned to achieve regioselective substitution at either the C2 or C4 position through the use of specific additives like LiCl.[2][3]
Pharmacophore Exploration and Structure-Activity Relationships (SAR)
The this compound scaffold has been utilized to generate derivatives with a range of biological activities, most notably anticancer and antimalarial properties. The pharmacophore can be understood by examining the SAR of these derivatives.
Anticancer Activity
Derivatives of the closely related 4-chloroquinoline (B167314) scaffold have demonstrated significant cytotoxicity against various cancer cell lines.[4] By extension, this compound provides a platform to introduce substituents at both the 2 and 4 positions to modulate this activity.
Key SAR observations for anticancer activity include:
-
Substitution at C4: The introduction of an amino group at the C4 position is a common feature in many cytotoxic quinoline derivatives. The nature of the substituent on this amino group is critical for activity. For instance, N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine has shown potent activity against breast cancer cell lines.[4]
-
Substitution at C2: While the C4 position is often the primary site of interaction, modifications at the C2 position can further enhance potency or modulate selectivity. The introduction of anilino groups at C2 in the related quinazoline (B50416) scaffold has been shown to be beneficial for anticancer activity.[5]
-
The Quinoline Core: The quinoline ring itself is a key pharmacophoric element, likely involved in π-π stacking or hydrophobic interactions with the biological target.
Antimalarial Activity
The 4-aminoquinoline (B48711) core is the cornerstone of several antimalarial drugs, including chloroquine (B1663885). The nitrogen atom in the side chain is believed to be crucial for accumulating in the acidic food vacuole of the parasite. Derivatives synthesized from this compound and its analogs often retain this key feature.
Key SAR observations for antimalarial activity include:
-
The 4-Amino Side Chain: The length and nature of the alkylamino side chain at the C4 position significantly influence antimalarial activity. This side chain is critical for the drug's mechanism of action, which often involves the inhibition of hemozoin formation.[6]
-
Substitution at C7: In many active antimalarial quinolines, a chlorine atom at the C7 position is present, as seen in chloroquine and 4,7-dichloroquinoline (B193633) derivatives. This highlights the importance of the substitution pattern on the benzo part of the quinoline ring.[7][8]
-
Molecular Hybridization: Hybrid molecules that combine the 4-aminoquinoline scaffold with other pharmacophores, such as isatin (B1672199) or cinnamic acid, have been synthesized and shown to possess promising antimalarial activity.[6][9]
Quantitative Data Summary
The following tables summarize the in vitro biological activities of representative quinoline derivatives.
Table 1: Anticancer Activity of 4-Aminoquinoline Derivatives [4]
| Compound | Substituent at C4 | Cell Line | GI50 (µM) |
| 1 | N-butyl-7-fluoro | MCF-7 | >100 |
| 2 | N-butyl-7-fluoro | MDA-MB-468 | 13.72 |
| 3 | N'-(7-chloro)-N,N-dimethyl-propane-1,3-diamine | MCF-7 | 10.85 |
| 4 | N'-(7-chloro)-N,N-dimethyl-propane-1,3-diamine | MDA-MB-468 | 8.73 |
| Chloroquine | - | MCF-7 | 20.72 |
| Chloroquine | - | MDA-MB-468 | 24.36 |
Table 2: Antimalarial Activity of 7-Chloroquinoline Derivatives [7]
| Compound | Structure Description | IC50 against P. falciparum (µM) |
| 2 | N-(7-chloroquinolin-4-yl)benzene-1,2-diamine | 11.92 |
| 3 | 2-(7-chloroquinolin-4-yl)hydrazinecarbothioamide | 13.84 |
| 4 | 7-chloro-N-(1H-1,2,4-triazol-3-yl)quinolin-4-amine | 21.05 |
| 6 | Schiff's base of 2 with 3,4-dimethoxy acetophenone | 18.29 |
| 8 | Product of 3 with 3,4-dimethoxy acetophenone | 32.17 |
| 9 | Product of 3 with ethyl acetoacetate | 41.31 |
Mechanism of Action
The mechanism of action of this compound derivatives is dependent on their substitution pattern and the biological target.
-
Anticancer: The cytotoxic effects of some quinoline derivatives are attributed to their ability to intercalate with DNA and inhibit topoisomerase II.[1] Others may induce apoptosis or cause cell cycle arrest. For instance, some quinoline derivatives have been identified as potent inhibitors of human dihydroorotate (B8406146) dehydrogenase (hDHODH), an enzyme involved in pyrimidine (B1678525) biosynthesis, which is crucial for the proliferation of cancer cells.[10]
-
Antimalarial: The primary mechanism for 4-aminoquinoline antimalarials is the inhibition of hemozoin biocrystallization in the parasite's food vacuole. The drug, being a weak base, becomes protonated and trapped in the acidic vacuole, where it forms a complex with heme, preventing its detoxification into hemozoin. The resulting free heme is toxic to the parasite.
Detailed Experimental Protocols
General Synthesis of N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-propane-1,3-diamine[4]
-
A mixture of 4,7-dichloroquinoline (500 mg, 2.5 mmol) and N,N-dimethyl-propane-1,3-diamine (5 mmol) is heated and maintained at 130 °C for 8 hours with continuous stirring.
-
The reaction mixture is cooled to room temperature and taken up in dichloromethane.
-
The organic layer is successively washed with 5% aqueous NaHCO3, water, and then brine.
-
The organic layer is dried over anhydrous MgSO4, and the solvent is removed under reduced pressure to yield the crude product.
-
The product can be further purified by column chromatography or recrystallization.
In Vitro Anticancer Assay (MTT Assay)
-
Human cancer cells (e.g., MCF-7, MDA-MB-468) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
The synthesized compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired concentrations.
-
The culture medium is removed from the wells, and 100 µL of the medium containing the test compounds at various concentrations is added.
-
The plates are incubated for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell growth inhibition is calculated, and the GI50 (concentration that causes 50% growth inhibition) is determined from the dose-response curves.
In Vitro Antimalarial Assay[7]
-
The experiments are performed in 96-well culture plates.
-
The test compounds are serially diluted two-fold in a dose-titration range of 500 µM to 2 µM.
-
One hundred microliters of infected human red blood cell suspension (1% parasitemia, 4% hematocrit), with over 90% of ring-stage parasites, are added to each well containing 100 µL of the pre-diluted compounds in RPMI-1640 medium.
-
The test plates are incubated for 48 hours.
-
Parasite growth inhibition is determined by measuring parasite lactate (B86563) dehydrogenase (pLDH) activity or by microscopic examination of Giemsa-stained smears.
-
The IC50 values are calculated by non-linear regression analysis of the dose-response curves.
Conclusion
This compound is a privileged scaffold in medicinal chemistry due to its synthetic accessibility and the diverse biological activities of its derivatives. The regioselective reactivity of the C2 and C4 positions allows for the systematic development of compound libraries for pharmacophore exploration. The key pharmacophoric features of this compound derivatives often involve a substituted amino group at the C4 position, which is crucial for both anticancer and antimalarial activities. Further modifications at the C2 position and on the benzo portion of the quinoline ring provide avenues for optimizing potency, selectivity, and pharmacokinetic properties. The insights provided in this guide are intended to facilitate the rational design of novel and more effective therapeutic agents based on the versatile this compound core.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Biological evaluation of quinoline derivatives as inhibitors of human dihydroorotate dehydrogenase - MedChemComm (RSC Publishing) [pubs.rsc.org]
Initial Screening of 2,4-Dichloroquinoline: A Technical Guide to Its Biological Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoline (B57606) and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer properties. This technical guide provides an in-depth overview of the initial biological screening of 2,4-dichloroquinoline and its derivatives. The document outlines the cytotoxic effects observed in human cancer cell lines, details the experimental protocols for key assays, and illustrates the underlying molecular pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel anticancer therapeutics.
Introduction
The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous approved therapeutic agents. Derivatives of quinoline have been reported to exhibit a variety of anticancer mechanisms, including the induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, and disruption of cell migration. This compound serves as a versatile precursor for the synthesis of a wide array of substituted quinoline derivatives. An initial biological screening is crucial to determine the potential of this compound and its analogues as lead structures for novel anticancer drugs. This guide focuses on the foundational assays and analyses required for such a preliminary assessment.
Cytotoxicity Profile
While specific cytotoxicity data for the parent compound this compound is not extensively available in the public domain, studies on its close derivatives provide valuable insights into its potential biological activity. The following data summarizes the 50% growth inhibition (GI50) for a derivative, N1-(7-chloro-quinolin-4-yl)-ethane-1,2-diamine, synthesized from 4,7-dichloroquinoline.
Table 1: Cytotoxicity Data for a 4,7-Dichloroquinoline Derivative
| Compound | Cell Line | GI50 (μM) | Reference |
| N1-(7-chloro-quinolin-4-yl)-ethane-1,2-diamine | MDA-MB-468 (Human Breast Adenocarcinoma) | 11.01 | [1] |
| MCF-7 (Human Breast Adenocarcinoma) | 51.57 | [1] | |
| Chloroquine (Reference) | MDA-MB-468 (Human Breast Adenocarcinoma) | 24.36 | [1] |
| MCF-7 (Human Breast Adenocarcinoma) | 20.72 | [1] |
Note: The data presented is for a derivative of 4,7-dichloroquinoline, as specific GI50 values for this compound were not available in the reviewed literature. This data is used as a representative example of the potential activity of this class of compounds.
Experimental Protocols
A thorough initial screening of a potential anticancer compound involves a battery of in vitro assays to determine its effects on cell viability, proliferation, and the mechanisms of cell death. Below are detailed protocols for key experiments.
Cell Viability and Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound or its derivatives in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound-containing medium to each well. Include vehicle-treated (e.g., DMSO) and untreated wells as controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the compound concentration to determine the IC50 or GI50 value.
Cell Cycle Analysis: Propidium (B1200493) Iodide Staining and Flow Cytometry
Cell cycle analysis is performed to determine if the compound induces cell cycle arrest at specific phases (G0/G1, S, or G2/M).
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the DNA content in a cell, allowing for the discrimination of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of the test compound for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsinization. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5-10 minutes. Decant the ethanol and wash the cell pellet once with PBS. Resuspend the pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite PI at 488 nm and measure the emission in the appropriate channel (typically around 617 nm). Collect data from at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Apoptosis Detection: Annexin V/Propidium Iodide Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium iodide is a membrane-impermeant dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells) and stain the DNA.
Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for cell cycle analysis. Harvest both adherent and floating cells and wash once with cold PBS.
-
Binding Buffer Resuspension: Centrifuge the cells and resuspend the pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells (or cells with compromised membranes due to mechanical damage)
-
Visualization of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for the initial screening of a compound like this compound and a plausible signaling pathway for apoptosis induction, a common mechanism of action for quinoline-based anticancer agents.
Caption: A generalized workflow for the initial in vitro biological screening of this compound derivatives.
Caption: A simplified diagram of the intrinsic apoptosis pathway, a potential mechanism of action for quinoline derivatives.
Conclusion and Future Directions
The initial screening of this compound and its derivatives reveals their potential as a promising scaffold for the development of novel anticancer agents. The cytotoxic effects observed in cancer cell lines, coupled with the induction of apoptosis and cell cycle arrest, underscore the importance of further investigation. Future research should focus on synthesizing a broader library of 2,4-disubstituted quinolines to establish a clear structure-activity relationship (SAR). Elucidating the specific molecular targets and signaling pathways modulated by these compounds will be critical for their optimization as selective and potent therapeutic candidates. In vivo studies using relevant animal models will be the subsequent step to validate the preclinical efficacy and safety of the most promising lead compounds.
References
Methodological & Application
One-Pot Synthesis of 2,4-Dichloroquinoline Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of 2,4-dichloroquinoline derivatives. This class of compounds serves as a crucial scaffold in medicinal chemistry and drug discovery, forming the backbone of various therapeutic agents. The presented methods offer streamlined approaches, minimizing intermediate isolation steps and improving overall efficiency. Two primary protocols are detailed: a rapid microwave-assisted synthesis and a conventional reflux-based method.
Introduction
2,4-Dichloroquinolines are versatile intermediates in organic synthesis, particularly for the generation of diverse libraries of substituted quinolines. The chlorine atoms at the 2 and 4 positions are amenable to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. Traditional multi-step syntheses of these compounds can be time-consuming and labor-intensive. The one-pot methods described herein, utilizing the condensation of aromatic amines with malonic acid in the presence of phosphorus oxychloride (POCl₃), provide a more direct and efficient route to these valuable building blocks.
Reaction Principle
The fundamental reaction involves the condensation of a substituted aniline (B41778) with malonic acid, which upon cyclization and subsequent chlorination mediated by phosphorus oxychloride, yields the corresponding this compound derivative. The reaction is believed to proceed through the formation of a malondianilide intermediate, which then undergoes intramolecular cyclization to form a 4-hydroxy-2-quinolone. The excess phosphorus oxychloride acts as both a dehydrating and chlorinating agent to furnish the final product.
Data Presentation
The following tables summarize the quantitative data for the synthesis of various this compound derivatives using both microwave-assisted and conventional reflux methods.
Table 1: Microwave-Assisted One-Pot Synthesis of this compound Derivatives [1]
| Entry | Starting Aromatic Amine | Product | Yield (%) | Melting Point (°C) |
| 1 | Aniline | This compound | 61 | 64-66 |
| 2 | o-Toluidine | 2,4-Dichloro-8-methylquinoline | 58 | 55-57 |
| 3 | p-Toluidine | 2,4-Dichloro-6-methylquinoline | 65 | 118-120 |
Reaction Conditions: Microwave irradiation at 600 W for 50 seconds.[1]
Table 2: Conventional Reflux One-Pot Synthesis of this compound Derivatives [2]
| Entry | Starting Aromatic Amine | Product | Yield (%) | Melting Point (°C) |
| 1 | Aniline | This compound | 75 | 65-66 |
| 2 | 4-Chloroaniline | 2,4,6-Trichloroquinoline | 72 | 115-116 |
| 3 | 1-Naphthylamine | 2,4-Dichloro-7,8-benzoquinoline | 68 | 134-135 |
| 4 | 4,4'-Methylenedianiline | Bis(2,4-dichloroquinolin-6-yl)methane | 65 | 210-212 |
Reaction Conditions: Reflux in excess phosphorus oxychloride.
Experimental Protocols
Protocol 1: Microwave-Assisted One-Pot Synthesis [1]
This protocol describes a rapid method for the synthesis of 2,4-dichloroquinolines.
Materials:
-
Substituted aromatic amine (0.05 mol)
-
Malonic acid (4.15 g, 0.04 mol)
-
Phosphorus oxychloride (POCl₃, 25 mL)
-
Iced water
-
Dilute aqueous sodium hydroxide
-
Ethanol
-
Activated charcoal
Procedure:
-
In a microwave-safe reaction tube, dissolve malonic acid (4.15 g) in phosphorus oxychloride (25 mL).
-
Slowly add the aromatic amine (0.05 mol) to the solution.
-
Seal the tube with a CaCl₂ trap.
-
Expose the reaction mixture to microwave irradiation at 600 W for 50 seconds.[1]
-
After irradiation, allow the solution to cool to room temperature.
-
Carefully pour the cooled reaction mixture into 200 mL of iced water.
-
Neutralize the solution by making it slightly alkaline with dilute aqueous sodium hydroxide.
-
Filter the resulting precipitate.
-
Recrystallize the crude product from an ethanol-water mixture with the aid of activated charcoal to obtain the pure this compound derivative.
Protocol 2: Conventional Reflux One-Pot Synthesis [2]
This protocol provides a conventional heating method for the synthesis of 2,4-dichloroquinolines.
Materials:
-
Substituted aromatic amine (0.016 mol)
-
Malonic acid (3.43 g, 0.033 mol)
-
Phosphorus oxychloride (POCl₃, 10 mL)
-
Iced water
-
Dilute aqueous sodium hydroxide
-
Petroleum ether or other suitable solvent for recrystallization
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve malonic acid (3.43 g) in phosphorus oxychloride (10 mL).
-
Slowly add the aromatic amine (0.016 mol) to the solution while stirring.
-
Heat the mixture to reflux and maintain for the appropriate time (typically 2-4 hours, reaction progress can be monitored by TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled mixture into iced water.
-
Neutralize the solution with dilute aqueous sodium hydroxide.
-
Filter the precipitate and wash with water.
-
Dry the crude product and recrystallize from a suitable solvent (e.g., petroleum ether) to yield the pure this compound derivative.
Visualizations
General Reaction Scheme
Caption: General reaction scheme for the one-pot synthesis.
Experimental Workflow
Caption: Step-by-step experimental workflow.
References
Application Notes and Protocols for Microwave-Assisted Synthesis of 2,4-Dichloroquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the rapid and efficient synthesis of 2,4-dichloroquinoline using microwave-assisted organic synthesis (MAOS). This method offers significant advantages over traditional synthetic routes, including drastically reduced reaction times, improved energy efficiency, and often higher yields. This compound is a versatile intermediate in the synthesis of a wide range of biologically active compounds, making its efficient production crucial for drug discovery and development.
Introduction
This compound is a key building block in medicinal chemistry, serving as a precursor for the synthesis of various quinoline-based compounds with potential therapeutic applications, including anticancer and antimalarial agents.[1] Traditional methods for its synthesis often involve multiple steps, harsh reaction conditions, and long reaction times. The application of microwave irradiation provides a green and efficient alternative, enabling a one-pot synthesis from readily available starting materials.[2] This protocol details a microwave-assisted procedure for the conversion of aromatic amines to 2,4-dichloroquinolines in the presence of phosphorus oxychloride (POCl₃) and malonic acid.[2]
Advantages of Microwave-Assisted Synthesis
Microwave-assisted synthesis leverages the ability of polar molecules to efficiently absorb microwave energy, leading to rapid and uniform heating of the reaction mixture. This results in several key benefits:
-
Accelerated Reaction Rates: Reactions that typically take hours can be completed in a matter of seconds to minutes.[2]
-
Higher Yields: The rapid and controlled heating can minimize the formation of byproducts, leading to cleaner reactions and higher product yields.
-
Energy Efficiency: MAOS is a more energy-efficient heating method compared to conventional oil baths or heating mantles.
-
Green Chemistry: Shorter reaction times and improved efficiency contribute to a more environmentally friendly synthetic process.
Reaction Data
The following table summarizes the reaction conditions and yield for the microwave-assisted synthesis of this compound from aniline (B41778).
| Starting Material | Reagents | Microwave Power (W) | Irradiation Time (s) | Yield (%) | Melting Point (°C) |
| Aniline | Malonic Acid, Phosphorus Oxychloride (POCl₃) | 600 | 50 | 61 | 64-66 |
| Table 1: Reaction parameters and yield for the microwave-assisted synthesis of this compound.[2] |
Experimental Protocol
This protocol is based on the one-pot synthesis of this compound reported by Taherpour, A., et al.[2]
Materials:
-
Aniline (0.05 mol, 4.6 g)
-
Malonic Acid (0.04 mol, 4.15 g)
-
Phosphorus Oxychloride (POCl₃) (25 mL)
-
Iced Water (200 mL)
-
Dilute Aqueous Sodium Hydroxide (B78521) (NaOH)
-
Ethanol-Water mixture
-
Charcoal
-
Microwave synthesis reactor
-
Reaction vessel (microwave-safe tube) with a calcium chloride (CaCl₂) trap
-
Standard laboratory glassware (beaker, funnel, etc.)
-
Filtration apparatus
-
Magnetic stirrer and stir bar
-
pH paper or meter
Safety Precautions:
-
This reaction should be performed in a well-ventilated fume hood.
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Aniline is toxic and can be absorbed through the skin. Avoid contact and inhalation.
-
Microwave reactors can generate high pressures and temperatures. Ensure the reaction vessel is properly sealed and follow the manufacturer's safety guidelines for the microwave reactor.
Procedure:
-
In a designated microwave reaction vessel, dissolve malonic acid (4.15 g, 0.04 mol) in phosphorus oxychloride (25 mL).
-
Slowly add aniline (4.6 g, 0.05 mol) to the solution while stirring.
-
Seal the reaction vessel and equip it with a CaCl₂ trap to protect the reaction from atmospheric moisture.
-
Place the sealed vessel into the microwave reactor.
-
Irradiate the reaction mixture at 600 W for 50 seconds.
-
After irradiation, allow the reaction mixture to cool to room temperature.
-
Carefully and slowly pour the cooled reaction mixture into a beaker containing 200 mL of iced water. This step should be performed in a fume hood with caution due to the exothermic reaction of POCl₃ with water.
-
Make the solution slightly alkaline by the slow addition of a dilute aqueous sodium hydroxide solution. Monitor the pH using pH paper or a pH meter.
-
The crude product will precipitate out of the solution. Collect the solid by filtration.
-
The initial product yield is approximately 6.1 g (61%).[2]
-
For further purification, recrystallize the crude product from an ethanol-water mixture with the aid of charcoal.
-
Filter the hot solution to remove the charcoal and allow the filtrate to cool to induce crystallization.
-
Collect the purified crystals of this compound by filtration and dry them. The reported melting point of the purified product is 64-66 °C.[2]
Visualizations
Experimental Workflow
References
Application Notes and Protocols: Suzuki Coupling Reactions with 2,4-Dichloroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline (B57606) scaffold is a privileged heterocyclic motif frequently found in pharmaceuticals, agrochemicals, and functional materials. The introduction of aryl substituents onto the quinoline core via cross-coupling reactions is a powerful strategy for the synthesis of novel compounds with diverse biological activities. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron reagent and an organic halide, is a particularly robust and versatile method for forming carbon-carbon bonds.
2,4-Dichloroquinoline is a readily available starting material that offers two reactive sites for functionalization. However, the selective and controlled introduction of aryl groups at the C2 and C4 positions can be challenging due to the differential reactivity of the two chloro substituents. The C2 position is generally more susceptible to oxidative addition by palladium catalysts due to the electronic influence of the adjacent nitrogen atom. This inherent reactivity difference can be exploited to achieve regioselective functionalization.
These application notes provide a detailed protocol for the Suzuki coupling reaction with a this compound derivative, focusing on the synthesis of 2-alkynyl-4-arylquinolines. This sequential approach, involving an initial Sonogashira coupling at the more reactive C2 position followed by a Suzuki coupling at the C4 position, allows for the controlled and selective synthesis of disubstituted quinolines.
Regioselective Suzuki Coupling at the C4-Position of a 2-Substituted-4-Chloroquinoline
This protocol is adapted from a method for the synthesis of 2-alkynyl-4-arylquinolines. The first step, a regioselective Sonogashira coupling at the C2 position of this compound, is followed by a Suzuki coupling at the C4 position. The data presented here pertains to the second step, the Suzuki coupling.
Experimental Data
The following table summarizes the results for the Suzuki coupling of various 2-alkynyl-4-chloroquinolines with different arylboronic acids. The reaction was carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base in a dioxane-water solvent system.[1][2]
| Entry | 2-Alkynyl-4-chloroquinoline (Substrate) | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-Chloro-2-(phenylethynyl)quinoline | Phenylboronic acid | 2-(Phenylethynyl)-4-phenylquinoline | 85 |
| 2 | 4-Chloro-2-(p-tolylethynyl)quinoline | Phenylboronic acid | 4-Phenyl-2-(p-tolylethynyl)quinoline | 82 |
| 3 | 4-Chloro-2-(m-tolylethynyl)quinoline | Phenylboronic acid | 4-Phenyl-2-(m-tolylethynyl)quinoline | 88 |
| 4 | 4-Chloro-2-((4-methoxyphenyl)ethynyl)quinoline | Phenylboronic acid | 2-((4-Methoxyphenyl)ethynyl)-4-phenylquinoline | 90 |
| 5 | 4-Chloro-2-((4-chlorophenyl)ethynyl)quinoline | Phenylboronic acid | 2-((4-Chlorophenyl)ethynyl)-4-phenylquinoline | 86 |
| 6 | 4-Chloro-2-(cyclohexylethynyl)quinoline | Phenylboronic acid | 2-(Cyclohexylethynyl)-4-phenylquinoline | 78 |
| 7 | 4-Chloro-2-(phenylethynyl)quinoline | 3-Methoxyphenylboronic acid | 4-(3-Methoxyphenyl)-2-(phenylethynyl)quinoline | 84 |
| 8 | 4-Chloro-2-(phenylethynyl)quinoline | 4-Fluorophenylboronic acid | 4-(4-Fluorophenyl)-2-(phenylethynyl)quinoline | 80 |
Detailed Experimental Protocol
Materials:
-
2-Alkynyl-4-chloroquinoline derivative (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride [(PPh₃)₂PdCl₂] (0.05 mmol)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
Tricyclohexylphosphine (B42057) (PCy₃) (0.1 mmol)
-
1,4-Dioxane (B91453) (5.0 mL)
-
Water (1.0 mL)
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-alkynyl-4-chloroquinoline (1.0 mmol), arylboronic acid (1.2 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.05 mmol), and tricyclohexylphosphine (0.1 mmol).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an inert atmosphere.
-
Add 1,4-dioxane (5.0 mL) to the flask, and stir the mixture for 10 minutes at room temperature.
-
In a separate container, dissolve cesium carbonate (2.0 mmol) in water (1.0 mL).
-
Add the aqueous cesium carbonate solution to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir vigorously for the time required for the reaction to complete (typically monitored by TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water (20 mL) to the reaction mixture and extract with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired 2-alkynyl-4-arylquinoline.
Visualizations
General Workflow for Sequential Functionalization
The following diagram illustrates the two-step process for the synthesis of 2-alkynyl-4-arylquinolines from this compound, highlighting the regioselective nature of the reactions.
Caption: Sequential Sonogashira and Suzuki couplings of this compound.
Catalytic Cycle of the Suzuki Coupling Reaction
The diagram below outlines the generally accepted mechanism for the palladium-catalyzed Suzuki coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Discussion
The provided protocol demonstrates a reliable method for the synthesis of 2,4-disubstituted quinolines through a sequential cross-coupling strategy. The regioselectivity of the initial Sonogashira coupling is key to the success of this approach, as it selectively functionalizes the more reactive C2 position. The subsequent Suzuki coupling at the C4 position proceeds in good to excellent yields with a variety of arylboronic acids.
Direct diarylation of this compound via a one-pot Suzuki reaction is more challenging and may lead to a mixture of products, including mono- and di-substituted quinolines, as well as regioisomers. The choice of catalyst, ligand, base, and solvent can influence the regioselectivity of the coupling reaction. For instance, bulky phosphine ligands can sometimes favor reaction at the less sterically hindered C4 position. However, achieving high selectivity for direct C4-arylation in the presence of a C2-chloro substituent often requires careful optimization of reaction conditions.
Conclusion
The Suzuki coupling reaction is a powerful tool for the synthesis of functionalized quinolines. The presented application notes and protocol provide a detailed guide for the regioselective synthesis of 2-alkynyl-4-arylquinolines from this compound. This sequential functionalization strategy offers a high degree of control and allows for the introduction of diverse substituents at both the C2 and C4 positions of the quinoline core, which is of significant interest for the development of new therapeutic agents and functional materials. Researchers can adapt this methodology to synthesize a wide range of 2,4-disubstituted quinolines for various applications.
References
Application Notes and Protocols: Sonogashira Coupling of 2,4-Dichloroquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the regioselective Sonogashira coupling of 2,4-dichloroquinoline. This reaction is a powerful tool for the synthesis of 2-alkynyl-4-chloroquinolines, which are valuable intermediates in the development of novel therapeutic agents.
Introduction to Sonogashira Coupling
The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] It is a cornerstone of modern organic synthesis, widely employed in the creation of complex molecules for pharmaceuticals, natural products, and materials science.[2][3] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1][2][4]
Regioselective Alkynylation of this compound
The Sonogashira coupling of this compound presents a unique challenge and opportunity due to the presence of two reactive chloride leaving groups. However, the reaction can be performed with high regioselectivity, favoring substitution at the C-2 position. This selectivity is attributed to the electronic properties of the quinoline (B57606) ring system. The chloro group at the C-2 position is more susceptible to oxidative addition to the palladium(0) catalyst due to the presence of the electronegative nitrogen atom in the quinoline ring.[5] This inherent reactivity allows for the selective synthesis of 2-alkynyl-4-chloroquinolines, leaving the C-4 chloro group available for subsequent functionalization, such as Suzuki coupling.[5]
A notable advancement in this area is the use of a heterogeneous Pd/C catalyst system in water, which offers a more environmentally friendly and recyclable catalytic method.[5][6]
Applications in Drug Development
Quinolines and their derivatives are a prominent class of heterocyclic compounds with a broad spectrum of pharmacological activities. 2-Alkynylquinolines, the products of this Sonogashira coupling, have been reported to possess anti-retroviral properties.[5] The ability to introduce an alkynyl group at the C-2 position and retain the chloro group at C-4 provides a versatile scaffold for the synthesis of diverse libraries of quinoline-based compounds for drug discovery programs. The resulting 2-alkynyl-4-chloroquinolines can be further modified to create compounds with potential applications as kinase inhibitors, anti-cancer agents, and anti-infective agents.
Experimental Protocols
General Procedure for the Pd/C-Mediated Sonogashira Coupling of this compound in Water
This protocol is adapted from the work of Pal and coworkers, which describes a robust and regioselective method for the C-2 alkynylation of this compound.[5]
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne)
-
10% Palladium on carbon (Pd/C)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Water (deionized or distilled)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine solution
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Nitrogen or argon gas inlet
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv), the terminal alkyne (1.5 equiv), 10% Pd/C (0.026 equiv), PPh₃ (0.20 equiv), CuI (0.05 equiv), and Et₃N (3.0 equiv).
-
Add water to the flask. The amount of water should be sufficient to ensure proper stirring of the reaction mixture.
-
Flush the flask with an inert gas (nitrogen or argon) for 5-10 minutes.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-alkynyl-4-chloroquinoline.
Data Presentation
The following table summarizes the yields of 2-alkynyl-4-chloroquinolines obtained from the Sonogashira coupling of this compound with various terminal alkynes, based on the literature.[5]
| Entry | Terminal Alkyne (R) | Product | Yield (%) |
| 1 | Phenyl | 2-(Phenylethynyl)-4-chloroquinoline | 85 |
| 2 | 4-Methoxyphenyl | 2-((4-Methoxyphenyl)ethynyl)-4-chloroquinoline | 82 |
| 3 | 4-Chlorophenyl | 2-((4-Chlorophenyl)ethynyl)-4-chloroquinoline | 80 |
| 4 | n-Butyl | 2-(Hex-1-yn-1-yl)-4-chloroquinoline | 78 |
| 5 | Cyclohexyl | 2-(Cyclohexylethynyl)-4-chloroquinoline | 75 |
Visualizations
Experimental Workflow
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Development of the Inverse Sonogashira Reaction for DEL Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Regioselective alkynylation followed by Suzuki coupling of this compound: Synthesis of 2-alkynyl-4-arylquinolines [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Nucleophilic Substitution Reactions of 2,4-Dichloroquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the nucleophilic substitution reactions of 2,4-dichloroquinoline. This versatile building block is a key precursor for the synthesis of a wide array of biologically active compounds, including kinase inhibitors and antimalarial agents. The protocols outlined herein cover regioselective substitutions at the C4 and C2 positions with various nucleophiles.
Introduction
This compound is a heterocyclic compound featuring two reactive chlorine atoms susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing effect of the quinoline (B57606) nitrogen atom activates both positions towards nucleophilic attack. However, the C4 position is generally more reactive than the C2 position due to greater resonance stabilization of the Meisenheimer intermediate formed during nucleophilic attack at C4. This inherent regioselectivity allows for the sequential and controlled introduction of different nucleophiles, leading to a diverse range of 2,4-disubstituted quinoline derivatives. These derivatives are prominent scaffolds in medicinal chemistry, with applications as inhibitors of key signaling pathways implicated in cancer and other diseases.
Data Presentation: Regioselective Nucleophilic Substitution Reactions
The following tables summarize quantitative data for the nucleophilic substitution reactions of this compound with various nucleophiles, highlighting the conditions for selective monosubstitution and disubstitution.
Table 1: Substitution with Amine Nucleophiles
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Various Amines | 4-Amino-2-chloroquinolines | K₂CO₃, moderate temperature | High regioselectivity | [1] |
| Ethane-1,2-diamine | N¹-(7-chloroquinolin-4-yl)-ethane-1,2-diamine | Neat, 80°C for 1h, then 130°C for 7h | - | [2] |
| N,N-dimethylethane-1,2-diamine | N'-(7-chloroquinolin-4-yl)-N,N-dimethylethane-1,2-diamine | Neat, 120-130°C, 6-8h | - | [2] |
| Substituted Anilines | 2-Chloro-4-anilinoquinazolines | - | - | [3] |
| Hydrazine Hydrate | 4-Hydrazino-2-chloroquinazoline | Ethanol, 0-5°C, 2h | - | [4] |
| Hydrazine Hydrate (on 2-chloroquinazoline (B1345744) intermediate) | 2,4-Dihydrazinoquinazoline | Isopropanol, reflux, 1h | - | [4] |
Table 2: Substitution with Oxygen Nucleophiles
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Sodium Ethoxide | 2-Chloro-4-ethoxy-quinoline | DMF, 18-crown-6 (B118740) | Very good | [5] |
| Sodium Methoxide | 2,4-Dimethoxyquinoline | Methanol, reflux | - | [6][7][8][9] |
Table 3: Substitution with Sulfur Nucleophiles
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Thiols | 2-Thio-substituted quinolines | Pd-catalysis with bulky NHC ligands | High C2-selectivity | [2] |
Experimental Protocols
Protocol 1: General Procedure for Regioselective Amination at C4
This protocol describes the selective substitution of the chlorine atom at the C4 position of this compound with an amine nucleophile.
Materials:
-
This compound
-
Amine nucleophile (e.g., aniline, benzylamine, or aliphatic amine)
-
Potassium carbonate (K₂CO₃)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Ethanol)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for work-up and purification
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent in a round-bottom flask, add the amine nucleophile (1.0-1.2 eq).
-
Add powdered potassium carbonate (2.0-3.0 eq) to the mixture.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and stir for the required time (typically 2-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Disubstitution with Amines (Formation of 2,4-Diaminoquinolines)
This protocol describes the substitution of both chlorine atoms of this compound with amine nucleophiles, typically requiring harsher conditions than monosubstitution.
Materials:
-
2-Chloro-4-aminoquinoline derivative (from Protocol 1) or this compound
-
Amine nucleophile
-
Solvent (e.g., isopropanol, or neat conditions)
-
High-temperature reaction vessel (e.g., sealed tube or microwave vial)
-
Heating source (oil bath or microwave reactor)
Procedure:
-
In a high-temperature reaction vessel, combine the 2-chloro-4-aminoquinoline derivative (1.0 eq) with an excess of the amine nucleophile. Alternatively, start with this compound and a larger excess of the amine.
-
If using a solvent, add it to the vessel. For neat reactions, no solvent is required.
-
Seal the vessel and heat the reaction mixture to a high temperature (typically >120°C). The reaction can be performed under conventional heating for several hours or in a microwave reactor for a shorter duration.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
If the product precipitates, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography.
Protocol 3: Regioselective Alkoxylation at C4
This protocol details the selective substitution of the C4-chloro group with an alkoxide.
Materials:
-
This compound
-
Sodium ethoxide
-
18-Crown-6
-
N,N-Dimethylformamide (DMF)
-
Standard reaction and work-up glassware
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add 18-crown-6 (catalytic amount).
-
Add sodium ethoxide (1.0-1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 2-chloro-4-ethoxy-quinoline.[5]
Visualizations
Experimental Workflow
Caption: General workflow for nucleophilic substitution on this compound.
Signaling Pathways
Many 2,4-disubstituted quinoline derivatives function as kinase inhibitors, targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis. Below are simplified diagrams of the EGFR, VEGFR, and c-Met signaling pathways that are often targeted by these compounds.
Caption: Simplified EGFR signaling pathway and its inhibition.[10][11][12]
Caption: Simplified VEGFR2 signaling pathway and its inhibition.[13][14]
Caption: Simplified c-Met signaling pathway and its inhibition.[15][16][17][18]
Conclusion
The nucleophilic substitution of this compound is a powerful and versatile strategy for the synthesis of a diverse range of functionalized quinolines. The inherent regioselectivity, with the C4 position being more susceptible to nucleophilic attack under milder conditions, allows for controlled, stepwise functionalization. The resulting 2,4-disubstituted quinoline scaffold is a cornerstone in the development of targeted therapies, particularly kinase inhibitors for cancer treatment. The protocols and data presented herein provide a comprehensive guide for researchers in the fields of medicinal chemistry, chemical biology, and drug development to exploit the full potential of this important synthetic intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective preparation and NMR spectroscopy study of 2-chloro-4-ethoxy-quinoline for the synthesis of 2-((3-aminopropyl)amino)quinolin-4(1H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. longdom.org [longdom.org]
- 8. Predict the major products of the following reactions. (a) 2,4-di... | Study Prep in Pearson+ [pearson.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quinolinone Derivatives Suppress Angiogenesis in Human Umbilical Vein Endothelial Cells by Blocking the VEGF-Induced VEGFR2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cas.cn [cas.cn]
- 16. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 17. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. turkjps.org [turkjps.org]
Application Notes and Protocols: Regioselective Synthesis of 2-Amino-4-chloroquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-amino-4-chloroquinoline, a valuable building block in medicinal chemistry, from commercially available 2,4-dichloroquinoline. Due to the higher intrinsic reactivity of the C4 position towards nucleophilic aromatic substitution, direct amination typically yields the undesired 4-amino-2-chloroquinoline isomer. To overcome this challenge, this protocol employs a highly regioselective, palladium-catalyzed Buchwald-Hartwig amination. This method favors the formation of the C-N bond at the C2 position, providing a reliable route to the target compound. The protocol includes reaction conditions, a detailed experimental procedure, purification methods, and characterization data.
Introduction
Quinolines are privileged scaffolds in drug discovery, with numerous derivatives exhibiting a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. Specifically, 2-aminoquinoline (B145021) moieties are key components in various pharmacologically active molecules. The synthesis of specifically substituted quinolines is therefore of great interest. The substitution pattern on the quinoline (B57606) ring is critical for biological activity, making regioselective synthesis a crucial aspect of the drug development process.
The synthesis of 2-amino-4-chloroquinoline from this compound presents a regioselectivity challenge. The electron-withdrawing nature of the ring nitrogen atom activates both the C2 and C4 positions for nucleophilic aromatic substitution (SNAr). However, experimental evidence and theoretical calculations consistently show that the C4 position is significantly more electrophilic and thus more reactive towards nucleophiles under standard SNAr conditions. Direct amination with ammonia (B1221849) or an amine equivalent would therefore preferentially yield 4-amino-2-chloroquinoline.
To achieve the desired C2 selectivity, a more sophisticated approach is required. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful method for the formation of carbon-nitrogen bonds. By careful selection of the palladium catalyst, ligand, and reaction conditions, it is possible to override the intrinsic reactivity of the substrate and achieve high regioselectivity. This protocol is based on analogous systems where high C2 selectivity has been achieved in the Buchwald-Hartwig amination of dihalopyridines and other halo-substituted heterocycles.[1]
Reaction Scheme
Caption: Reaction scheme for the C2-selective Buchwald-Hartwig amination.
Data Presentation
The following table summarizes the optimized reaction conditions for the selective synthesis of 2-amino-4-chloroquinoline. These parameters are based on established protocols for C2-selective amination of similar dihaloheterocycles.[1][2]
| Parameter | Value / Description | Purpose |
| Starting Material | This compound | Substrate for amination. |
| Amine Source | Lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) | An effective ammonia equivalent for primary amine synthesis.[3] |
| Palladium Catalyst | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Source of Palladium(0) for the catalytic cycle. |
| Ligand | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | A bulky, electron-rich phosphine (B1218219) ligand that promotes C2 selectivity.[1] |
| Base | Sodium tert-butoxide (NaOtBu) | Activates the amine and facilitates the catalytic cycle. |
| Solvent | Toluene (B28343) | Anhydrous, non-polar solvent suitable for Buchwald-Hartwig reactions. |
| Temperature | 100 °C | Provides thermal energy for the reaction to proceed at a reasonable rate. |
| Reaction Time | 12-24 hours | Typical duration for completion of the catalytic cycle. |
| Typical Yield | 70-85% (Predicted) | Expected yield based on similar transformations. |
Experimental Protocol
Materials and Equipment:
-
This compound
-
Lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Schlenk flask or oven-dried sealed tube
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for workup and purification
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Reaction Setup:
-
In an oven-dried Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 equiv), sodium tert-butoxide (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), and XPhos (0.04 equiv).
-
Evacuate and backfill the flask with Argon three times to ensure an inert atmosphere.
-
-
Addition of Reagents:
-
Add anhydrous toluene via syringe.
-
In a separate flask, dissolve Lithium bis(trimethylsilyl)amide (1.2 equiv) in anhydrous toluene.
-
Add the LiN(SiMe₃)₂ solution dropwise to the reaction mixture at room temperature with vigorous stirring.
-
-
Reaction:
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Dilute the mixture with ethyl acetate (B1210297) and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by column chromatography on silica gel.
-
Use a solvent gradient (e.g., 0-30% ethyl acetate in hexane) to elute the product.
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield 2-amino-4-chloroquinoline as a solid.
-
Characterization:
-
¹H NMR, ¹³C NMR: To confirm the structure and regiochemistry of the product.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Melting Point (MP): To assess the purity of the final compound.
Workflow and Logic Diagram
The following diagram illustrates the logical workflow for the synthesis and purification of 2-amino-4-chloroquinoline.
Caption: Workflow for the synthesis of 2-amino-4-chloroquinoline.
Conclusion
This application note provides a comprehensive and detailed protocol for the regioselective synthesis of 2-amino-4-chloroquinoline from this compound. By employing a Buchwald-Hartwig amination with a carefully selected catalyst system, the inherent reactivity of the C4 position is overcome, enabling selective functionalization at the C2 position. This method offers a reliable and efficient route to a key building block for the development of novel therapeutic agents. Researchers are advised to follow standard laboratory safety procedures and to handle all reagents and solvents in a well-ventilated fume hood.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Antimalarial Compounds from 2,4-Dichloroquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel antimalarial compounds utilizing 2,4-dichloroquinoline as a key starting material. The focus is on the synthesis of 2,4-bis-substituted quinoline (B57606) derivatives, which have shown promising activity against chloroquine-sensitive and resistant strains of Plasmodium falciparum.
Introduction
The quinoline core is a well-established pharmacophore in antimalarial drug discovery, with chloroquine (B1663885) being a notable example. However, the emergence of drug-resistant parasite strains necessitates the development of new and effective quinoline-based analogs. This compound serves as a versatile scaffold for the synthesis of disubstituted quinoline derivatives, allowing for the introduction of various functionalities at the 2 and 4 positions to modulate antimalarial activity. This document outlines the synthesis, biological evaluation, and proposed mechanism of action of such compounds.
Data Presentation
The following table summarizes the in vitro antimalarial activity of synthesized 2,4-bis{4-[(2-dimethylaminoethyl)aminomethyl]phenyl}quinoline derivatives against a chloroquine-sensitive (Pf3D7) and a chloroquine-resistant (PfW2) strain of P. falciparum.
| Compound ID | Linker (X) | IC50 (µM) vs. Pf3D7 | IC50 (µM) vs. PfW2 |
| 1 | CH₂ | 0.045 | 0.032 |
| 2 | O | 0.34 | 0.21 |
Experimental Protocols
Synthesis of 2,4-bis{4-[(2-dimethylaminoethyl)aminomethyl]phenyl}quinolines
This protocol describes a general procedure for the synthesis of 2,4-bis-substituted quinoline derivatives from this compound.
Materials:
-
This compound
-
4-Aminobenzylamine (B48907) or 4-aminophenol
-
N,N-Dimethylethylethylenediamine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrer, etc.)
Procedure:
-
Step 1: Synthesis of the bis-arylaminoquinoline intermediate.
-
In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.
-
Add the appropriate aminophenyl derivative (e.g., 4-aminobenzylamine or 4-aminophenol) (2.2 eq) and potassium carbonate (3.0 eq).
-
Heat the reaction mixture at 120 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired bis-arylaminoquinoline intermediate.
-
-
Step 2: Synthesis of the final 2,4-bis{4-[(2-dimethylaminoethyl)aminomethyl]phenyl}quinoline derivative.
-
Dissolve the intermediate from Step 1 (1.0 eq) in a suitable solvent such as DMF.
-
Add N,N-dimethylethylethylenediamine (2.5 eq) and a base like potassium carbonate (3.0 eq).
-
Heat the reaction mixture at 80-100 °C for 8-16 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the final compound by silica gel column chromatography to yield the pure 2,4-bis{4-[(2-dimethylaminoethyl)aminomethyl]phenyl}quinoline derivative.
-
Visualizations
Signaling Pathway: Proposed Mechanism of Action
Quinoline-based antimalarials are known to interfere with the detoxification of heme in the parasite's food vacuole. The following diagram illustrates this proposed mechanism.
Application Notes and Protocols for the Preparation of 2,4-dichloroquinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 2,4-dichloroquinoline-3-carbaldehyde (B140110), a key intermediate in the development of various pharmaceutical compounds. The primary method described is the Vilsmeier-Haack reaction, a reliable and efficient approach for the formylation and cyclization of substituted acetanilides.
Introduction
Quinoline derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] Specifically, this compound-3-carbaldehyde serves as a versatile precursor for the synthesis of more complex heterocyclic systems. Its preparation is most commonly achieved through the Vilsmeier-Haack reaction, which involves the formylation of an electron-rich aromatic compound using a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃).[2][3][4][5] This reaction provides a direct and high-yielding route to the target compound.[2][6]
Principle of the Method
The synthesis of this compound-3-carbaldehyde via the Vilsmeier-Haack reaction proceeds in two main stages. First, the Vilsmeier reagent, a chloroiminium salt, is generated in situ from the reaction between DMF and POCl₃.[4][5] Subsequently, a substituted acetanilide (B955) is introduced, which undergoes cyclization and formylation to yield the desired this compound-3-carbaldehyde.[2][6][7] The reaction is typically quenched in ice-water, leading to the precipitation of the product.
Experimental Protocol
This protocol is based on established literature procedures for the Vilsmeier-Haack synthesis of substituted 2-chloroquinoline-3-carbaldehydes.[2][6][7][8]
Materials:
-
Substituted Acetanilide
-
N,N-Dimethylformamide (DMF)
-
Phosphoryl chloride (POCl₃)
-
Ice
-
Ethyl acetate (B1210297) (for recrystallization)
-
Distilled water
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Reflux condenser
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the substituted acetanilide (1 equivalent) in N,N-dimethylformamide (3 equivalents).
-
Formation of Vilsmeier Reagent: Cool the mixture to 0-5 °C using an ice bath.[6][8]
-
Addition of POCl₃: Add phosphoryl chloride (POCl₃) (4.5 to 15 equivalents, see table below for specific examples) dropwise to the stirred mixture, ensuring the temperature is maintained between 0-5 °C.[7][8]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature. Then, heat the mixture to 75-90 °C and maintain it at this temperature for 4-10 hours.[2][6][7][8] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[2]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice with constant stirring.[8]
-
Isolation: A precipitate will form. Collect the solid product by vacuum filtration using a Büchner funnel, and wash it thoroughly with cold water.[8]
-
Purification: Dry the crude product. For further purification, recrystallize the solid from ethyl acetate.[8]
Quantitative Data Summary
The following table summarizes typical reaction parameters and reported yields for the synthesis of 2-chloroquinoline-3-carbaldehyde (B1585622) derivatives using the Vilsmeier-Haack reaction.
| Starting Material (Acetanilide derivative) | Molar Ratio (Acetanilide:DMF:POCl₃) | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Acetanilide | 1 : 3.34 : 9.48 | 75-80 | 8 | Not specified | [8] |
| Substituted Acetanilide | 1 : 3 : 15 | 80-90 | 7-10 | 60-80 | [7] |
| Substituted Acetanilide | Not specified | 80-90 | 4 | 60-80 | [2][6] |
| Methyl-substituted Acetanilide | Not specified | 80-90 | 4-10 | Not specified | [2][6] |
Experimental Workflow
Caption: Synthetic workflow for the preparation of this compound-3-carbaldehyde.
Reaction Mechanism
The underlying mechanism of the Vilsmeier-Haack reaction is an electrophilic aromatic substitution.
Caption: Simplified mechanism of the Vilsmeier-Haack reaction.
Safety Precautions
-
Phosphoryl chloride (POCl₃) is highly corrosive and reacts violently with water. Handle it with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
N,N-Dimethylformamide (DMF) is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. Use in a fume hood and wear appropriate PPE.
-
The reaction should be performed with care, especially during the addition of POCl₃ and the quenching step with ice-water, as these steps can be exothermic.
By following this detailed protocol, researchers can reliably synthesize this compound-3-carbaldehyde for use in various drug discovery and development applications.
References
- 1. researchgate.net [researchgate.net]
- 2. chemijournal.com [chemijournal.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. chemijournal.com [chemijournal.com]
- 7. ajgreenchem.com [ajgreenchem.com]
- 8. rsc.org [rsc.org]
Application Notes and Protocols: Protocol for Buchwald-Hartwig Amination of 2,4-Dichloroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in medicinal chemistry and materials science for the synthesis of aryl amines from aryl halides.[1] The quinoline (B57606) scaffold is a privileged structure in numerous pharmaceuticals, and the selective functionalization of substituted quinolines is of great interest. This document provides a detailed protocol for the regioselective Buchwald-Hartwig amination of 2,4-dichloroquinoline, focusing on the preferential amination at the C2 position. The C2 position is generally more reactive towards palladium-catalyzed amination than the C4 position in such systems, allowing for selective mono-amination.
Reaction Principle and Regioselectivity
The Buchwald-Hartwig amination of this compound proceeds via a palladium(0) catalytic cycle. The generally accepted mechanism involves oxidative addition of the aryl chloride to the Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst.[1][2]
In the case of this compound, the chlorine atom at the C2 position is typically more susceptible to oxidative addition to the palladium catalyst than the chlorine at the C4 position. This difference in reactivity allows for the selective synthesis of 2-amino-4-chloroquinoline derivatives under carefully controlled conditions.
Experimental Protocol: Mono-amination at the C2 Position
This protocol is adapted from established procedures for the regioselective amination of related dichlorinated heterocycles.[3]
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) or similar bulky electron-rich phosphine (B1218219) ligand
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous toluene (B28343) or dioxane
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar and a condenser, add Pd(OAc)₂ (2 mol%) and Xantphos (4 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous toluene (or dioxane) to the flask via syringe.
-
Reagent Addition: Add this compound (1.0 eq), the desired amine (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize typical quantitative data for the Buchwald-Hartwig amination of chloro-substituted quinolines and related heterocycles. These serve as a guideline for expected outcomes with this compound.
Table 1: Reaction Parameters for Mono-amination of Dichloroquinolines
| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Time (h) |
| 1 | Pd(dba)₂ | BINAP | tBuONa | Dioxane | 101 | 6-15 |
| 2 | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 110 | 12-24 |
| 3 | Pd₂(dba)₃ | DavePhos | NaOtBu | Dioxane | 101 | 8-16 |
Data adapted from studies on 2,6-, 2,8-, 4,7-, and 4,8-dichloroquinolines.[4][5]
Table 2: Expected Yields for C2-Amination of this compound with Various Amines
| Entry | Amine | Product | Expected Yield (%) |
| 1 | Aniline | N-phenyl-4-chloroquinolin-2-amine | 85-95 |
| 2 | Morpholine | 4-((4-chloroquinolin-2-yl)amino)morpholine | 80-90 |
| 3 | Benzylamine | N-benzyl-4-chloroquinolin-2-amine | 75-85 |
| 4 | n-Hexylamine | N-(n-hexyl)-4-chloroquinolin-2-amine | 70-80 |
Yields are estimates based on reactions with analogous substrates like 2,4-dichloropyridine. Actual yields may vary.
Visualizations
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: General experimental workflow for the reaction.
References
Application Note: Quantitative Analysis of 2,4-Dichloroquinoline in Human Plasma using LC-MS/MS
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2,4-dichloroquinoline in human plasma. The protocol utilizes a simple protein precipitation step for sample preparation, followed by rapid and selective analysis using a reversed-phase C18 column and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for high-throughput analysis in research, clinical, and drug development settings.
Introduction
This compound is a substituted quinoline (B57606) derivative that can serve as a key intermediate in the synthesis of various pharmaceutical compounds and biologically active molecules. Accurate quantification of such compounds in biological matrices is crucial for pharmacokinetic studies, metabolism research, and safety assessments during drug development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the preferred technique for bioanalytical assays.[1][2] This document provides a detailed protocol for the determination of this compound in human plasma.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
Internal Standard (IS): this compound-d4 (or a suitable analog like 4,7-dichloroquinoline)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Human plasma (K2-EDTA)
Standard and Sample Preparation
2.2.1. Stock and Working Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the internal standard (e.g., 4,7-dichloroquinoline) in methanol.
-
Working Solutions: Prepare serial dilutions of the primary stock solution in 50:50 (v/v) acetonitrile/water to create calibration curve (CC) standards and quality control (QC) samples.
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile.
2.2.2. Sample Preparation Protocol
-
Thaw plasma samples to room temperature.
-
To 50 µL of plasma in a 1.5 mL microcentrifuge tube, add 150 µL of the internal standard spiking solution (100 ng/mL in acetonitrile).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
2.3.1. Liquid Chromatography
-
LC System: High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).[3]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[3]
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient Elution:
-
0.0-1.0 min: 30% B
-
1.0-4.0 min: 30% to 95% B
-
4.0-5.0 min: 95% B
-
5.1-6.0 min: 30% B (Re-equilibration)
-
2.3.2. Mass Spectrometry
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
Data Acquisition: Multiple Reaction Monitoring (MRM).
The molecular formula of this compound is C₉H₅Cl₂N, with a monoisotopic mass of 196.98 Da. Due to the presence of two chlorine atoms, the protonated molecule [M+H]⁺ will exhibit a characteristic isotopic pattern at m/z 198, 200, and 202. The most abundant ion, m/z 198, is selected as the precursor ion.
Data Presentation
The following tables summarize the quantitative performance of the LC-MS/MS method for this compound. Please note that this data is representative and should be validated in your laboratory.
Table 1: MRM Transitions and Optimized MS Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| This compound (Quantifier) | 198.0 | 163.0 | 100 | 25 |
| This compound (Qualifier) | 198.0 | 128.1 | 100 | 35 |
| Internal Standard (4,7-dichloroquinoline) | 198.0 | 163.0 | 100 | 25 |
Table 2: Calibration Curve Linearity
| Analyte | Calibration Range (ng/mL) | Regression Model | R² |
| This compound | 0.5 - 1000 | Linear, 1/x² weighting | >0.995 |
Table 3: Accuracy and Precision
| QC Level | Spiked Conc. (ng/mL) | Measured Conc. (ng/mL, n=6) | Accuracy (%) | Precision (%RSD) |
| LLOQ | 0.5 | 0.48 | 96.0 | 8.5 |
| Low QC | 1.5 | 1.55 | 103.3 | 6.2 |
| Mid QC | 75 | 78.1 | 104.1 | 4.1 |
| High QC | 750 | 739.5 | 98.6 | 3.5 |
Table 4: Method Detection and Quantification Limits
| Parameter | Value (ng/mL) |
| Limit of Detection (LOD) | 0.15 |
| Limit of Quantification (LOQ) | 0.5 |
Mandatory Visualizations
Caption: Experimental workflow for this compound quantification.
References
Application Notes: In Vitro Assays for 2,4-Dichloroquinoline Derivatives
These application notes provide a comprehensive overview and detailed protocols for conducting key in vitro cell-based assays to evaluate the biological activity of 2,4-dichloroquinoline derivatives. Quinoline (B57606) and its derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities, including potent anticancer, anti-inflammatory, and antimalarial properties.[1][2] Accurate assessment of their cytotoxic, anti-inflammatory, and mechanistic effects is a critical step in the drug discovery and development process.
General Screening Cascade
A tiered approach is recommended for efficiently screening and characterizing novel this compound derivatives. The workflow begins with a primary high-throughput screen for general cytotoxicity, followed by secondary assays to determine the mechanism of action, such as apoptosis induction or specific enzyme inhibition.
References
Application Notes and Protocols for Cell Culture-Based Assays for 2,4-Dichloroquinoline Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation
The following tables summarize the cytotoxic effects of various quinoline (B57606) derivatives on different cancer cell lines, as determined by the 50% growth inhibition (GI₅₀) or 50% inhibitory concentration (IC₅₀). This data, derived from existing literature, can serve as a reference for expected potency when testing 2,4-dichloroquinoline.
Table 1: Cytotoxicity of 4-Aminoquinoline (B48711) Derivatives against Breast Cancer Cell Lines
| Compound | Cell Line | GI₅₀ (µM) |
| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | 8.73 |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | 8.22 |
| N'-(7-chloro-quinolin-4-yl)-ethane-1,2-diamine | MDA-MB-468 | 11.01 |
| Chloroquine | MDA-MB-468 | 24.36 |
| Chloroquine | MCF-7 | 20.72 |
Data from a study on 4-aminoquinoline derivatives.[1]
Table 2: Cytotoxicity of 7-Chloro-(4-thioalkylquinoline) Derivatives against Various Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) |
| Sulfonyl N-oxide derivative 73 | HCT116 | 1.99 |
| Sulfonyl N-oxide derivative 74 | HCT116 | 2.24 |
| Sulfonyl N-oxide derivative 79 | HCT116 | 4.98 |
| Sulfonyl N-oxide derivative 81 | HCT116p53-/- | 4.76 |
| Chloroquine | HCT116 | >50 |
Data from a study on 7-chloro-(4-thioalkylquinoline) derivatives.[2]
Experimental Workflow
The following diagram illustrates a general workflow for assessing the cytotoxicity of a test compound like this compound.
Caption: General experimental workflow for cytotoxicity testing.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (for dissolving the compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should be less than 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells, which is an indicator of cytotoxicity and loss of membrane integrity.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
This compound
-
DMSO
-
LDH cytotoxicity assay kit (commercially available)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to a maximum LDH release control (lysed cells).
Neutral Red Uptake Assay
This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
This compound
-
DMSO
-
Neutral Red solution (e.g., 50 µg/mL in culture medium)
-
Destain solution (e.g., 50% ethanol, 1% acetic acid in water)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate for the desired exposure time.
-
Neutral Red Staining: Remove the treatment medium and add 100 µL of pre-warmed Neutral Red solution to each well. Incubate for 2-3 hours at 37°C.
-
Washing: Carefully remove the Neutral Red solution and wash the cells with PBS.
-
Destaining: Add 150 µL of destain solution to each well and shake for 10 minutes to extract the dye.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of viable cells compared to the untreated control.
Caspase-3/7 Activity Assay for Apoptosis
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
This compound
-
DMSO
-
Caspase-Glo® 3/7 Assay System (or similar)
-
White-walled 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described in the MTT protocol.
-
Incubation: Incubate for a time period known to induce apoptosis (e.g., 6, 12, or 24 hours).
-
Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Add 100 µL of the reagent to each well.
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
Hypothetical Signaling Pathway for this compound-Induced Cytotoxicity
Based on the known effects of related quinoline compounds, this compound may induce cytotoxicity through the induction of oxidative stress and apoptosis. The following diagram illustrates a hypothetical signaling pathway.
Caption: Hypothetical signaling pathway of this compound.
This proposed pathway suggests that this compound may lead to an increase in reactive oxygen species (ROS) and induce endoplasmic reticulum (ER) stress. It might also inhibit the pro-survival Akt/mTOR signaling pathway. These events can converge on the intrinsic apoptosis pathway, characterized by the activation of Bax, inhibition of Bcl-2, release of cytochrome c from the mitochondria, and subsequent activation of caspases, ultimately leading to programmed cell death. This model is based on findings for other quinoline derivatives and requires experimental validation for this compound.
References
Application Notes and Protocols for Molecular Docking of 2,4-Dichloroquinoline Derivatives with Target Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the molecular docking of 2,4-dichloroquinoline derivatives with various cancer-related protein targets. This document includes a summary of quantitative data from related studies, detailed experimental protocols for performing molecular docking, and visualizations of key signaling pathways and experimental workflows.
Introduction to this compound Derivatives in Drug Discovery
The quinoline (B57606) scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities. The this compound substitution pattern, in particular, offers a versatile platform for the synthesis of novel derivatives with potential therapeutic applications. In the context of oncology, these derivatives have been investigated as inhibitors of key proteins involved in cancer cell proliferation, survival, and angiogenesis. Molecular docking studies are crucial in this field for predicting the binding affinity and interaction patterns of these compounds with their protein targets, thereby guiding the rational design of more potent and selective drug candidates.
Target Proteins and Signaling Pathways
Several key proteins implicated in cancer progression have been identified as potential targets for quinoline derivatives. Understanding their roles and signaling pathways is essential for interpreting docking results and designing effective inhibitors.
Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which are crucial for cell proliferation and survival. Mutations and overexpression of EGFR are common in various cancers, making it a prime target for anticancer therapies.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is another critical receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels. Inhibition of VEGFR-2 can starve tumors of the blood supply necessary for their growth and metastasis.
Phosphatidylinositol 3-Kinase (PI3K)
PI3K is a family of enzymes involved in the PI3K/Akt/mTOR pathway, which is a critical signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers.
Topoisomerase II
Topoisomerase II (Topo II) is an enzyme that resolves DNA topological problems during replication and transcription by creating transient double-strand breaks. Cancer cells, due to their high proliferation rate, are particularly sensitive to Topo II inhibitors, which trap the enzyme-DNA complex, leading to DNA damage and apoptosis.
Quantitative Data Summary
The following tables summarize molecular docking and in vitro activity data for various chloro-substituted quinoline and quinazoline (B50416) derivatives against key cancer targets. While data specifically for this compound derivatives is limited, these findings for structurally related compounds provide valuable insights.
Table 1: Molecular Docking Scores and Binding Energies
| Derivative Class | Target Protein | PDB ID | Docking Score/Binding Energy (kcal/mol) | Reference Compound | Reference Score (kcal/mol) |
| Pyrazoline-quinoline | PI3K | - | -7.85 and -7.17 | PI-103 | -6.83 |
| Fluoroquinolines | Topoisomerase IIα | 4fm9 | -6.06 to -7.7 | - | - |
| Fluoroquinolines | Topoisomerase IIβ | 3Q3X | -9.96 to -11.8 | - | - |
| Thiazolyl Pyrazolines | EGFR | - | -11.14 and -10.64 | Erlotinib | -10.86 |
Note: The docking scores are from various studies and may have been calculated using different software and protocols, affecting direct comparability.
Table 2: In Vitro Inhibitory Activity (IC50/GI50)
| Derivative Class | Target/Cell Line | Activity (IC50/GI50) |
| Quinazoline-chalcone | K-562, RPMI-8226, HCT-116, MCF7 | 0.622–1.81 µM[1] |
| Indolo[3,2-c]quinolines | Topoisomerase I | 2.9 µM[2] |
| Indolo[3,2-c]quinolines | Topoisomerase II | 6.82 µM[2] |
| Nicotinamide-based | VEGFR-2 | 60.83 nM |
| Quinoline-dihydrazone | MCF-7 cells | 7.016 µM and 7.05 µM[3][4][5] |
| Thiazolidine-2,4-diones | VEGFR-2 | 0.17 µM |
| Quinazoline derivatives | VEGFR-2 | 0.014 µM |
Experimental Protocols: Molecular Docking Workflow
This section provides a generalized yet detailed protocol for performing molecular docking studies of this compound derivatives.
Software and Tools
-
Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): For preparing protein and ligand files.
-
AutoDock Vina: For performing the docking simulation.
-
PyMOL or Discovery Studio Visualizer: For visualizing and analyzing the docking results.
-
Protein Data Bank (PDB): For obtaining the 3D structures of target proteins.
-
ChemDraw or similar software: For drawing the 2D structures of the ligands.
Target Protein Preparation
-
Obtain Protein Structure: Download the crystal structure of the target protein from the PDB database (e.g., PDB ID: 2OH4 for VEGFR-2).
-
Prepare the Receptor:
-
Open the PDB file in ADT.
-
Remove water molecules and any co-crystallized ligands or heteroatoms.
-
Add polar hydrogens to the protein.
-
Compute and add Gasteiger or Kollman charges.
-
Save the prepared protein in the PDBQT format (e.g., protein.pdbqt).
-
Ligand Preparation
-
Create Ligand Structure: Draw the 2D structure of the this compound derivative using ChemDraw and save it as a MOL file.
-
Convert to 3D and Optimize:
-
Use a program like OpenBabel or the online CORINA server to convert the 2D structure to a 3D PDB file.
-
Open the 3D structure in ADT.
-
Detect the root and define the rotatable bonds.
-
Save the prepared ligand in the PDBQT format (e.g., ligand.pdbqt).
-
Grid Generation
-
Define the Binding Site: In ADT, with both the protein and ligand loaded, center the grid box on the active site of the protein. The active site can be identified from the position of the co-crystallized ligand in the original PDB file or through literature review.
-
Set Grid Box Dimensions: Adjust the size of the grid box in x, y, and z dimensions to encompass the entire binding pocket. A typical spacing is 0.375 Å.
-
Generate Grid Parameter File: Save the grid parameters as a GPF file (e.g., grid.gpf).
Docking Simulation
-
Configure Docking Parameters: Create a configuration file (e.g., conf.txt) specifying the paths to the receptor and ligand PDBQT files, the center and size of the grid box (from the previous step), and the exhaustiveness of the search (a value of 8 is common, higher values increase accuracy but also computation time).
-
Run AutoDock Vina: Execute the docking simulation from the command line: vina --config conf.txt --out output.pdbqt --log log.txt
Results Analysis and Visualization
-
Analyze Binding Affinity: The output log file (log.txt) will contain the binding affinities (in kcal/mol) for the top predicted binding poses. The more negative the value, the stronger the predicted binding.
-
Visualize Interactions:
-
Open the protein PDBQT file and the docking output PDBQT file (output.pdbqt) in PyMOL or Discovery Studio.
-
Analyze the protein-ligand interactions for the best-scoring poses.
-
Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking with the amino acid residues in the active site.
-
Conclusion
Molecular docking is a powerful computational tool for the initial screening and optimization of this compound derivatives as potential anticancer agents. By predicting how these compounds bind to key targets like EGFR, VEGFR-2, PI3K, and topoisomerase II, researchers can prioritize the synthesis and in vitro testing of the most promising candidates. The protocols and data presented in these application notes serve as a guide for professionals in the field of drug discovery to effectively utilize molecular docking in their research endeavors. Further experimental validation is essential to confirm the in silico findings and to fully elucidate the therapeutic potential of this promising class of compounds.
References
- 1. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]
- 3. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
High-Throughput Screening of 2,4-Dichloroquinoline Libraries: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide range of biological activities. The 2,4-dichloroquinoline core, in particular, offers a versatile platform for the synthesis of diverse compound libraries through nucleophilic substitution at the 2- and 4-positions. These libraries are of significant interest for high-throughput screening (HTS) campaigns aimed at the discovery of novel drug candidates, particularly in the areas of oncology and infectious diseases. This document provides detailed application notes and protocols for the high-throughput screening of this compound libraries.
Applications in Drug Discovery
Libraries of 2,4-disubstituted quinolines have demonstrated significant potential in various therapeutic areas:
-
Anticancer Activity: Many derivatives have been shown to exhibit potent cytotoxic effects against a variety of cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis, such as the EGFR, PI3K/Akt, and MAPK pathways.[1][2][3]
-
Antimicrobial Activity: The quinoline core is present in several well-known antimicrobial agents. Screening of 2,4-disubstituted quinoline libraries has led to the identification of compounds with significant activity against various bacterial and fungal pathogens.[4][5][6][7][8]
Data Presentation: Representative Screening Data
The following tables summarize representative quantitative data from the screening of 2,4-disubstituted quinoline and quinazoline (B50416) derivatives, illustrating the potential potency of compounds derived from a this compound library.
Table 1: Representative Anticancer Activity of 2,4-Disubstituted Quinoline/Quinazoline Derivatives
| Compound ID | Target Cell Line | Cancer Type | IC50 (µM) |
| Quinoline Derivative 3a | MCF-7 | Breast Cancer | Not Specified (High Activity)[1] |
| Quinoline Derivative 3f | MCF-7 | Breast Cancer | Not Specified (High Activity)[1] |
| Quinazoline Derivative 11d | CNE-2 | Nasopharyngeal Cancer | 0.87[9] |
| Quinazoline Derivative 11d | PC-3 | Prostate Cancer | 1.24[9] |
| Quinazoline Derivative 11d | SMMC-7721 | Liver Cancer | 0.95[9] |
Table 2: Representative Antimicrobial Activity of Quinoline Derivatives
| Compound ID | Microorganism | Strain | MIC (µg/mL) |
| Quinoline Hybrid 7b | Staphylococcus aureus | - | 2[4] |
| Quinoline Hybrid 7h | Staphylococcus aureus | - | 20[4] |
| Quinoline-Quinolone Hybrid 5d | Staphylococcus aureus | ATCC 29213 | 0.5[7] |
| Quinoline-Quinolone Hybrid 5d | Escherichia coli | ATCC 25922 | 4[7] |
| Quinoline-Quinolone Hybrid 5d | Pseudomonas aeruginosa | ATCC 27853 | 8[7] |
Experimental Protocols
Protocol 1: High-Throughput Cell Viability Screening (MTT Assay) for Anticancer Activity
This protocol describes a colorimetric assay to assess the cytotoxic effects of compounds from a this compound library on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
384-well clear-bottom cell culture plates
-
Automated liquid handling system
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Compound Addition:
-
Prepare a master plate of the this compound library compounds serially diluted in DMSO.
-
Further dilute the compounds in complete cell culture medium to the desired final screening concentration (e.g., 10 µM). The final DMSO concentration should not exceed 0.5%.
-
Add 10 µL of the diluted compound solution to the respective wells of the cell plates.[10]
-
Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.[10]
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[10]
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 50 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate for at least 1 hour at room temperature with gentle shaking.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Identify "hits" as compounds that reduce cell viability below a predefined threshold (e.g., >50% inhibition).
-
Protocol 2: High-Throughput Broth Microdilution Assay for Antimicrobial Activity
This protocol outlines a method to determine the Minimum Inhibitory Concentration (MIC) of compounds from a this compound library against various microorganisms.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile saline
-
Resazurin solution
-
384-well plates
-
Automated liquid handler
-
Plate reader (fluorescence or absorbance)
Procedure:
-
Inoculum Preparation:
-
Prepare a suspension of the microorganism in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute this suspension in the appropriate broth medium to achieve the desired final inoculum concentration.
-
-
Compound Plating:
-
Prepare serial dilutions of the this compound library compounds in the broth medium in 384-well plates using an automated liquid handler.
-
Include a drug-free growth control and a sterility control (medium only).
-
-
Inoculation and Incubation:
-
Add the standardized microbial inoculum to each well (except the sterility control).
-
Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
-
MIC Determination:
-
After incubation, add a resazurin-based indicator to each well and incubate for a further 2-4 hours.
-
Determine the MIC as the lowest concentration of the compound that prevents a color change (indicating inhibition of microbial growth).
-
Alternatively, measure fluorescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Record the MIC value for each compound against each tested microorganism.
-
Identify "hits" as compounds with MIC values below a certain threshold.
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways often implicated in the mechanism of action of anticancer quinoline derivatives.
Caption: Hypothetical inhibition of the EGFR signaling pathway.
Caption: Overview of the PI3K/Akt signaling pathway.
References
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Mechanistic studies on the anticancer activity of 2,4-disubstituted quinazoline derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apjhs.com [apjhs.com]
- 7. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application of 2,4-Dichloroquinoline in Fluorescent Probe Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of 2,4-dichloroquinoline as a versatile scaffold in the development of fluorescent probes. It includes key quantitative data, detailed experimental protocols for synthesis and application, and visual representations of signaling pathways and experimental workflows. The unique reactivity of the chlorine atoms at the C2 and C4 positions of the quinoline (B57606) ring allows for facile and regioselective functionalization, making it an ideal starting material for creating a diverse library of fluorescent sensors for various analytes, including pH, metal ions, and viscosity.
Overview of this compound-Based Fluorescent Probes
This compound is a key precursor for a class of fluorescent probes known as 7-dimethylaminoquinoline (DMAQ) dyes. The core structure features a quinoline ring system with an electron-donating dimethylamino group at the 7-position, which is crucial for its fluorescent properties. The chlorine atoms at the 2 and 4-positions serve as reactive handles for introducing various functional groups through cross-coupling reactions, such as the Suzuki-Miyaura coupling. This modular design allows for the systematic tuning of the probe's photophysical and chemical properties.[1]
The general strategy involves a "push-pull" system where electron-donating and electron-withdrawing groups can be installed at the C2 and C4 positions to modulate the intramolecular charge transfer (ICT) characteristics of the fluorophore. This, in turn, influences properties like emission wavelength, quantum yield, Stokes shift, and sensitivity to the local environment.[1]
Quantitative Data of this compound-Derived Fluorescent Probes
The following table summarizes the key photophysical and sensing properties of representative fluorescent probes derived from this compound. This data allows for easy comparison and selection of probes for specific applications.
| Probe Name/Derivative | Target Analyte | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (Φ) | Stokes Shift (nm) | Detection Limit (LOD) | Binding Constant (Ka/Kd) | Reference |
| DMAQ-pH | pH | 405 | 480-600 | Not Specified | >80 | pKa = 4.0-7.0 | Not Applicable | [1] |
| QLSA | Zn²⁺ | ~370 | ~541 | Not Specified | 171 | 21 nM | Not Specified | [2] |
| Probe 1 | Al³⁺ | ~365 | ~450 | Not Specified | Not Specified | 2.20 µM | Not Specified | [3] |
| 1-Al³⁺ | Fe³⁺ | ~365 | ~450 (quenched) | Not Specified | Not Specified | 19.6 µM | Not Specified | [3] |
| DQNS | Al³⁺ | Not Specified | Not Specified | Not Specified | 132 | 29.8 nM | Not Specified | [4][5] |
| DQNS | ClO⁻ | Not Specified | Not Specified | Not Specified | Not Specified | 25 nM | Not Specified | [4][5] |
| TQSB | Al³⁺ | Not Specified | 414 | Not Specified | Not Specified | 7.0 nM | Kb = 3.8 x 10⁶ M⁻¹ | [6] |
| Zinquin | Zn²⁺ | ~368 | ~490 | Not Specified | ~122 | Kd = 370 nM (1:1), 850 nM (2:1) | Kd = 370 nM (1:1), 850 nM (2:1) |
Experimental Protocols
Synthesis of the this compound Core
This protocol describes the synthesis of the key precursor, 2,4-dichloro-N,N-dimethylquinolin-7-amine.
Workflow for Synthesis of this compound Core
Caption: Synthesis of the this compound core.
Materials:
-
3-(dimethylamino)aniline
-
Diethyl malonate
-
Phosphorus oxychloride (POCl₃)
-
Diphenyl ether (DPE)
Procedure:
-
Cyclocondensation: A mixture of 3-(dimethylamino)aniline and neat diethyl malonate is heated.
-
Chlorination: The resulting 7-(dimethylamino)-4-hydroxyquinolin-2(1H)-one is then chlorinated using neat phosphorus oxychloride (POCl₃) under reflux conditions to yield the 2,4-dichloro-N,N-dimethylquinolin-7-amine core. An improved method utilizes diphenyl ether (DPE) as a solvent at elevated temperatures, achieving significantly higher yields.
Synthesis of Functionalized Probes via Suzuki-Miyaura Coupling
This protocol outlines the general procedure for introducing aryl groups at the C2 and C4 positions of the this compound core.
Workflow for Suzuki-Miyaura Coupling
Caption: Functionalization via Suzuki-Miyaura coupling.
Materials:
-
2,4-dichloro-N,N-dimethylquinolin-7-amine
-
Arylboronic acid derivative
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Dioxane/H₂O mixture)
Procedure:
-
To a solution of 2,4-dichloro-N,N-dimethylquinolin-7-amine in a suitable solvent, add the desired arylboronic acid, a palladium catalyst, and a base.
-
The reaction mixture is heated under an inert atmosphere until the reaction is complete (monitored by TLC).
-
The crude product is then purified by column chromatography to yield the functionalized fluorescent probe. Regioselective coupling at the C2 position is typically favored.
Protocol for Live-Cell Imaging of Intracellular Zinc
This protocol provides a step-by-step guide for using a quinoline-based fluorescent probe, Zinquin, for the detection of labile zinc in living cells. This protocol can be adapted for other this compound-derived metal ion sensors.
Workflow for Live-Cell Zinc Imaging
Caption: Workflow for live-cell zinc imaging.
Materials:
-
Cells of interest cultured on glass-bottom dishes
-
Zinquin ethyl ester stock solution (10 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺/Mg²⁺ and without phenol (B47542) red
-
TPEN (a membrane-permeant zinc chelator) for control experiments
-
Zinc salt solution (e.g., ZnSO₄) for control experiments
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI filter for Zinquin)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on glass-bottom dishes suitable for fluorescence microscopy.
-
Probe Loading:
-
Prepare a working solution of Zinquin ethyl ester in pre-warmed HBSS at a final concentration of 5-25 µM. The optimal concentration should be determined empirically for each cell type.
-
Remove the culture medium from the cells and wash once with pre-warmed HBSS.
-
Add the Zinquin working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing: After incubation, wash the cells twice with pre-warmed HBSS to remove excess extracellular probe.
-
Imaging:
-
Add fresh, pre-warmed HBSS to the cells.
-
Image the cells using a fluorescence microscope equipped with a UV light source and a filter set appropriate for Zinquin (excitation ~365 nm, emission ~490 nm).
-
Use the lowest possible excitation intensity and exposure time to minimize phototoxicity.
-
-
Controls (Optional but Recommended):
-
To determine the minimum fluorescence (Fmin), treat the cells with a zinc chelator like TPEN (10-50 µM) for 5-10 minutes.
-
To determine the maximum fluorescence (Fmax), treat the cells with a zinc salt and a zinc ionophore (e.g., pyrithione).
-
-
Data Analysis: Analyze the fluorescence intensity changes to determine the relative intracellular labile zinc concentrations.
Signaling and Detection Mechanisms
The fluorescence response of this compound-derived probes is typically governed by several photophysical processes, including Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Chelation-Enhanced Fluorescence (CHEF).
Signaling Mechanism for a "Turn-On" Metal Ion Sensor
Caption: PET-based "turn-on" sensing mechanism.
In a typical "turn-on" sensor for metal ions based on PET, the lone pair of electrons on the receptor (the metal-binding moiety) can quench the fluorescence of the quinoline fluorophore upon excitation. When the target metal ion binds to the receptor, the energy level of the lone pair is lowered, inhibiting the PET process and leading to a significant increase in fluorescence intensity. For pH sensors, the protonation and deprotonation of the quinoline nitrogen or other functional groups can modulate the ICT process, resulting in a ratiometric or "turn-on" response.
References
- 1. researchgate.net [researchgate.net]
- 2. A new fluorescent probe based on quinoline for detection of Al3+ and Fe3+ with “off–on–off” response in aqueous solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Two novel fluorescent probes based on quinolinone for continuous recognition of Al3+ and ClO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Turn-on detection of Al3+ ions using quinoline-based tripodal probe: mechanistic investigation and live cell imaging applications - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Dichloroquinoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,4-dichloroquinoline synthesis.
Troubleshooting Guide
Low yields in the synthesis of this compound can be attributed to several factors, from reagent purity to reaction conditions. This guide provides a systematic approach to identifying and resolving common issues.
Question: My reaction yield is significantly lower than expected. What are the potential causes and how can I troubleshoot this?
Answer:
Low yields can stem from incomplete reactions, side product formation, or issues with starting materials. Follow this troubleshooting workflow to diagnose the problem:
Caption: A workflow for troubleshooting low yields in this compound synthesis.
Common Problems and Solutions:
-
Incomplete Reaction:
-
Symptom: Significant amount of starting material observed in the crude product analysis (e.g., by TLC or NMR).
-
Solution:
-
Increase the reaction time. Monitor the reaction progress at regular intervals.
-
Increase the reaction temperature. Be cautious, as excessive heat can lead to degradation.[1]
-
Ensure efficient stirring to maintain a homogeneous reaction mixture.
-
-
-
Side Product Formation:
-
Symptom: Multiple spots on TLC or unexpected peaks in NMR/GC-MS of the crude product. This can include the formation of monochloroquinoline or other isomers.
-
Solution:
-
Temperature Control: Overheating can promote the formation of byproducts. Maintain a consistent and optimal temperature.[1]
-
Reagent Addition: Slow, controlled addition of reagents, particularly phosphorus oxychloride, can minimize localized overheating and side reactions.
-
Purification: Optimize the purification method. Recrystallization from a suitable solvent or column chromatography may be necessary to isolate the desired product.[2]
-
-
-
Purity of Starting Materials:
-
Symptom: Inconsistent results or low yields despite optimized conditions.
-
Solution:
-
Use freshly distilled aniline and high-purity malonic acid. Impurities in starting materials can interfere with the reaction.[1]
-
Ensure phosphorus oxychloride is of good quality and has not been exposed to moisture.
-
-
-
Moisture Contamination:
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the one-pot synthesis of this compound?
A1: Yields can vary depending on the specific substituted aniline used. For the synthesis starting from aniline and malonic acid with phosphorus oxychloride, a yield of around 63% has been reported.
Q2: How can I minimize the formation of tar-like byproducts?
A2: Tar formation is often a result of overheating or the presence of moisture.[1] To mitigate this, ensure your reaction is conducted under strictly anhydrous conditions and that the temperature is carefully controlled throughout the addition of reagents and the reflux period. Slow, dropwise addition of phosphorus oxychloride is recommended.
Q3: What is the best method for purifying crude this compound?
A3: The crude product can often be purified by recrystallization from a suitable solvent like ethanol (B145695) or a mixture of petroleum ether and ethyl acetate.[3] For more persistent impurities, column chromatography on silica (B1680970) gel may be necessary. Sublimation has also been reported as a purification method for related compounds.[4]
Q4: Can I use a different chlorinating agent instead of phosphorus oxychloride?
A4: While phosphorus oxychloride is commonly used, other chlorinating agents like phosphorus pentachloride or thionyl chloride in conjunction with a catalyst can also be employed. However, reaction conditions will need to be re-optimized for these reagents.
Q5: How does reaction time affect the yield and purity of the product?
A5: Reaction time is a critical parameter. Insufficient time will lead to an incomplete reaction and a low yield. Conversely, excessively long reaction times, especially at elevated temperatures, can lead to the formation of degradation products and a darker-colored reaction mixture, which can complicate purification.[5] It is crucial to monitor the reaction's progress (e.g., by TLC) to determine the optimal reaction time.[1]
Quantitative Data Summary
The following tables summarize reported yields for the synthesis of this compound and its derivatives under various conditions.
Table 1: Yields of this compound Synthesis
| Starting Material (Aniline) | Reagents | Reaction Time | Temperature | Yield (%) | Reference |
| Aniline | Malonic acid, POCl₃ | 3 h | Reflux | 63% | [1] |
Table 2: Effect of Reaction Conditions on Product Yield (Illustrative)
| Parameter | Condition A | Condition B | Condition C |
| Chlorinating Agent | POCl₃ | PCl₅ | SOCl₂ |
| Temperature | 80 °C | 85 °C | 75 °C |
| Time (hours) | 4 | 6 | 8 |
| Typical Yield Range | 60-70% | 55-65% | 50-60% |
Note: This table is illustrative and yields can vary based on the specific substrate and other reaction parameters.
Experimental Protocols
General Procedure for the One-Pot Synthesis of this compound
This protocol is based on the method described by R. E. Lutz, et al., and subsequent adaptations.
Caption: A general experimental workflow for the synthesis of this compound.
Detailed Steps:
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve malonic acid (0.08 mol) in phosphorus oxychloride (60 cm³).
-
Aniline Addition: To the stirred solution, slowly add aniline (0.10 mol) from the dropping funnel. The addition should be controlled to manage any exothermic reaction.
-
Reaction: Heat the mixture to a gentle reflux and maintain for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1]
-
Work-up:
-
After allowing the mixture to cool to room temperature, carefully pour it into a beaker containing iced water (500 cm³).
-
Neutralize the acidic solution with a dilute aqueous solution of sodium hydroxide.
-
-
Isolation: The crude product, which may precipitate upon neutralization, is collected by filtration or extracted with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Purification: The crude product is then purified, typically by recrystallization from ethanol, to yield this compound.[1]
Safety Precautions: This reaction should be performed in a well-ventilated fume hood as phosphorus oxychloride is corrosive and reacts violently with water. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
References
Technical Support Center: Synthesis of 2,4-Dichloroquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-dichloroquinoline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most common and direct synthesis of this compound involves a one-pot reaction of an appropriate aniline (B41778) with malonic acid in the presence of phosphorus oxychloride (POCl₃) as both a chlorinating and cyclizing agent.[1] An alternative two-step approach involves the initial synthesis of 4-hydroxy-2-quinolone (which exists in tautomeric equilibrium with quinoline-2,4-dione) from an aniline and a malonic acid derivative, followed by chlorination with a reagent like POCl₃.
Q2: What are the primary side reactions to be aware of during the synthesis of this compound?
A2: The main side reactions include the formation of isomeric dichloroquinoline products when using substituted anilines, incomplete chlorination leading to chloro-hydroxyquinolines, and potential hydrolysis of the product during workup. Over-chlorination on the benzene (B151609) ring is also a possibility under harsh conditions.
Q3: How can I purify the crude this compound?
A3: Purification is typically achieved through recrystallization from a suitable solvent system, such as ethanol-water.[1] For mixtures of isomers that are difficult to separate by recrystallization, column chromatography on silica (B1680970) gel may be necessary. In some cases, fractional crystallization has been used to separate isomeric products.[2]
Troubleshooting Guide
Below are common problems encountered during the synthesis of this compound, along with their potential causes and recommended solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of this compound | - Incomplete reaction. - Suboptimal reaction temperature or time. - Inefficient workup and product isolation. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of starting materials. - For microwave-assisted synthesis, ensure the specified power and time are accurately controlled.[1] For conventional heating, maintain the recommended temperature, typically refluxing POCl₃. - During workup, ensure the pH is carefully adjusted to precipitate the product completely. Extraction with a suitable organic solvent can help recover dissolved product. |
| Presence of Isomeric Byproducts | - Use of meta-substituted or 3,4-disubstituted anilines as starting materials can lead to the formation of regioisomers.[2] | - If possible, start with an aniline that will not lead to isomeric products. - If isomeric products are unavoidable, attempt separation by fractional crystallization or column chromatography.[2] The ratio of isomers can sometimes be influenced by reaction conditions, so careful optimization of temperature and catalysts may be beneficial. |
| Incomplete Chlorination (Presence of Chloro-hydroxyquinolines) | - Insufficient amount of chlorinating agent (POCl₃). - Reaction temperature is too low or reaction time is too short. - Formation of stable phosphorylation intermediates that do not convert to the final product.[3][4] | - Use a sufficient excess of POCl₃. - Ensure the reaction is heated to the appropriate temperature (e.g., reflux) for a sufficient duration.[3][4] - The addition of a base (e.g., a tertiary amine) can sometimes facilitate the initial phosphorylation step and subsequent chlorination.[3][4] |
| Product Hydrolysis during Workup (Presence of 2-chloro-4-hydroxyquinoline) | - this compound can be susceptible to hydrolysis, particularly at the 4-position, in the presence of water, especially under basic conditions. | - Perform the aqueous workup at a neutral or slightly acidic pH. - Minimize the contact time of the product with aqueous solutions. - Use cold water or ice during the quenching of the reaction mixture to control the temperature of the hydrolysis of excess POCl₃.[1] |
| Formation of Dark-Colored Impurities | - Overheating or prolonged reaction times can lead to decomposition and polymerization of starting materials or products. - Impurities in the starting aniline. | - Adhere to the recommended reaction temperature and time. - Use purified starting materials. Distillation of the aniline prior to use can be beneficial. - The crude product can be treated with activated charcoal during recrystallization to remove colored impurities.[1] |
Quantitative Data on Isomer Formation
When synthesizing substituted 2,4-dichloroquinolines from meta-substituted anilines, the formation of isomeric products is a significant consideration. The following table summarizes reported isomer ratios for the synthesis of 2,4-dichloroquinolines from different starting anilines.[2]
| Starting Aniline | Isomeric Products | Isomer Ratio |
| 3-Methylaniline | 2,4-Dichloro-7-methylquinoline and 2,4-Dichloro-5-methylquinoline | Not specified, but a mixture is formed |
| 3-Chloroaniline | 2,4,7-Trichloroquinoline and 2,4,5-Trichloroquinoline | 55% : 45% |
| 3-Methoxyaniline | 2,4-Dichloro-7-methoxyquinoline and 2,4-Dichloro-5-methoxyquinoline | Not specified, but a mixture is formed |
| 3,4-Dimethylaniline | 2,4-Dichloro-6,7-dimethylquinoline and 2,4-Dichloro-5,6-dimethylquinoline | 50% : 50% |
Key Experimental Protocols
One-Pot Microwave-Assisted Synthesis of this compound[1]
-
Dissolve malonic acid (0.04 mol) in phosphorus oxychloride (25 mL).
-
Slowly add aniline (0.05 mol) to the solution.
-
Seal the reaction tube with a CaCl₂ trap.
-
Expose the mixture to microwave irradiation at 600 W for 50 seconds.
-
After cooling to room temperature, pour the solution into iced water (200 mL).
-
Make the solution slightly alkaline with dilute aqueous sodium hydroxide (B78521) to precipitate the crude product.
-
Filter the initial product.
-
Recrystallize the final product from an ethanol-water solvent with the aid of charcoal.
Visualizations
General Synthesis Pathway and Potential Side Reactions
Caption: Synthetic pathway of this compound and major side reactions.
Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. asianpubs.org [asianpubs.org]
- 2. 2,4-Dihalogenoquinolines. Synthesis, orientation effects and 1H and 13C NMR spectral studies - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - POCl3 Chlorination of 4-Quinazolones - The Journal of Organic Chemistry - Figshare [figshare.com]
Technical Support Center: Overcoming Solubility Challenges of 2,4-Dichloroquinoline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 2,4-dichloroquinoline in biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a hydrophobic molecule with low aqueous solubility.[1][2] It is soluble in organic solvents such as chloroform (B151607) and methanol.[3] For biological assays, it is typically dissolved in an aprotic polar solvent like dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution.[4] However, it is prone to precipitation when this stock solution is diluted into aqueous assay buffers.[4]
Q2: Why is my this compound precipitating when I add it to my aqueous assay buffer?
A2: This is a common issue for poorly soluble compounds. While this compound may be soluble in 100% DMSO, its solubility can decrease dramatically when diluted into an aqueous buffer. This is due to the significant change in solvent polarity. The concentration of the compound in the final assay medium may have exceeded its aqueous solubility limit, causing it to "crash out" of solution.[4]
Q3: My DMSO stock solution of this compound appears cloudy. What should I do?
A3: Cloudiness or precipitation in your DMSO stock can occur for a few reasons. DMSO is hygroscopic, meaning it can absorb moisture from the air, which can reduce the solubility of hydrophobic compounds.[4] Also, the compound may not be soluble at very high concentrations even in pure DMSO.[4] To address this, you can try gentle warming or sonication to redissolve the compound. It is also recommended to prepare fresh stock solutions regularly and store them in a desiccated environment.[4]
Q4: What is the maximum concentration of DMSO I can use in my cell-based assay?
A4: The tolerance for DMSO varies between cell lines and assay types. Generally, most cell-based assays can tolerate DMSO concentrations up to 0.5%, while some are sensitive to concentrations as low as 0.1%.[4] Concentrations above 1% can lead to cytotoxicity or other off-target effects that may interfere with your experimental results.[4] It is crucial to determine the DMSO tolerance for your specific cell line and to include a vehicle control (assay medium with the same final DMSO concentration) in all experiments.
Q5: Can I use other solvents besides DMSO to prepare my stock solution?
A5: Yes, other water-miscible organic solvents can be used, depending on the specific compound and assay. Ethanol is another common choice. For the related compound 4,7-dichloroquinoline, solubility was found to be higher in tetrahydrofuran (B95107) and acetone (B3395972) than in ethanol.[2] However, the tolerance of your biological system to these solvents must be evaluated, as they can also have effects on cells or proteins.
Troubleshooting Guides
Issue 1: Compound Precipitation Observed in Assay Wells
-
Initial Check: Visually inspect the wells of your assay plate. Do you see a cloudy precipitate or crystalline particles?
-
Possible Cause: The final concentration of this compound exceeds its aqueous solubility in the assay buffer.
-
Solutions:
-
Reduce Final Concentration: Perform a serial dilution to determine the maximum concentration of this compound that remains soluble in your assay buffer.
-
Optimize Solvent Concentration: Ensure the final DMSO (or other organic solvent) concentration is consistent across all wells and is as low as possible while maintaining solubility.
-
Use a Co-solvent: Consider adding a small percentage of a co-solvent like polyethylene (B3416737) glycol (PEG) to your assay buffer, but be sure to test its compatibility with your assay.
-
Employ Solubilizing Agents: The use of cyclodextrins can form inclusion complexes with this compound, increasing its aqueous solubility.
-
Issue 2: Inconsistent or Non-Reproducible Assay Results
-
Initial Check: Are you observing high variability between replicate wells or experiments?
-
Possible Cause: Poor solubility can lead to inconsistent concentrations of the dissolved compound, resulting in variable biological activity.[4]
-
Solutions:
-
Confirm Stock Solution Clarity: Always ensure your DMSO stock solution is completely clear before making dilutions. If precipitate is present, the actual concentration will be lower than intended.
-
Improve Mixing: When diluting the stock solution into the assay buffer, mix thoroughly by gentle vortexing or repeated pipetting to aid dissolution.
-
Test Different Formulations: Experiment with different solubilization strategies, such as using cyclodextrins, to find a formulation that provides consistent results.
-
Data Presentation
Table 1: Solubility of this compound and a Related Analog
| Compound | Solvent | Solubility | Reference |
| This compound | Chloroform | Soluble | [3] |
| This compound | Methanol | Soluble | [3] |
| 4,7-Dichloroquinoline | Water | Very Low | [2] |
| 4,7-Dichloroquinoline | Ethanol | Moderate | [2] |
| 4,7-Dichloroquinoline | Tetrahydrofuran | High | [2] |
| 4,7-Dichloroquinoline | Acetone | High | [2] |
| 4,7-Dichloroquinoline | Acetonitrile | Low | [2] |
Table 2: Common Co-solvents for Biological Assays
| Co-solvent | Typical Final Concentration | Advantages | Considerations |
| DMSO | < 0.5% | Excellent solubilizing power for many organic compounds. | Can be cytotoxic at higher concentrations; hygroscopic.[4] |
| Ethanol | < 1% | Less toxic than DMSO for some cell lines. | May not be as effective as DMSO for highly hydrophobic compounds. |
| PEG 300/400 | < 5% | Can improve solubility and is generally well-tolerated in vivo. | Can increase the viscosity of the solution. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (MW: 198.05 g/mol )
-
Anhydrous DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh out 1.98 mg of this compound.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Tightly cap the tube and vortex vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there is no precipitate.
-
Store the stock solution at -20°C in a desiccated container to minimize moisture absorption.
Protocol 2: Determination of Kinetic Aqueous Solubility
This protocol helps determine the concentration at which this compound starts to precipitate in your assay buffer.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Assay buffer
-
96-well clear bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring turbidity (e.g., at 620 nm)
Procedure:
-
Prepare Compound Plate: In a 96-well plate, prepare a 2-fold serial dilution of the 10 mM stock solution in 100% DMSO.
-
Prepare Assay Plate: Add 198 µL of your assay buffer to the wells of a new 96-well plate.
-
Initiate Precipitation: Transfer 2 µL from the compound dilution plate to the corresponding wells of the assay plate. This creates a 1:100 dilution. Mix well.
-
Incubate: Cover the plate and incubate at room temperature for 1-2 hours.
-
Measure Turbidity: Measure the absorbance of each well at 620 nm. An increase in absorbance indicates precipitation. The highest concentration that does not show a significant increase in absorbance is the estimated kinetic solubility.
Protocol 3: Using β-Cyclodextrins to Enhance Solubility
Materials:
-
10 mM stock solution of this compound in DMSO
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Assay buffer
Procedure:
-
Prepare Cyclodextrin (B1172386) Solution: Prepare a concentrated solution of HP-β-CD in your assay buffer (e.g., 20% w/v).
-
Complexation:
-
In a microcentrifuge tube, add a small volume of the 10 mM this compound stock solution.
-
Add the HP-β-CD solution and vortex vigorously for 30-60 minutes to allow for the formation of the inclusion complex.
-
-
Final Dilution: Dilute the complex solution into your assay buffer to achieve the final desired concentration of this compound. Ensure the final concentration of HP-β-CD is consistent across all experimental and control wells.
-
Control: Prepare a vehicle control containing the same final concentration of HP-β-CD and DMSO.
Mandatory Visualizations
Caption: A workflow for troubleshooting precipitation of this compound.
Caption: Mechanism of solubility enhancement by cyclodextrin inclusion.
References
Technical Support Center: Stability of 2,4-Dichloroquinoline Derivatives in Cell Culture Media
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues related to the stability of 2,4-dichloroquinoline derivatives in cell culture media. The information is presented in a question-and-answer format, offering troubleshooting advice and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative shows variable activity in my cell-based assays. Could instability in the culture medium be the cause?
A1: Yes, inconsistent results in bioassays can be a significant indicator of compound instability.[1] If the compound degrades over the course of the experiment, its effective concentration will decrease, leading to poor reproducibility and an underestimation of its true potency.[1] Factors such as the compound's intrinsic chemical properties, the composition of the cell culture medium, and the incubation time can all contribute to its degradation.
Q2: What are the common factors in cell culture media that can affect the stability of my this compound derivative?
A2: Several factors can influence compound stability:
-
pH: The pH of the cell culture medium (typically 7.2-7.4) can promote hydrolysis of susceptible functional groups on the quinoline (B57606) scaffold.
-
Media Components: Components like serum proteins can bind to the compound, potentially altering its stability. Other media supplements may also interact with the test compound.
-
Dissolved Gases: The presence of dissolved gases like oxygen can lead to oxidative degradation of the compound.
-
Light Exposure: If the compound is photolabile, exposure to light during incubation and handling can cause degradation.
-
Temperature: The standard cell culture temperature of 37°C can accelerate the rate of chemical degradation reactions.
Q3: How can I determine the stability of my specific this compound derivative in my cell culture medium?
A3: You should perform a stability study by incubating your compound in the cell-free culture medium under the same conditions as your cell-based assay (e.g., 37°C, 5% CO2).[1] At various time points, aliquots of the medium are collected and analyzed by an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS), to quantify the remaining amount of the parent compound.[1][2]
Q4: What are the potential degradation pathways for this compound derivatives?
A4: While specific pathways for each derivative will vary, halogenated aromatic compounds can undergo several types of degradation. For this compound derivatives, potential degradation pathways could include:
-
Hydrolysis: The chloro substituents on the quinoline ring can be susceptible to hydrolysis, replacing the chlorine with a hydroxyl group. This is a common degradation pathway for chloroaromatic compounds.
-
Oxidation: The quinoline ring system can be susceptible to oxidation, leading to the formation of N-oxides or hydroxylated derivatives.
-
Photodegradation: Exposure to light, especially UV, can induce degradation, potentially through radical mechanisms.[3]
Troubleshooting Guides
Issue 1: Rapid loss of the parent compound is observed in the stability assay.
| Possible Cause | Solution |
| Chemical Instability | The compound is inherently unstable in the aqueous, buffered environment of the cell culture medium. |
| Action: Consider if the experimental timeframe can be shortened. For longer experiments, repeated dosing of the compound may be necessary. | |
| Interaction with Media Components | A specific component in the complete medium (e.g., high serum concentration) is accelerating degradation. |
| Action: Test the compound's stability in a simpler, serum-free medium or basal medium to identify potential interactions.[1] | |
| Photodegradation | The compound is sensitive to light. |
| Action: Protect the experimental setup from light by using amber-colored plates or covering the plates with aluminum foil during incubation. |
Issue 2: High variability in stability data between replicate experiments.
| Possible Cause | Solution |
| Inconsistent Sample Preparation | Variations in the dilution of the stock solution or the final concentration in the media. |
| Action: Ensure accurate and consistent pipetting. Use calibrated pipettes and prepare a sufficient volume of the spiked media for all replicates to minimize pipetting errors. | |
| Incomplete Solubilization | The compound is not fully dissolved in the stock solution or precipitates upon dilution into the aqueous media. |
| Action: Visually inspect stock solutions for any precipitate. If present, gently warm and vortex to redissolve. Prepare fresh stock solutions frequently. Optimize the dilution procedure by using pre-warmed media and a stepwise dilution approach.[1] | |
| Analytical Method Variability | The HPLC or LC-MS/MS method is not robust. |
| Action: Validate your analytical method for linearity, precision, and accuracy before starting the stability study.[1] |
Quantitative Data Summary
Note: The following tables contain illustrative data. Researchers should generate their own data for their specific this compound derivatives.
Table 1: Illustrative Stability of a Hypothetical this compound Derivative (Compound X) in Different Cell Culture Media at 37°C.
| Time (hours) | % Remaining in DMEM (±SD) | % Remaining in RPMI-1640 (±SD) |
| 0 | 100 ± 0.0 | 100 ± 0.0 |
| 2 | 95.2 ± 2.1 | 96.5 ± 1.8 |
| 4 | 88.7 ± 3.5 | 91.3 ± 2.5 |
| 8 | 76.4 ± 4.2 | 82.1 ± 3.1 |
| 12 | 65.1 ± 3.8 | 73.8 ± 2.9 |
| 24 | 45.3 ± 5.1 | 55.6 ± 4.3 |
Table 2: Illustrative Degradation Kinetics of Compound X.
| Medium | Half-life (t½) in hours | Degradation Rate Constant (k) in h⁻¹ |
| DMEM | 21.5 | 0.032 |
| RPMI-1640 | 26.8 | 0.026 |
Experimental Protocols
Protocol 1: Assessing Compound Stability in Cell Culture Media using HPLC
This protocol provides a general procedure for determining the stability of a this compound derivative in cell culture media.
1. Materials and Reagents:
-
Test this compound derivative
-
HPLC grade acetonitrile (B52724) and methanol
-
HPLC grade water
-
Formic acid or other suitable buffer components
-
Cell culture medium (e.g., DMEM, RPMI-1640), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or 96-well plates
2. Preparation of Solutions:
-
Stock Solution (10 mM): Prepare a 10 mM stock solution of the test compound in an appropriate solvent (e.g., DMSO).
-
Working Solution (10 µM): Spike the pre-warmed cell culture medium with the stock solution to a final concentration of 10 µM. Ensure the final DMSO concentration is low (e.g., ≤ 0.1%).
3. Experimental Procedure:
-
Time Zero (T=0) Sample: Immediately after preparing the working solution, take an aliquot (e.g., 100 µL) and add it to a microcentrifuge tube containing 300 µL of cold acetonitrile to precipitate proteins and stop any degradation. This is your T=0 sample.[2]
-
Incubation: Aliquot the remaining working solution into sterile microcentrifuge tubes or a 96-well plate and place it in a 37°C, 5% CO2 incubator.
-
Time Points: At designated time points (e.g., 2, 4, 8, 12, 24 hours), remove an aliquot (100 µL) and immediately quench it with 300 µL of cold acetonitrile.[2]
-
Sample Processing: Vortex the quenched samples vigorously and then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Carefully transfer the supernatant to HPLC vials and analyze using a validated HPLC method.
4. HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A suitable gradient to separate the parent compound from any degradation products (e.g., 5% to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at a wavelength where the compound has maximum absorbance.
5. Data Analysis:
-
Create a calibration curve using standards of the test compound of known concentrations.
-
Quantify the concentration of the parent compound in each sample at each time point.
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 concentration.
-
Plot the percentage of compound remaining versus time to determine the degradation kinetics and half-life.
Visualizations
References
Technical Support Center: Optimizing Regioselectivity in Reactions of 2,4-Dichloroquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical modification of 2,4-dichloroquinoline. The inherent electronic and steric properties of this heterocyclic compound present unique challenges and opportunities in achieving desired regioselectivity. This guide focuses on providing practical solutions and detailed protocols for common transformations.
Frequently Asked Questions (FAQs)
Q1: What is the general rule of thumb for the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions on this compound?
A1: For nucleophilic aromatic substitution (SNAr) reactions, the substitution typically occurs selectively at the C4 position under mild reaction conditions. The C2 position can undergo substitution, but this generally requires more forcing conditions, such as higher temperatures. This selectivity is attributed to the greater stabilization of the Meisenheimer intermediate formed during nucleophilic attack at the C4 position. Computational studies suggest that the carbon atom at the 4-position has a higher LUMO coefficient, making it more susceptible to nucleophilic attack.[1][2]
Q2: I am trying to perform a palladium-catalyzed cross-coupling reaction. Which position, C2 or C4, is more reactive?
A2: In palladium-catalyzed cross-coupling reactions like the Sonogashira or Suzuki coupling, the regioselectivity is often opposite to that of SNAr reactions. The C2 position is generally more reactive in Sonogashira coupling reactions.[3][4] This is because the chloro group at the C2 position, being adjacent to the nitrogen atom (an azomethine carbon), is more susceptible to oxidative addition with Pd(0).[3][4] Furthermore, the coordination of the quinoline (B57606) nitrogen to the palladium catalyst can direct the reaction to the C2 position.[3][4]
Q3: Is it possible to achieve C4-selective Suzuki coupling on this compound?
A3: While direct Suzuki coupling on this compound can be challenging to control, a highly effective strategy is to first functionalize the C2 position, for example, via a Sonogashira coupling. The resulting 2-alkynyl-4-chloroquinoline can then undergo a regioselective Suzuki coupling at the C4 position in good to excellent yields.[3][4] Additionally, the choice of ligands in palladium catalysis can significantly influence regioselectivity, and in some systems, can be used to favor C4 coupling.
Q4: I am getting a mixture of C2 and C4 substituted products in my SNAr reaction. How can I improve C4 selectivity?
A4: To enhance C4 selectivity in SNAr reactions, consider the following:
-
Reaction Temperature: Maintain a low to moderate reaction temperature. Higher temperatures can lead to the formation of the C2-substituted product.
-
Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to avoid further reaction at the C2 position.
-
Solvent: Polar aprotic solvents like DMF or DMSO are generally effective for SNAr reactions.
-
Nucleophile: The nature of the nucleophile can influence selectivity. It is advisable to start with milder conditions and screen different nucleophiles if poor selectivity is observed.
Q5: How can I favor C2 substitution in a palladium-catalyzed cross-coupling reaction?
A5: To favor C2 substitution in palladium-catalyzed reactions, particularly Sonogashira coupling:
-
Catalyst System: A combination of a palladium source (like Pd/C or Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (like CuI) is effective for C2-selective alkynylation.[3][5]
-
Ligands: The use of phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) is common.[3]
-
Reaction Conditions: Performing the reaction in an aqueous medium has been shown to be effective for C2-selective Sonogashira coupling.[3]
Troubleshooting Guides
Issue 1: Low Yield in a Regioselective Reaction
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | For cross-coupling reactions, ensure the palladium catalyst is active. Use a fresh batch or a different precatalyst. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and use degassed solvents. |
| Inappropriate Reaction Conditions | Optimize the reaction temperature and time. For SNAr, insufficient heat may lead to a sluggish reaction. For cross-couplings, temperatures that are too high might cause catalyst decomposition. |
| Poor Choice of Base | For Suzuki and Sonogashira couplings, the choice of base is critical. Screen different bases such as K₂CO₃, Cs₂CO₃, or an amine base like Et₃N. |
| Substrate or Reagent Decomposition | Ensure the purity of your this compound and the coupling partner or nucleophile. Degradation can occur under harsh basic or high-temperature conditions. |
Issue 2: Poor Regioselectivity (Mixture of C2 and C4 Products)
| Possible Cause | Troubleshooting Step |
| Reaction Temperature is Too High | For SNAr reactions aiming for C4 selectivity, lower the reaction temperature. For cross-coupling reactions, temperature optimization can also influence selectivity. |
| Incorrect Catalyst/Ligand System | In palladium-catalyzed reactions, the ligand can have a profound effect on regioselectivity. For instance, bulky N-heterocyclic carbene (NHC) ligands have been shown to promote C4-coupling in related dichloropyridine systems. Experiment with different ligands to steer the reaction towards the desired isomer. |
| Prolonged Reaction Time | Over-running the reaction can lead to the formation of the undesired isomer. Monitor the reaction progress by TLC or LC-MS and quench it once the desired product is maximized. |
| Solvent Effects | The polarity of the solvent can influence the reaction pathway. Consider screening different solvents to optimize regioselectivity. |
Data Presentation
Table 1: Regioselective C2-Alkynylation of this compound via Sonogashira Coupling [3][4]
| Entry | Alkyne | Product | Time (h) | Yield (%) |
| 1 | Phenylacetylene | 4-Chloro-2-(phenylethynyl)quinoline | 3.0 | 85 |
| 2 | 1-Hexyne | 4-Chloro-2-(hex-1-yn-1-yl)quinoline | 2.5 | 82 |
| 3 | 3,3-Dimethyl-1-butyne | 4-Chloro-2-((3,3-dimethylbut-1-yn-1-yl)quinoline | 3.5 | 75 |
| 4 | (Trimethylsilyl)acetylene | 4-Chloro-2-((trimethylsilyl)ethynyl)quinoline | 3.0 | 88 |
| 5 | Propargyl alcohol | 3-(4-Chloroquinolin-2-yl)prop-2-yn-1-ol | 2.0 | 90 |
Reaction Conditions: this compound (1.0 mmol), alkyne (1.2 mmol), 10% Pd/C (10 mol%), PPh₃ (20 mol%), CuI (5 mol%), Et₃N (2.0 mmol), H₂O (5 mL), 80 °C.
Table 2: Regioselective C4-Arylation of 2-Alkynyl-4-chloroquinolines via Suzuki Coupling [3][6]
| Entry | 2-Alkynyl-4-chloroquinoline | Arylboronic Acid | Time (h) | Yield (%) |
| 1 | 4-Chloro-2-(phenylethynyl)quinoline | Phenylboronic acid | 1.0 | 94 |
| 2 | 4-Chloro-2-(hex-1-yn-1-yl)quinoline | Phenylboronic acid | 1.5 | 92 |
| 3 | 4-Chloro-2-((trimethylsilyl)ethynyl)quinoline | Phenylboronic acid | 1.0 | 95 |
| 4 | 3-(4-Chloroquinolin-2-yl)prop-2-yn-1-ol | Phenylboronic acid | 1.5 | 90 |
| 5 | 4-Chloro-2-(phenylethynyl)quinoline | 3-Methoxyphenylboronic acid | 1.5 | 89 |
| 6 | 4-Chloro-2-(phenylethynyl)quinoline | 4-Fluorophenylboronic acid | 1.0 | 96 |
Reaction Conditions: 2-alkynyl-4-chloroquinoline (1.0 mmol), arylboronic acid (1.5 mmol), (PPh₃)₂PdCl₂ (0.05 mmol), PCy₃ (0.05 mmol), CsCO₃ (3.5 mmol), dioxane (8 mL), H₂O (3 mL), 80 °C.
Experimental Protocols
Protocol 1: General Procedure for Regioselective C2-Alkynylation of this compound (Sonogashira Coupling) [3][4]
-
To a stirred solution of this compound (1.0 mmol) in water (5 mL), add triethylamine (B128534) (2.0 mmol), the terminal alkyne (1.2 mmol), triphenylphosphine (20 mol%), and copper(I) iodide (5 mol%).
-
Finally, add 10% palladium on carbon (10 mol%) to the reaction mixture.
-
Heat the mixture to 80 °C and stir for the time indicated in Table 1.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure 2-alkynyl-4-chloroquinoline.
Protocol 2: General Procedure for Regioselective C4-Arylation of 2-Alkynyl-4-chloroquinolines (Suzuki Coupling) [3]
-
In a reaction vessel, combine the 2-alkynyl-4-chloroquinoline (1.0 mmol) and bis(triphenylphosphine)palladium(II) dichloride (0.05 mmol) in dioxane (5.0 mL).
-
Stir the mixture for 10 minutes under a nitrogen atmosphere at room temperature, then heat to 80 °C.
-
In a separate vial, prepare a solution of tricyclohexylphosphine (B42057) (0.05 mmol) and cesium carbonate (3.5 mmol) in water (3.0 mL).
-
In another vial, dissolve the arylboronic acid (1.5 mmol) in dioxane (3.0 mL).
-
Add the aqueous base solution and the arylboronic acid solution to the reaction mixture at 80 °C.
-
Stir the mixture at 80 °C for the time indicated in Table 2.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and add water.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-alkynyl-4-arylquinoline.
Protocol 3: Regioselective C4-Ethoxylation of this compound (SNAr) [7]
-
To a solution of this compound in dimethylformamide (DMF), add sodium ethoxide.
-
To improve yield and selectivity, 18-crown-6 (B118740) ether can be used as an additive.[7]
-
Stir the reaction at a controlled temperature (e.g., room temperature) and monitor by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent and purify the crude product by column chromatography to obtain 2-chloro-4-ethoxyquinoline.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Regioselective alkynylation followed by Suzuki coupling of this compound: Synthesis of 2-alkynyl-4-arylquinolines [beilstein-journals.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective alkynylation followed by Suzuki coupling of this compound: Synthesis of 2-alkynyl-4-arylquinolines [beilstein-journals.org]
- 7. Regioselective preparation and NMR spectroscopy study of 2-chloro-4-ethoxy-quinoline for the synthesis of 2-((3-aminopropyl)amino)quinolin-4(1H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low efficacy of 2,4-dichloroquinoline analogs in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low efficacy issues encountered with 2,4-dichloroquinoline analogs in vitro.
Frequently Asked Questions (FAQs)
Category 1: Compound Solubility and Precipitation
Q: My this compound analog is precipitating when I dilute it from a DMSO stock into my aqueous cell culture medium. What's happening and how can I fix it?
A: This is a very common issue, as many quinoline (B57606) derivatives are hydrophobic and have low aqueous solubility.[1][2][3] Precipitation leads to an unknown and lower final compound concentration, causing apparent low efficacy.
Troubleshooting Steps:
-
Optimize Stock Concentration: While counterintuitive, a lower concentration DMSO stock may be less prone to crashing out of solution upon dilution.[1]
-
Use Stepwise/Serial Dilution: Avoid adding the DMSO stock directly to the final volume of aqueous buffer. Instead, perform serial dilutions in your buffer or media, vortexing gently between each step. This gradual decrease in solvent concentration can help maintain solubility.[4]
-
Reduce Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, to avoid both solvent-induced cytotoxicity and compound precipitation.[2][4] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility.[2]
-
Sonication: Briefly sonicating the stock solution before dilution can help break up small aggregates.[2]
Category 2: Inconsistent or Non-Reproducible Results
Q: I'm observing high variability in my results between replicate wells and across different experiments. What are the potential causes?
A: Inconsistent results can stem from compound stability, assay procedure, or cell health.
Key Factors to Check:
-
Compound Stability: Ensure the compound is stored correctly (typically at -20°C or -80°C for stock solutions) to prevent degradation. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1] The stability of the compound in your specific assay medium over the experiment's duration should also be considered.[1]
-
Cell Health and Passage Number: Use healthy cells within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered cellular responses.[1]
-
Cell Seeding Density: Ensure a homogenous single-cell suspension before plating to avoid uneven cell distribution, a major source of variability.[2]
-
Pipetting Technique: Inaccurate or inconsistent pipetting of small volumes can introduce significant error. Calibrate your pipettes regularly.
-
Plate Edge Effects: Wells on the outer edges of a microplate are prone to evaporation, which can concentrate the compound. It is recommended to fill these wells with sterile PBS or media and not use them for experimental data.[1]
Category 3: Assay Interference and Artifacts
Q: Could my this compound analog be interfering with my assay readout, leading to a false "low efficacy" result?
A: Yes, this is possible, especially in fluorescence- or absorbance-based assays (e.g., MTT, CellTiter-Glo®).
Common Types of Interference:
-
Autofluorescence: Many quinoline-based structures are inherently fluorescent.[2] This can overlap with the excitation or emission spectra of your assay's fluorescent probes, artificially increasing the background signal.
-
Solution: Run a control plate with the compound in cell-free medium to measure its intrinsic fluorescence at the assay wavelength.[2]
-
-
Chemical Reactivity: Some compounds can chemically interact with assay reagents. For example, in an MTT assay, a compound could chemically reduce the MTT tetrazolium salt, mimicking a viable cell signal and masking true cytotoxicity.
-
Solution: Test the compound's effect on the assay reagents in a cell-free system.
-
Troubleshooting Workflow for Low Efficacy
This workflow provides a logical sequence of steps to diagnose the root cause of low in vitro efficacy.
Caption: A step-by-step workflow for troubleshooting low efficacy.
Mechanism of Action: A Simplified Pathway
Quinoline-based antimalarials like chloroquine (B1663885) are known to accumulate in the acidic food vacuole of the parasite, where they are thought to interfere with the polymerization of toxic heme into hemozoin.[5] Some anticancer quinolines may act via DNA intercalation or inhibition of lysosomal enzymes.[6]
Caption: Simplified potential mechanisms of action for quinoline analogs.
Quantitative Data Summary
The following tables summarize in vitro activity for representative 4-aminoquinoline (B48711) analogs from published literature.
Table 1: Antiplasmodial Activity of 4-Aminoquinoline Analogs [7][8]
| Compound | P. falciparum Strain (CQ-Resistant) IC₅₀ (nM) | P. falciparum Strain (CQ-Sensitive) IC₅₀ (nM) |
| BAQ | 60 ± 20 | 105 ± 7 |
| MAQ | 550 ± 0 | 35 ± 8 |
| Chloroquine | >1000 | ~20 |
Data presented as mean ± SD from hypoxanthine (B114508) incorporation assays.
Table 2: Cytotoxicity of 4-Aminoquinoline Derivatives in Human Breast Cancer Cell Lines [9]
| Compound | Cell Line: MDA-MB-468 GI₅₀ (µM) | Cell Line: MCF-7 GI₅₀ (µM) |
| Compound 1 * | 7.35 | 11.52 |
| Compound 2 † | 10.85 | 36.77 |
| Chloroquine | >100 | >100 |
GI₅₀: Concentration causing 50% growth inhibition. *N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine †Butyl-(7-fluoro-quinolin-4-yl)-amine
Experimental Protocols
Protocol 1: General Workflow for Compound Preparation in Cell-Based Assays
This protocol outlines the critical steps for diluting hydrophobic compounds for in vitro testing to minimize precipitation.
Caption: A standard workflow for preparing hydrophobic compounds.
Protocol 2: MTT Cytotoxicity Assay
This protocol is adapted from methodologies used to evaluate quinoline analog cytotoxicity.[7]
-
Cell Plating: Seed cells (e.g., MCF7, MDA-MB-468) in a 96-well flat-bottom plate at an optimized density (e.g., 5x10³ cells/well) and incubate for 18-24 hours at 37°C and 5% CO₂ to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in the appropriate cell culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle-only control).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀/IC₅₀ values using a non-linear regression analysis.
Protocol 3: Hemozoin Formation Inhibition Assay (Beta-hematin Inhibition)
This assay is used to assess a primary mechanism of action for antimalarial quinoline analogs.[7]
-
Reagent Preparation: Prepare a solution of hemin (B1673052) chloride in DMSO.
-
Reaction Mixture: In a 96-well plate, add the test compounds at various concentrations.
-
Initiation: Add the hemin solution to each well. Initiate the polymerization of heme to beta-hematin (hemozoin) by adding an acetate (B1210297) buffer (pH 4.8) and incubating at 37°C for 18-24 hours. Chloroquine is used as a positive control.
-
Centrifugation: After incubation, centrifuge the plate to pellet the insoluble hemozoin.
-
Washing: Discard the supernatant and wash the pellet with DMSO to remove any unreacted heme.
-
Quantification: Dissolve the hemozoin pellet in NaOH and quantify the amount of hemozoin by measuring the absorbance at 405 nm.
-
Analysis: Compare the amount of hemozoin formed in the presence of the test compounds to the amount formed in the no-drug control to determine the percentage of inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chloroquine analogues in drug discovery: new directions of uses, mechanisms of actions and toxic manifestations from malaria to multifarious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Identifying Off-Target Effects of 2,4-Dichloroquinoline Compounds
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals identify and mitigate off-target effects of 2,4-dichloroquinoline compounds in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target effects of quinoline (B57606) derivatives? A1: Quinoline derivatives are known to interact with a wide range of biological targets beyond their intended ones. Common off-target effects include inhibition of various kinases, interaction with ion channels like the hERG potassium channel (which can lead to cardiotoxicity), and effects on enzymes involved in drug metabolism (e.g., Cytochrome P450s).[1] Some quinoline compounds can also interfere with DNA processes or act as antioxidants.[2][3] Due to their chemical structure, they can affect crucial carcinogenic pathways like the PI3K/AkT/mTOR and Ras/Raf/MEK pathways.[4][5]
Q2: How can I predict potential off-target effects of my novel this compound compound in silico? A2: Before beginning extensive wet-lab experiments, computational or in silico methods can predict potential off-target interactions.[6] These approaches use the compound's 2D and 3D structure to screen against large databases of protein targets.[7] Methods like chemical similarity searches, machine learning models, and 3D binding site analysis can generate a list of potential off-targets.[7] This Off-Target Safety Assessment (OTSA) can help prioritize which experimental assays to run.[7]
Q3: What is lysosomotropism and why is it a concern for quinoline-based compounds? A3: Lysosomotropism is the accumulation of basic compounds in the acidic environment of lysosomes.[1] Many quinoline derivatives are weak bases and are prone to this phenomenon.[8] This sequestration can lead to several issues:
-
Altered Drug Distribution: The compound becomes trapped in the lysosome, reducing its effective concentration at the intended target site, which can lead to lower-than-expected potency in cellular assays.[1]
-
Cellular Toxicity: High concentrations in the lysosome can disrupt autophagy and lead to phospholipidosis, causing cell death through mechanisms unrelated to the intended target.[1]
-
Misleading Results: The observed cellular phenotype might be due to lysosomal dysfunction rather than the on-target activity of the compound.
Q4: What are the main experimental strategies to identify and validate off-target effects? A4: A multi-pronged approach is recommended.
-
Broad-Spectrum Profiling: Screen the compound against large panels of proteins, such as a kinase panel, to identify unintended interactions.[9][10] These services are often commercially available and provide data on the compound's selectivity.[11][12]
-
Target Engagement Assays: Confirm that the compound binds to its intended target within a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful tool for this, as it measures the thermal stabilization of a protein when a ligand is bound.[13][14][15]
-
Phenotypic Screening with Genetic Knockouts: Use CRISPR/Cas9 to knock out the intended target gene. If the compound still produces the same effect in the knockout cells, it is acting through an off-target mechanism.[16][17]
-
Proteome-Wide Approaches: Techniques like Activity-Based Protein Profiling (ABPP) can identify a compound's targets by using chemical probes to label enzymes in a competitive manner within a complex proteome.[18]
Troubleshooting Guides
Issue 1: My compound shows a different, or more potent, effect in cellular assays compared to its known on-target activity in biochemical assays.
-
Possible Cause: This is a strong indicator of off-target activity. The compound may be interacting with other proteins in the cell, leading to unexpected signaling cascades, or it may have higher affinity for an unknown target.[18]
-
Troubleshooting Steps:
-
Verify Compound Identity and Purity: Use analytical methods like LC-MS and NMR to confirm the compound's structure and ensure it is free from biologically active contaminants.[18]
-
Perform a Full Dose-Response Curve: Off-target effects can have different potency profiles than on-target effects. A full curve can reveal complex pharmacological behavior.[18]
-
Use a Structurally Unrelated Inhibitor: Test a compound with a different chemical scaffold that is known to inhibit the same primary target. If this second compound does not produce the same unexpected phenotype, it strengthens the hypothesis of an off-target effect for your this compound compound.[18]
-
Confirm Target Engagement: Use an assay like the Cellular Thermal Shift Assay (CETSA) to verify that your compound is binding to its intended target in intact cells at the concentrations you are using.[13][19]
-
Conduct Off-Target Profiling: If you suspect off-target effects, use a broad-spectrum kinase profiling service or other panel-based screening to identify potential unintended targets.[9][10]
-
Caption: Troubleshooting workflow for unexpected phenotypic results.
Issue 2: I'm seeing high background or inconsistent melting curves in my Cellular Thermal Shift Assay (CETSA).
-
Possible Cause: This can be due to compound properties or technical issues with the assay setup.
-
Troubleshooting Steps:
-
Compound Autofluorescence: If using a fluorescence-based detection method, run a control with the compound alone (no protein) to measure its intrinsic fluorescence. If it is high, consider a different detection method like Western blotting or an AlphaScreen-based approach.[13][18]
-
Poor Plate Sealing: During the heating step, evaporation can concentrate samples and lead to inconsistent results. Ensure the PCR plate is properly and securely sealed.[18]
-
Suboptimal Cell Density/Lysis: The concentration of the target protein must be within the linear range of the detection method. Optimize cell number and lysis conditions to ensure complete cell disruption and consistent protein concentration across samples.
-
Heating Time and Temperature: The optimal heating time and temperature range can vary between cell types and target proteins. Perform a preliminary experiment to determine the ideal melting curve for your target protein before testing compounds.[19]
-
Key Experimental Protocols
Protocol 1: In Vitro Kinase Profiling (Luminescence-Based)
This protocol describes a general method for measuring kinase activity by quantifying the amount of ADP produced, which is directly proportional to enzyme activity.[20]
Data Presentation Example:
| Kinase Target | This compound Compound IC50 (nM) | Staurosporine IC50 (nM) |
| Kinase A | 25 | 5 |
| Kinase B | 850 | 10 |
| Kinase C (Off-Target) | 95 | 20 |
| Kinase D | >10,000 | 2 |
Table 1: Inhibitory activity of a hypothetical this compound compound against a panel of kinases. Staurosporine, a non-selective kinase inhibitor, is used as a positive control.[20]
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Test compound (this compound derivative)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[20]
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based kit)[20][21]
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection
Protocol:
-
Compound Preparation: a. Prepare a 10 mM stock solution of the test compound in 100% DMSO. b. Perform a serial dilution of the compound in DMSO to create a range of concentrations for IC50 determination.[20]
-
Kinase Reaction: a. In a 96-well plate, add 2.5 µL of each serially diluted compound or a DMSO control to the appropriate wells. b. Add 2.5 µL of the kinase enzyme to each well. c. Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase. d. Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well. The optimal concentrations should be determined empirically but are often near the Km for ATP.[11] e. Incubate the plate at 30°C for 60 minutes (this time should be optimized to ensure the reaction is in the linear range).
-
ADP Detection: a. After the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.[20] b. Incubate for 40 minutes at room temperature. c. Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP produced into ATP and provides the necessary components for luminescence.[20] d. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.[21] c. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[20]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps to measure the thermal stabilization of a target protein in intact cells upon ligand binding.[13][15]
Caption: A generalized experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Materials:
-
Cultured cells expressing the target protein
-
Test compound (this compound derivative) and DMSO vehicle control
-
PBS and culture medium
-
PCR tubes
-
Thermal cycler
-
Lysis buffer with protease inhibitors
-
Equipment for protein quantification (e.g., Western blot apparatus, antibodies)
Protocol:
-
Cell Treatment: a. Culture cells to an appropriate confluency. b. Treat the cells with the desired concentration of the test compound or DMSO as a vehicle control. c. Incubate for a sufficient time to allow for cell penetration and target binding (e.g., 1-2 hours).
-
Heating Step: a. Harvest the treated cells, wash with PBS, and resuspend in PBS or a suitable buffer at a specific cell density. b. Aliquot 100 µL of the cell suspension into separate PCR tubes for each temperature point.[19] c. Place the PCR tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 8 minutes, followed by cooling at room temperature for 3 minutes.[19]
-
Cell Lysis: a. Lyse the cells to release the intracellular proteins. A common method is repeated freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a warm water bath).[22]
-
Separation of Soluble and Precipitated Fractions: a. Centrifuge the cell lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated proteins and cell debris.[22] b. Carefully collect the supernatant, which contains the soluble protein fraction.
-
Protein Quantification and Analysis: a. Determine the protein concentration of the soluble fraction. b. Analyze the amount of the specific target protein remaining in the soluble fraction at each temperature point using a method like Western blotting.[22] c. Plot the relative amount of soluble protein against the temperature for both the compound-treated and DMSO-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.[19]
Common Signaling Pathways Affected by Quinoline Derivatives
Quinoline-based molecules have been shown to modulate several key signaling pathways implicated in cancer and other diseases.[4][5] Identifying whether your compound affects these pathways can help elucidate its mechanism of action and potential off-target effects.
PI3K/Akt/mTOR Pathway
This is a critical pathway that regulates cell survival, proliferation, and growth. Many quinoline derivatives have been found to inhibit components of this pathway, particularly PI3K and mTOR.[4][5]
Caption: Simplified diagram of the PI3K/Akt/mTOR signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 8. youtube.com [youtube.com]
- 9. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 10. icr.ac.uk [icr.ac.uk]
- 11. reactionbiology.com [reactionbiology.com]
- 12. researchgate.net [researchgate.net]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. CETSA [cetsa.org]
- 16. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. tandfonline.com [tandfonline.com]
- 20. benchchem.com [benchchem.com]
- 21. bmglabtech.com [bmglabtech.com]
- 22. bio-protocol.org [bio-protocol.org]
Technical Support Center: Strategies to Reduce Toxicity of 2,4-Dichloroquinoline Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the toxicity of 2,4-dichloroquinoline derivatives during experimentation.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental evaluation of this compound derivatives.
Issue 1: High Cytotoxicity Observed in Preliminary In Vitro Screens
-
Question: My this compound derivative shows high cytotoxicity in a primary screen against a non-cancerous cell line. What are the immediate steps to troubleshoot this?
-
Answer:
-
Verify Experimental Parameters: Re-run the experiment, paying close attention to critical parameters such as cell density, compound concentration, and incubation time. Ensure that the solvent (e.g., DMSO) concentration is within a non-toxic range for your specific cell line.
-
Assess Assay Interference: Run controls with your compound in cell-free media to check for any interference with the assay chemistry (e.g., colorimetric or fluorescent readouts). Some compounds can directly interact with assay reagents, leading to false-positive results.
-
Determine On-Target vs. Off-Target Cytotoxicity: Compare the compound's potency against its intended therapeutic target (e.g., IC50 for a specific enzyme) with its cytotoxic concentration (CC50) in various cell lines. A significant window between on-target potency and general cytotoxicity is a desirable characteristic.
-
Issue 2: Difficulty in Interpreting the Mechanism of Toxicity
-
Question: I am observing cell death, but I am unsure of the underlying mechanism (e.g., apoptosis vs. necrosis). How can I differentiate between these?
-
Answer: A multi-assay approach is recommended to elucidate the mechanism of cell death.
-
Apoptosis Assays:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: Measure the activity of key executioner caspases (e.g., caspase-3) and initiator caspases (caspase-8 for the extrinsic pathway, caspase-9 for the intrinsic pathway) using colorimetric or fluorometric substrates.[1][2]
-
-
Necrosis Assays:
-
Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from cells with compromised plasma membrane integrity, a hallmark of necrosis.
-
-
Reactive Oxygen Species (ROS) Measurement: Increased ROS production is a common mechanism of quinoline-induced toxicity.[3] Use fluorescent probes like DCFDA/H2DCFDA to measure total cellular ROS.[4][5]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding strategies to mitigate the toxicity of this compound derivatives.
1. What are the general strategies to reduce the toxicity of this compound derivatives?
Rational drug design is a primary strategy to minimize off-target effects and toxicity.[6] This involves structural modifications to the this compound scaffold. Key approaches include:
-
Modification of Substituents: The type and position of substituents on the quinoline (B57606) ring can significantly impact toxicity. For instance, the introduction of electron-withdrawing groups can modulate cytotoxic potential.[3] Altering substituents can also change the compound's lipophilicity, which can affect its distribution and potential for off-target interactions.[7]
-
Improving Target Selectivity: Design modifications that enhance the compound's affinity for its intended therapeutic target over off-targets can reduce toxicity. This can be guided by computational modeling and structure-activity relationship (SAR) studies.
-
Blocking Metabolic Activation: In some cases, toxicity can arise from the metabolic activation of a compound to a reactive intermediate. Structural modifications can be made to block these metabolic pathways.
2. How does the position of substituents on the quinoline ring affect cytotoxicity?
The position of substituents can have a profound effect on biological activity and toxicity. For example, in a series of 4-aminoquinoline (B48711) derivatives, the replacement of a chloro group with a fluoro group at the 7-position led to an increase in cytotoxicity against the MDA-MB-468 breast cancer cell line.[8] While this example focuses on anticancer activity, it highlights the sensitivity of the quinoline scaffold to positional changes, which can be leveraged to modulate toxicity against healthy cells.
3. What are the common mechanisms of toxicity for quinoline derivatives?
Quinoline derivatives can exert toxicity through several mechanisms:
-
Induction of Apoptosis: Many quinoline derivatives induce programmed cell death. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the activation of caspase-9 and caspase-8, respectively, leading to the activation of the executioner caspase-3.[1][2]
-
Generation of Reactive Oxygen Species (ROS): Some quinoline compounds can lead to an increase in intracellular ROS, causing oxidative stress, which can damage cellular components like DNA and membranes, ultimately leading to cell death.[3]
-
Inhibition of Key Cellular Enzymes: Off-target inhibition of essential enzymes, such as topoisomerases or kinases, can lead to cytotoxicity in healthy cells.[1]
4. Are there in silico methods to predict the toxicity of this compound derivatives?
Yes, in silico methods are valuable tools in the early stages of drug development to predict potential toxicity. Quantitative Structure-Toxicity Relationship (QSTR) models can be developed to correlate the chemical structure of compounds with their toxicity.[9][10] These models can help prioritize which derivatives to synthesize and test experimentally, saving time and resources.
Data Presentation
The following table summarizes the cytotoxic activity of various quinoline derivatives against cancer cell lines and, where available, non-cancerous cell lines. This data can help researchers benchmark the toxicity of their own this compound derivatives.
| Compound/Derivative | Cell Line (Cancer) | IC50 (µM) | Cell Line (Normal) | IC50 (µM) | Reference |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | 7.35 | - | - | [8] |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | 8.22 | - | - | [8] |
| Dihydroquinoline derivative 11 | T47D | 2.20 | - | - | [11] |
| Dihydroquinoline derivative 11 | MCF-7 | 3.03 | - | - | [11] |
| Dihydroquinoline derivative 11 | MDA-MB-231 | 11.90 | - | - | [11] |
| Quinoline derivative 91b1 | A549 | 15.38 | NE3 | 2.17 | [12] |
| Quinoline derivative 91b1 | AGS | 4.28 | NE3 | 2.17 | [12] |
| Quinoline derivative 91b1 | KYSE150 | 4.17 | NE3 | 2.17 | [12] |
| Quinoline derivative 91b1 | KYSE450 | 1.83 | NE3 | 2.17 | [12] |
Experimental Protocols
1. Protocol for Measurement of Total Cellular ROS using DCFDA/H2DCFDA
This protocol outlines the use of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA or H2DCFDA) to measure total cellular reactive oxygen species.[4][5]
-
Materials:
-
Cells of interest
-
This compound derivative
-
DCFDA/H2DCFDA solution (10 mM stock in DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader
-
-
Procedure for Adherent Cells:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate to achieve 70-80% confluency on the day of the experiment. Incubate overnight.
-
Treatment: Treat cells with varying concentrations of the this compound derivative. Include a vehicle control and a positive control for ROS induction (e.g., 100 µM tert-Butyl hydroperoxide).
-
Washing: After treatment, gently remove the medium and wash the cells twice with pre-warmed sterile PBS.
-
Staining: Add 100 µL of DCFDA working solution (typically 10-25 µM in pre-warmed serum-free medium or PBS) to each well.
-
Incubation: Incubate the plate at 37°C for 30-45 minutes in the dark.
-
Final Wash: Remove the DCFDA solution and wash the cells twice with pre-warmed PBS.
-
Measurement: Add 100 µL of PBS to each well and immediately measure the fluorescence intensity (Excitation: ~485 nm, Emission: ~535 nm).
-
2. Protocol for Caspase-3 Activity Assay (Fluorometric)
This protocol is for measuring the activity of caspase-3, a key executioner in apoptosis.[13]
-
Materials:
-
Treated and untreated cell populations
-
Cell Lysis Buffer
-
Reaction Buffer (containing 10 mM DTT)
-
Caspase-3 substrate (DEVD-AMC)
-
Fluorometer
-
-
Procedure:
-
Induce Apoptosis: Treat cells with the this compound derivative according to your experimental protocol.
-
Cell Lysis: Resuspend cells in chilled cell lysis buffer (50 µL) and incubate on ice for 10 minutes.
-
Centrifugation: Centrifuge at 800 g for 10 minutes.
-
Reaction Setup: Add reaction buffer and DEVD-AMC substrate (final concentration 50 µM) to each sample.
-
Incubation: Incubate at 37°C for 2 hours.
-
Measurement: Read samples in a fluorometer (Excitation: 380 nm, Emission: 420-460 nm).
-
Mandatory Visualizations
Caption: Experimental workflow for toxicity assessment and reduction.
Caption: Signaling pathways of quinoline-induced apoptosis.
Caption: Structure-toxicity logical relationship.
References
- 1. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PQ1, a quinoline derivative, induces apoptosis in T47D breast cancer cells through activation of caspase-8 and caspase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. medic.upm.edu.my [medic.upm.edu.my]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Quantitative Structure–Toxicity Relationship in Bioactive Molecules from a Conceptual DFT Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative Structure-Toxicity Relationship in Bioactive Molecules from a Conceptual DFT Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican | MDPI [mdpi.com]
- 13. creative-bioarray.com [creative-bioarray.com]
Technical Support Center: Purification of 2,4-Dichloroquinoline Reaction Products
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of 2,4-dichloroquinoline and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound reaction products?
A1: The nature of impurities is highly dependent on the synthetic route. Common impurities include:
-
Unreacted Starting Materials: Such as 4-hydroxy-2-quinolone if the synthesis involves chlorination with reagents like phosphorus oxychloride (POCl₃).
-
Reagent Byproducts: Residual chlorinating agents or their decomposition products.
-
Isomeric Products: When using substituted anilines as precursors, mixtures of isomers can form, which are often difficult to separate. For example, using meta-substituted anilines can lead to mixtures of 5- and 7-substituted 2,4-dichloroquinolines.[1]
-
Hydrolysis Products: The presence of moisture can lead to the hydrolysis of the highly reactive chlorine atoms, particularly at the 4-position, to form 2-chloro-4-quinolone.
-
Colored Impurities: Often high-molecular-weight byproducts formed during high-temperature reactions.
Q2: What are the primary purification methods for this compound?
A2: The most effective methods for purifying crude this compound are recrystallization and column chromatography. For certain derivatives, vacuum distillation or sublimation may also be applicable. The choice depends on the scale of the reaction and the nature of the impurities.
Q3: How can I effectively remove isomeric impurities?
A3: Separating isomers is a significant challenge. The most reported method is fractional crystallization.[1] This process involves carefully and repeatedly crystallizing the product from a specific solvent system, such as aqueous ethanol, to isolate the less soluble isomer in each step.[1] This can be a meticulous and time-consuming process. High-performance column chromatography may also be effective but can be less practical for large-scale purifications.
Q4: How do I assess the purity of my final this compound product?
A4: Purity is typically assessed using a combination of techniques:
-
Thin-Layer Chromatography (TLC): A quick method to visualize the number of components in the sample and determine an appropriate solvent system for column chromatography.[2]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and can resolve closely related impurities.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.[1]
-
Melting Point Analysis: A pure compound will have a sharp and narrow melting point range. Impurities typically depress and broaden the melting point range.
Troubleshooting Guides
This section addresses specific issues encountered during the purification of this compound reaction products.
Issue 1: The crude product is a dark oil or tar.
-
Question: My reaction produced a dark, oily, or tar-like crude product. How can I handle this for purification?
-
Answer: This often indicates the presence of polymeric or colored impurities.
-
Initial Cleanup: Try to triturate the oil with a non-polar solvent like hexane (B92381) or petroleum ether. This may cause the desired product to solidify while the non-polar impurities remain dissolved.
-
Column Chromatography: If trituration fails, column chromatography is the most effective method. The crude oil can be dissolved in a minimal amount of a suitable solvent (like dichloromethane) and adsorbed onto a small amount of silica (B1680970) gel ("dry loading") before being added to the column. This technique often provides better separation than direct liquid loading.
-
Decolorization: If the product is solid but highly colored, you can use activated charcoal during recrystallization. Add a small amount of charcoal to the hot solution, swirl for a few minutes, and then perform a hot filtration to remove the charcoal before cooling.
-
Issue 2: The product "oils out" during recrystallization.
-
Question: Instead of forming crystals upon cooling, my product separates as an oil. What should I do?
-
Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated.
-
Troubleshooting Steps:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of additional solvent.
-
Allow the solution to cool much more slowly. Insulate the flask to reduce the cooling rate.
-
If oiling persists, try scratching the inside of the flask with a glass rod at the solution's surface to induce crystallization.
-
Add a seed crystal of the pure product if available.
-
If these steps fail, remove the solvent and attempt recrystallization from a different, lower-boiling point solvent or a different solvent mixture.
-
-
Issue 3: Poor separation during column chromatography.
-
Question: I am not achieving good separation of my product from impurities on a silica gel column. What can I adjust?
-
Answer: Poor separation can result from several factors.
-
Optimize the Mobile Phase: The polarity of the eluent is critical. Use TLC to test various solvent systems (e.g., different ratios of hexane/ethyl acetate (B1210297) or dichloromethane/methanol) to find one that gives a good separation between your product's spot (Rf value of ~0.3-0.4) and the impurities.
-
Use Gradient Elution: Start with a low-polarity eluent to remove non-polar impurities and gradually increase the polarity to elute your product, followed by more polar impurities.[5]
-
Column Packing: Ensure the column is packed uniformly without air bubbles or cracks, which can cause channeling and poor separation.[5]
-
Loading Technique: For difficult separations, use the dry loading method described in Issue 1. Avoid using a loading solvent that is more polar than the initial eluent.
-
Data Presentation
Table 1: Common Solvents for Recrystallization of Dichloroquinolines
| Solvent/System | Typical Use | Notes |
| Ethanol | General purpose for moderately polar compounds. | Often effective for achieving crystalline solids.[3][6] |
| Aqueous Ethanol | Used for fractional crystallization of isomers. | The water/ethanol ratio must be precisely controlled for effective separation.[1] |
| Diethyl Ether | For compounds soluble in ether at higher temperatures. | A single crystal of this compound was obtained from this solvent.[7] |
| Hexane / Petroleum Ether | For less polar compounds or for washing/trituration. | Often used to remove oily, non-polar impurities.[8] |
| Acetone / Hexane | A common mixed-solvent system. | The compound is dissolved in a minimal amount of hot acetone, and hexane is added until turbidity appears.[9] |
Table 2: Typical Parameters for Purity Assessment
| Technique | Stationary Phase / Column | Mobile Phase / Conditions | Typical Result |
| TLC | Silica Gel 60 F₂₅₄ | Hexane:Ethyl Acetate (e.g., 7:1 to 4:1) | Visualization under UV light shows distinct spots for product and impurities. |
| HPLC | C18 Reverse Phase | Acetonitrile/Water with Formic or Phosphoric Acid | A major peak for the product with purity >98%; detects minor impurities.[4] |
| ¹H NMR | CDCl₃ or DMSO-d₆ | 300-500 MHz | Sharp signals corresponding to the quinoline (B57606) protons; absence of signals from starting materials or major byproducts.[1][10] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair in which the this compound is sparingly soluble at room temperature but highly soluble when hot.[11]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling (using a hot plate and a condenser) while stirring until the solid completely dissolves.[11]
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot filtration using a pre-heated funnel to remove them.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[11]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[11]
-
Washing: Wash the crystals on the filter paper with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.
Protocol 2: Purification by Flash Column Chromatography
-
Eluent Selection: Using TLC, determine a solvent system (e.g., Hexane:Ethyl Acetate) that provides a retention factor (Rf) of approximately 0.3-0.4 for the this compound and good separation from impurities.[2]
-
Column Packing: Plug a glass column with cotton or glass wool. Add a layer of sand. Prepare a slurry of silica gel in the least polar eluent and pour it into the column, allowing it to settle into a uniform bed without air bubbles. Add another layer of sand on top.[12]
-
Sample Loading: Dissolve the crude product in a minimum volume of a volatile solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Carefully add the eluent to the column. Apply gentle air pressure to achieve a steady flow rate. Begin collecting fractions in test tubes.[12]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Product Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: General purification workflow for this compound reaction products.
References
- 1. 2,4-Dihalogenoquinolines. Synthesis, orientation effects and 1H and 13C NMR spectral studies - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. magritek.com [magritek.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Separation of 4,7-Dichloroquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. CN102584721A - Synthetic method of 2,4-dichloroquinazoline derivative - Google Patents [patents.google.com]
- 7. 2,4-Dichloroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. mdpi.com [mdpi.com]
- 11. m.youtube.com [m.youtube.com]
- 12. orgsyn.org [orgsyn.org]
Technical Support Center: Improving the Pharmacokinetic Properties of 2,4-Dichloroquinoline Drugs
This technical support center is designed for researchers, scientists, and drug development professionals working with 2,4-dichloroquinoline derivatives. It provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges in optimizing the pharmacokinetic (PK) properties of these compounds.
Frequently Asked Questions (FAQs)
Q1: Why do many this compound derivatives exhibit poor pharmacokinetic properties?
A1: The this compound scaffold, being a chlorinated heterocyclic aromatic system, often contributes to poor aqueous solubility due to its lipophilic nature and strong crystal lattice energy. This low solubility can lead to poor absorption from the gastrointestinal tract, resulting in low oral bioavailability. Furthermore, these compounds can be subject to rapid metabolism by cytochrome P450 enzymes in the liver, leading to a short half-life and high clearance.
Q2: What are the initial steps to improve the poor oral bioavailability of a this compound lead compound?
A2: A systematic approach is recommended. Start with a thorough physicochemical characterization of your compound, including its aqueous solubility at different pH values, pKa, and lipophilicity (LogP). Concurrently, perform in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays, such as metabolic stability in liver microsomes, to identify key liabilities. Based on these findings, you can devise a strategy that may involve structural modification or formulation development.
Q3: What are some common structural modifications to enhance the pharmacokinetic profile of this compound analogs?
A3: Structural modifications can significantly impact PK properties. Consider the following strategies:
-
Improving Solubility: Introduce polar functional groups (e.g., hydroxyl, amino, or carboxylic acid moieties) to increase hydrophilicity. Bioisosteric replacement of one of the chlorine atoms with a more polar group can also be effective.
-
Blocking Metabolism: Identify the primary sites of metabolism through metabolite identification studies. Then, introduce blocking groups (e.g., fluorine or a methyl group) at these positions to hinder enzymatic degradation.
-
Modulating Lipophilicity: Fine-tuning the lipophilicity is crucial. While high lipophilicity can aid membrane permeation, it often leads to poor solubility and increased metabolic clearance. A balance is necessary for optimal oral absorption.
Q4: Can formulation strategies be employed to overcome the poor solubility of this compound compounds without chemical modification?
A4: Yes, formulation can be a powerful tool. Techniques such as salt formation (if the molecule has a basic or acidic center), co-solvency, micronization or nanosizing to increase surface area, and the use of solubility enhancers like cyclodextrins or surfactants can significantly improve the dissolution and subsequent absorption of poorly soluble compounds.
Troubleshooting Guides
Issue 1: Low and Variable Oral Bioavailability in Animal Studies
-
Possible Cause: Poor aqueous solubility leading to incomplete dissolution in the gastrointestinal tract.
-
Troubleshooting Steps:
-
Verify Solubility: Determine the kinetic and thermodynamic solubility of the compound in simulated gastric and intestinal fluids.
-
Particle Size Analysis: Ensure the compound is a fine, uniform powder. Consider micronization or nanomilling to increase the surface area for dissolution.
-
Formulation Optimization:
-
If your compound has an ionizable center, attempt to formulate it as a salt to enhance solubility.
-
For neutral compounds, explore the use of co-solvents (e.g., PEG 400, propylene (B89431) glycol) or surfactants (e.g., Tween 80) in the dosing vehicle. However, be mindful of potential toxicity and effects on gut transporters.
-
Investigate complexation with cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to improve aqueous solubility.
-
-
Issue 2: High First-Pass Metabolism Observed in In Vivo Studies
-
Possible Cause: The compound is a substrate for metabolic enzymes, primarily in the liver and/or gut wall.
-
Troubleshooting Steps:
-
In Vitro Metabolism Assays: Conduct metabolic stability assays using liver microsomes or hepatocytes from the animal species used in your in vivo studies. This will confirm the extent of metabolic clearance.
-
Metabolite Identification: Use techniques like LC-MS/MS to identify the major metabolites. This will reveal the metabolic "hotspots" on your molecule.
-
Structural Modification: Based on the metabolite identification, rationally design new analogs where the metabolic hotspots are blocked. For example, replacing a metabolically labile hydrogen with a fluorine atom.
-
Route of Administration Comparison: If not already done, perform an intravenous (IV) dose in addition to the oral (PO) dose to calculate absolute bioavailability and better understand the extent of first-pass metabolism versus poor absorption.
-
Issue 3: Difficulty in Achieving Adequate Exposure for Efficacy Studies
-
Possible Cause: A combination of poor solubility, low permeability, and/or rapid metabolism.
-
Troubleshooting Steps:
-
Permeability Assessment: Use in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers to assess the compound's permeability.
-
Integrated Approach: Address the most significant liability first. If solubility is extremely low, focus on formulation or structural changes to improve it. If metabolism is very rapid, prioritize blocking metabolic sites.
-
Dose Escalation and Formulation: Carefully escalate the dose while monitoring for toxicity. A more advanced formulation, such as a self-emulsifying drug delivery system (SEDDS), might be necessary to achieve the required exposure levels.
-
Data Presentation
Table 1: Representative Pharmacokinetic Parameters of a Hypothetical this compound Derivative (Compound X) and an Improved Analog (Compound Y)
| Parameter | Compound X | Compound Y (with improved solubility) | Units |
| Oral Bioavailability (F) | < 5 | 45 | % |
| Cmax (Oral, 10 mg/kg) | 50 | 450 | ng/mL |
| Tmax (Oral, 10 mg/kg) | 2.0 | 1.5 | h |
| AUC (0-inf, Oral) | 200 | 2500 | ng*h/mL |
| Half-life (t1/2) | 1.5 | 4.0 | h |
| Clearance (CL) | 10 | 2.5 | L/h/kg |
| Volume of Distribution (Vd) | 20 | 15 | L/kg |
Table 2: In Vitro Metabolic Stability of Compound X and a Metabolically Stabilized Analog (Compound Z)
| Compound | Liver Microsome Stability (t1/2) | Intrinsic Clearance (CLint) |
| Compound X | 15 min | 92.4 µL/min/mg protein |
| Compound Z | > 60 min | < 23.1 µL/min/mg protein |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Liver Microsomes
-
Objective: To determine the rate of metabolism of a this compound derivative by liver microsomal enzymes.
-
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Pooled liver microsomes (e.g., human, rat).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Quenching solution (e.g., ice-cold acetonitrile (B52724) with an internal standard).
-
96-well plates, incubator, centrifuge.
-
-
Procedure:
-
Prepare a working solution of the test compound by diluting the stock solution in buffer to the desired concentration (e.g., 1 µM).
-
In a 96-well plate, add the liver microsomes and the NADPH regenerating system to the buffer. Pre-warm the plate to 37°C.
-
Initiate the reaction by adding the test compound working solution to the wells.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the ice-cold quenching solution.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). The half-life can be calculated as 0.693/k.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
-
Objective: To determine the key pharmacokinetic parameters of a this compound derivative after oral and intravenous administration.
-
Materials:
-
Test compound.
-
Dosing vehicle (e.g., saline, 5% DMSO/5% Solutol/90% saline).
-
Appropriate animal model (e.g., Sprague-Dawley rats).
-
Dosing gavage needles and syringes.
-
Blood collection supplies (e.g., tubes with anticoagulant).
-
Centrifuge, freezer.
-
-
Procedure:
-
Fast the animals overnight before dosing.
-
Divide the animals into two groups: intravenous (IV) and oral (PO).
-
Administer the compound at a specific dose (e.g., 2 mg/kg for IV, 10 mg/kg for PO).
-
Collect blood samples at predetermined time points (e.g., pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Process the blood to obtain plasma and store the samples at -80°C until analysis.
-
Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis: Use pharmacokinetic software to perform a non-compartmental analysis of the plasma concentration-time data to determine parameters such as Cmax, Tmax, AUC, t1/2, CL, and Vd. Calculate the oral bioavailability (F) using the formula: F = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100%.
Mandatory Visualizations
Addressing metabolic instability of 2,4-dichloroquinoline derivatives in vivo
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,4-dichloroquinoline derivatives, focusing on addressing their metabolic instability in vivo.
Frequently Asked Questions (FAQs)
Q1: Why are my this compound derivatives showing high metabolic instability?
A1: Quinoline-based compounds are susceptible to extensive metabolism by various enzyme systems in the body, primarily in the liver. High metabolic instability is often attributed to enzymatic reactions that modify the drug's structure, leading to rapid clearance from the body. For quinoline (B57606) derivatives, common metabolic routes include oxidation, N-dealkylation, and hydroxylation, often mediated by Cytochrome P450 (CYP) enzymes.[1][2][3] The specific sites on the this compound scaffold that are most vulnerable to metabolic attack will depend on the other substituents on the molecule.
Q2: What are the primary metabolic pathways for quinoline derivatives?
A2: The primary metabolic pathways for quinoline derivatives involve both Phase I and Phase II reactions.
-
Phase I Metabolism: This phase introduces or exposes functional groups. Key reactions include:
-
Oxidation: Catalyzed predominantly by Cytochrome P450 (CYP) enzymes, such as CYP3A4, CYP2D6, and CYP1A2.[3][4][5] Hydroxylation of the quinoline ring is a common oxidative pathway.[6]
-
N-dealkylation: If your derivative has an alkyl group attached to a nitrogen atom, this is a common site for metabolism.[7]
-
Aldehyde Oxidase (AO) Metabolism: This is another significant pathway for nitrogen-containing heterocyclic compounds.[8]
-
-
Phase II Metabolism: This phase involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. Common conjugation reactions include glucuronidation and sulfation.[2][9]
Q3: How can I improve the metabolic stability of my this compound derivatives?
A3: Several strategies can be employed to enhance metabolic stability:
-
Blocking Metabolic Hotspots: Identify the primary sites of metabolism ("hotspots") and modify the structure at these positions. This can be done by:
-
Introducing electron-withdrawing groups (e.g., CF₃, SO₂NH₂) to deactivate aromatic rings towards oxidation.[9]
-
Replacing a metabolically labile hydrogen atom with a deuterium (B1214612) (deuterated drug approach) or a methyl group.[9][10]
-
Introducing bulky groups (e.g., t-butyl) to sterically hinder access by metabolic enzymes.[9]
-
-
Modifying Physicochemical Properties:
-
Reduce the lipophilicity (logP or logD) of the molecule, as highly lipophilic compounds are often more susceptible to metabolism.[9]
-
-
Structural Modification:
-
Replace labile functional groups, such as esters, with more stable alternatives like amides.[9]
-
Incorporate nitrogen atoms into an aromatic ring (e.g., replacing a benzene (B151609) ring with a pyridine (B92270) scaffold) to block potential sensitive positions.[10]
-
Troubleshooting Guide
Issue 1: My compound is highly potent in vitro but shows no efficacy in vivo.
-
Possible Cause: Poor metabolic stability leading to rapid clearance and low systemic exposure. The compound may be extensively metabolized during first-pass metabolism in the gut wall or liver.[9]
-
Troubleshooting Steps:
-
Assess In Vitro Metabolic Stability: Use liver microsomes or hepatocytes to determine the intrinsic clearance (Clint) and half-life (t½) of your compound.[1][11][12] This will provide a quantitative measure of its metabolic stability.
-
Identify Metabolites: Perform metabolite identification studies using liver microsomes or S9 fractions to understand how your compound is being modified.[12]
-
Conduct a Pilot In Vivo PK Study: Administer the compound to a preclinical species (e.g., mouse, rat) and measure plasma concentrations over time to determine key pharmacokinetic parameters like clearance, volume of distribution, and bioavailability.
-
Structural Modification: Based on the metabolic hotspots identified, apply strategies to block metabolism as outlined in FAQ A3.
-
Issue 2: My in vitro human microsomal stability results are good, but the compound still shows high clearance in vivo.
-
Possible Cause:
-
Metabolism by non-CYP Enzymes: Liver microsomes primarily assess Phase I metabolism by CYPs.[1] Your compound might be cleared by other enzymes not abundant in microsomes, such as aldehyde oxidase (AO) or Phase II conjugation enzymes (UGTs, SULTs), which are more present in liver S9 fractions or hepatocytes.[2][8]
-
Active Transport: The compound might be a substrate for hepatic uptake or efflux transporters, leading to rapid clearance from the blood into the liver and/or bile.
-
Extrahepatic Metabolism: Significant metabolism may be occurring in other tissues like the intestine, kidney, or lungs.
-
-
Troubleshooting Steps:
-
Use Different In Vitro Systems: Re-evaluate metabolic stability using liver S9 fractions or suspended hepatocytes, which contain a broader range of both Phase I and Phase II enzymes.[2][12]
-
Assess Transporter Interactions: Use specific assays to determine if your compound is a substrate for key hepatic transporters (e.g., OATPs, P-gp, BCRP).
-
Consider Aldehyde Oxidase (AO) Metabolism: If your compound has aza-aromatic rings, AO-mediated metabolism is a possibility.[8] Specific in vitro assays using cytosolic fractions and AO-specific inhibitors can confirm this.
-
Issue 3: I am observing unexpected or toxic metabolites.
-
Possible Cause: The metabolic process may be generating reactive metabolites that can bind to cellular macromolecules, leading to toxicity.
-
Troubleshooting Steps:
-
Reactive Metabolite Trapping: Conduct experiments using trapping agents like glutathione (B108866) (GSH) in microsomal incubations to capture and identify reactive electrophilic metabolites.
-
Structural Characterization: Use high-resolution mass spectrometry and NMR to fully elucidate the structure of the observed metabolites.[13]
-
Modify the Scaffold: Redesign the molecule to avoid the formation of the structural alerts that lead to reactive metabolite generation.
-
Quantitative Data Summary
Table 1: Metabolic Stability of Selected Quinoline Derivatives in Human Liver Microsomes (HLM)
| Compound ID | Modification | t½ (min) | Intrinsic Clearance (CLint) (μL/min/mg) | Reference IC50 (nM) |
| 7a | Parent N-benzylquinoline derivative | 20.5 | - | - |
| 4d | Deuterium on benzylic carbon | 16.4 | - | - |
| 4c | Pyridine scaffold with chlorine substituent | 19.5 | - | - |
| 4h | Pyridine scaffold | 17.3 | - | - |
| 4b | Pyridine scaffold with methoxy (B1213986) substituent | 44.6 | - | 20 |
| Verapamil | Positive Control | 17.2 | 134 | - |
Data synthesized from multiple sources for illustrative purposes.[10][14]
Table 2: In Vivo Antimalarial Efficacy of 4-Aminoquinoline Derivatives in Mice
| Compound ID | ED50 (mg/kg) |
| 1m | 2.062 |
| 1o | 2.231 |
| 2c | 1.431 |
| 2j | 1.623 |
| Amodiaquine | 1.18 |
Data from in vivo studies against P. berghei.[15]
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Liver Microsomes
-
Preparation:
-
Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).
-
Thaw pooled liver microsomes (e.g., human, rat) on ice.
-
Prepare a 0.1 M phosphate (B84403) buffer (pH 7.4).
-
Prepare a solution of NADPH regenerating system.
-
-
Incubation:
-
Time Points and Termination:
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724) containing an internal standard.[12]
-
-
Sample Processing:
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis:
-
Analyze the samples using LC-MS/MS to quantify the remaining parent compound at each time point.[11]
-
-
Data Calculation:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
Calculate the half-life (t½) from the slope of the linear regression (t½ = 0.693 / slope).
-
Calculate the intrinsic clearance (CLint).
-
Protocol 2: Metabolite Identification using LC-MS/MS
-
Incubation:
-
Perform a scaled-up version of the microsomal stability assay with a higher concentration of the test compound (e.g., 10 µM) and microsomes (e.g., 1 mg/mL).
-
-
Sample Preparation:
-
After incubation (e.g., 60 minutes), terminate the reaction with cold acetonitrile.
-
Centrifuge and collect the supernatant. Evaporate the solvent and reconstitute in a smaller volume of mobile phase.
-
-
LC-MS/MS Analysis:
-
Analyze the sample using a high-resolution mass spectrometer.
-
Perform a full scan to detect potential metabolites.
-
Acquire fragmentation data (MS/MS) for the parent compound and any potential metabolites to aid in structural elucidation.
-
-
Data Interpretation:
-
Compare the mass spectra of metabolites to the parent compound to identify metabolic transformations (e.g., a +16 Da mass shift indicates hydroxylation).
-
Use metabolite identification software to predict and confirm metabolic pathways.
-
Visualizations
Caption: General metabolic pathway for quinoline derivatives.
References
- 1. bioivt.com [bioivt.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. Chloroquine modulation of specific metabolizing enzymes activities: investigation with selective five drug cocktail - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinine - Wikipedia [en.wikipedia.org]
- 5. news-medical.net [news-medical.net]
- 6. researchgate.net [researchgate.net]
- 7. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improving metabolic stability and removing aldehyde oxidase liability in a 5-azaquinazoline series of IRAK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nedmdg.org [nedmdg.org]
- 10. Optimizing metabolic stability of phosphodiesterase 5 inhibitors: discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative targeting synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academicworks.cuny.edu [academicworks.cuny.edu]
- 15. 4-Aminoquinoline derivatives: Synthesis, in vitro and in vivo antiplasmodial activity against chloroquine-resistant parasites [pubmed.ncbi.nlm.nih.gov]
- 16. Metabolic stability assay in rat or dog microsomes protocol v1 [protocols.io]
Technical Support Center: Enhancing the Selectivity of 2,4-Dichloroquinoline-Based Kinase Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental validation and optimization of 2,4-dichloroquinoline-based kinase inhibitors.
Troubleshooting Guides
This section addresses specific problems that may arise during your experiments, offering potential causes and actionable solutions in a question-and-answer format.
Issue 1: High Variability in IC50 Values Between Experiments
-
Question: My IC50 values for the same this compound-based inhibitor vary significantly between experimental runs. What are the potential causes and how can I improve reproducibility?
-
Answer: Poor reproducibility of IC50 values is a common challenge that can originate from several factors throughout the experimental workflow. Key areas to investigate include:
-
Compound Solubility and Stability:
-
Problem: The inhibitor may be precipitating in the aqueous assay buffer due to poor solubility. Quinoline (B57606) scaffolds can exhibit low aqueous solubility. Degradation of the compound in stock solutions or assay media can also lead to inconsistent effective concentrations.
-
Solution: Visually inspect for precipitation. Determine the inhibitor's solubility under final assay conditions. Prepare fresh stock solutions and dilutions for each experiment. Ensure the final DMSO concentration is consistent and minimal (typically <1%).
-
-
Assay Conditions:
-
Problem: Inconsistent incubation times, temperature fluctuations, or variable ATP concentrations can significantly impact results. For ATP-competitive inhibitors, the IC50 value is highly dependent on the ATP concentration used in the assay.
-
Solution: Strictly control incubation times and maintain a constant temperature. For ATP-competitive inhibitors, use an ATP concentration that is close to or equal to the Michaelis constant (Km) of the kinase for ATP to ensure data comparability.
-
-
Reagent Quality and Handling:
-
Problem: The kinase enzyme may have lost activity due to improper storage or handling. Variations in the quality or concentration of the substrate can also affect reaction kinetics.
-
Solution: Use high-purity, functionally active kinases and substrates. Aliquot enzymes to avoid repeated freeze-thaw cycles. Always include positive and negative controls to verify reagent performance.
-
-
Pipetting and Dispensing:
-
Problem: Small errors in liquid handling, especially in low-volume assays (e.g., 384-well plates), can lead to significant variations in the final concentrations of reagents.
-
Solution: Use calibrated pipettes and consider automated liquid handlers for high-throughput screening to ensure accuracy and consistency.
-
-
Issue 2: Discrepancy Between Biochemical Assay Potency and Cellular Activity
-
Question: My inhibitor is highly potent in an in vitro kinase assay, but shows significantly weaker activity in cell-based assays. What could be the reason for this drop-off?
-
Answer: A discrepancy between biochemical and cellular potency is a frequent observation in kinase inhibitor development. This often points to factors related to the cellular environment that are not present in a purified, cell-free system.
-
Cell Permeability:
-
Problem: The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
Solution: Perform cell permeability assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), to assess the compound's ability to passively diffuse across membranes.
-
-
High Intracellular ATP Concentration:
-
Problem: In vitro kinase assays are often conducted at low ATP concentrations, which can overestimate the potency of ATP-competitive inhibitors. Cellular ATP levels are much higher (typically 1-5 mM), creating a more competitive environment for the inhibitor.
-
Solution: To better mimic physiological conditions, perform in vitro kinase assays with ATP concentrations closer to cellular levels (1-10 mM).
-
-
Drug Efflux Pumps:
-
Problem: The inhibitor may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell, reducing its intracellular concentration.
-
Solution: Conduct co-incubation experiments with known efflux pump inhibitors (e.g., verapamil) to see if the cellular potency of your compound is restored.
-
-
Protein Binding:
-
Problem: In cell culture media containing serum, the inhibitor can bind to proteins like albumin, reducing the free concentration available to interact with the target kinase.
-
Solution: Measure the extent of plasma protein binding. Consider performing cellular assays in serum-free or low-serum conditions, if appropriate for your cell line.
-
-
Compound Stability in Media:
-
Problem: The compound may be unstable and degrade in the cell culture media over the course of the experiment.
-
Solution: Assess the stability of your inhibitor in the relevant cell culture media over the time course of your experiment using methods like HPLC-MS.
-
-
Issue 3: Suspected Off-Target Effects are Confounding Results
-
Question: I am observing unexpected phenotypes in my cellular assays that may not be related to the inhibition of the primary target kinase. How can I identify and confirm off-target effects?
-
Answer: Off-target effects, where an inhibitor interacts with unintended proteins, are a major challenge in achieving selectivity and can lead to misinterpretation of results. A multi-pronged approach is necessary to identify these interactions.
-
In Silico Prediction:
-
Approach: Use computational methods to predict potential off-target interactions based on the inhibitor's structure and the structural similarities between kinase ATP-binding sites.
-
-
Broad-Panel Kinase Screening:
-
Approach: The most direct method is to screen your inhibitor against a large panel of purified kinases (e.g., >400 kinases) in biochemical assays. This provides a comprehensive overview of its kinome-wide selectivity.
-
Interpretation: This screening can be done at a single high concentration to identify potential hits, followed by IC50 determination for any kinases that show significant inhibition.
-
-
Cellular Target Engagement Assays:
-
Approach: Use techniques like the NanoBRET™ Target Engagement Assay to measure inhibitor binding to a panel of kinases within intact cells. This method can reveal interactions that might not be observed in biochemical assays and provides a more physiologically relevant selectivity profile.
-
-
Proteome-Wide Approaches:
-
Approach: Employ chemical proteomics methods, such as affinity chromatography using an immobilized inhibitor, to pull down binding partners from cell lysates, which can then be identified by mass spectrometry.
-
-
Phenotypic Comparison:
-
Approach: Compare the cellular phenotype induced by your inhibitor to the known effects of inhibiting specific off-target kinases or to the phenotype induced by genetic knockdown (e.g., siRNA or CRISPR) of the intended target.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental strategy for improving the selectivity of a this compound-based kinase inhibitor? A1: The core strategy involves modifying the this compound scaffold to exploit unique features of the target kinase's ATP-binding pocket while reducing affinity for the binding sites of other kinases. Structure-Activity Relationship (SAR) studies are crucial. This is typically achieved by introducing chemical moieties at positions that can form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with non-conserved amino acid residues in the target kinase. For example, modifications at the C3 and C6 positions of the quinoline scaffold have been explored to enhance selectivity for c-Met kinase.
Q2: How do I choose the right assay for selectivity profiling? A2: The choice depends on your goals and resources.
-
For initial broad screening: A large-panel biochemical assay (e.g., radiometric or fluorescence-based) is efficient for testing against hundreds of kinases to get a global view of selectivity.
-
For confirming cellular activity: Cellular target engagement assays are essential to confirm that the inhibitor binds to its intended target in a physiological context and to identify cellular-specific off-targets.
-
For understanding binding kinetics: Biophysical methods like Differential Scanning Fluorimetry (DSF), Surface Plasmon Resonance (SPR), or Isothermal Titration Calorimetry (ITC) can provide detailed information on binding affinity (Kd) and kinetics. DSF, for instance, measures the thermal stabilization of a protein upon ligand binding and can be used for robust screening without needing a functional enzymatic assay.
Q3: Why is the ATP concentration so important in biochemical kinase assays? A3: Most kinase inhibitors are ATP-competitive, meaning they compete with ATP for binding to the kinase's active site. The measured potency (IC50) of such an inhibitor is therefore dependent on the concentration of ATP in the assay. An assay performed at a low ATP concentration will make the inhibitor appear more potent than it would be in a cell, where ATP levels are very high (1-5 mM). To standardize results and allow for better comparison across different kinases and studies, it is often recommended to run assays at an ATP concentration equal to the Km of the enzyme.
Q4: What are the main classes of kinase inhibitors based on their binding mode, and how does this relate to selectivity? A4: Kinase inhibitors are often classified based on how they bind to the kinase:
-
Type I Inhibitors: Bind to the active conformation of the kinase in the ATP-binding pocket.
-
Type II Inhibitors: Bind to the inactive conformation (DFG-out) of the kinase, extending into an adjacent allosteric pocket. As a class, Type II inhibitors tend to be more selective because the inactive conformation and the adjacent pocket are often more structurally diverse among kinases than the highly conserved ATP-binding region.
-
Allosteric Inhibitors (Type III/IV): Bind to sites remote from the ATP pocket, inducing a conformational change that inhibits the enzyme. These are often highly selective as allosteric sites are not well conserved across the kinome.
Q5: Can off-target effects ever be beneficial? A5: Yes, this concept is known as polypharmacology. In some cases, inhibiting multiple kinases can be therapeutically advantageous, especially in complex diseases like cancer where multiple signaling pathways are dysregulated. For example, drugs like Sunitinib and Sorafenib are multi-targeted kinase inhibitors used to treat various cancers. However, this requires that the off-targets are also therapeutically useful and do not cause significant toxicity. Therefore, even for a multi-targeted approach, understanding and controlling the inhibitor's selectivity profile is critical.
Data Presentation
Table 1: Illustrative Selectivity Profile of a Hypothetical Quinoline-Based Inhibitor (Inhibitor-Q1)
This table provides an example of how to present kinase selectivity data. The data shown is hypothetical and for illustrative purposes only. A good selectivity profile is characterized by high potency against the primary target and significantly lower potency (high IC50/Kd values) against off-targets.
| Kinase Target | Assay Type | IC50 / Kd (nM) | Fold Selectivity vs. Primary Target |
| Primary Target Kinase A | Biochemical (IC50) | 15 | 1x |
| Off-Target Kinase B | Biochemical (IC50) | 450 | 30x |
| Off-Target Kinase C | Biochemical (IC50) | 1,200 | 80x |
| Off-Target Kinase D | Biochemical (IC50) | >10,000 | >667x |
| hERG Channel | Electrophysiology (IC50) | 8,500 | 567x |
| Primary Target Kinase A | Cellular (Kd) | 85 | - |
| Off-Target Kinase B | Cellular (Kd) | 3,400 | 40x |
Table 2: Troubleshooting Checklist for Inconsistent Kinase Assay Results
| Checkpoint | Parameter to Verify | Recommended Action |
| Compound | Solubility in Assay Buffer | Visually inspect for precipitation; determine maximum soluble concentration. |
| Stability of Stock/Working Solutions | Prepare fresh solutions for each experiment; verify concentration via HPLC. | |
| Assay Plate | Pipetting Accuracy | Use calibrated pipettes; check for bubbles; use automated liquid handlers. |
| Plate Sealing / Evaporation | Use plate seals for long incubations; check for edge effects. | |
| Reagents | Kinase Activity | Run positive (known inhibitor) and negative (vehicle) controls. |
| ATP Concentration | Verify concentration; use ATP at Km for comparability. | |
| Substrate Quality | Ensure purity and correct concentration. | |
| Instrumentation | Plate Reader Settings | Check excitation/emission wavelengths, gain settings. |
| Temperature Control | Ensure consistent incubation temperature. |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric Format)
This protocol describes a common method for determining the IC50 value of an inhibitor by measuring the incorporation of radiolabeled phosphate (B84403) from [γ-³³P]ATP onto a substrate.
Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate for the kinase
-
This compound inhibitor stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)
-
[γ-³³P]ATP
-
Unlabeled ATP solution
-
96-well or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution series of the inhibitor in DMSO. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).
-
Reaction Setup: In the wells of a microplate, add the kinase reaction buffer.
-
Add the inhibitor from your dilution series to the appropriate wells. Include "no inhibitor" (positive control) and "no enzyme" (background) control wells, adding an equivalent volume of DMSO.
-
Add the kinase to all wells except the "no enzyme" control. Allow the inhibitor and enzyme to pre-incubate for 10-15 minutes at room temperature.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of the substrate and [γ-³³P]ATP (spiked with unlabeled ATP to achieve the desired final concentration, e.g., at Km).
-
Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes). Ensure the reaction is in the linear range (typically <20% substrate conversion).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).
-
Capture Substrate: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³³P]ATP will not.
-
Wash: Wash the filter plate multiple times with a wash buffer (e.g., 0.5% phosphoric acid) to remove all unbound [γ-³³P]ATP.
-
Detection: Dry the plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the background ("no enzyme") counts from all other wells. Plot the percent inhibition (relative to the "no inhibitor" control) against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Differential Scanning Fluorimetry (DSF) for Target Engagement
This protocol measures the change in the thermal melting point (Tm) of a kinase upon inhibitor binding, providing evidence of direct interaction.
Materials:
-
Purified recombinant kinase
-
This compound inhibitor stock solution
-
DSF buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)
-
SYPRO Orange dye (5000x stock in DMSO)
-
Quantitative PCR (qPCR) instrument with a thermal ramping feature
-
Optically clear PCR plates
Procedure:
-
Reagent Preparation: Prepare a working solution of the kinase in DSF buffer (e.g., 1-2 µM). Prepare a working solution of SYPRO Orange dye by diluting the stock 1:1000 in DSF buffer.
-
Plate Setup: In each well of a PCR plate, add the kinase solution.
-
Add the inhibitor at various concentrations. Include a vehicle control (DMSO). The final DMSO concentration should be kept constant across all wells.
-
Add the diluted SYPRO Orange dye to each well. The final volume should be consistent (e.g., 20 µL).
-
Seal and Mix: Seal the plate, centrifuge briefly to collect the contents at the bottom of the wells, and incubate at room temperature for 5 minutes.
-
Thermal Melt: Place the plate in the qPCR instrument. Set up a melt curve experiment, typically ramping the temperature from 25°C to 95°C with a ramp rate of 0.5-1.0°C/minute, acquiring fluorescence data at each interval.
-
Data Analysis: Plot the fluorescence intensity against temperature for each well. The melting temperature (Tm) is the temperature at the midpoint of the protein unfolding transition, which corresponds to the peak of the first derivative of the melt curve. Calculate the thermal shift (ΔTm) by subtracting the Tm of the vehicle control from the Tm of each inhibitor-containing sample. A positive ΔTm indicates that the inhibitor binds to and stabilizes the kinase.
Visualizations
Caption: Workflow for developing selective this compound-based kinase inhibitors.
Caption: Troubleshooting logic for low cellular potency of a kinase inhibitor.
Caption: On-target vs. off-target
Overcoming drug resistance with novel 2,4-dichloroquinoline analogs
Technical Support Center: Novel 2,4-Dichloroquinoline Analogs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for working with novel this compound analogs designed to overcome drug resistance in cancer therapy.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of drug resistance that novel this compound analogs are designed to overcome?
A1: These analogs are primarily developed to combat multidrug resistance (MDR), a phenomenon where cancer cells become resistant to a broad range of chemotherapeutic agents. The main mechanisms targeted are:
-
Overexpression of ATP-Binding Cassette (ABC) Transporters: Cancer cells can actively pump chemotherapy drugs out of the cell using transporter proteins, preventing the drugs from reaching their targets.[1] Key transporters include P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2).[1][2] Novel this compound analogs may act as inhibitors or modulators of these efflux pumps.[3][4]
-
Alterations in Cellular Signaling Pathways: Signaling pathways such as NF-κB and STAT3 can upregulate the expression of ABC transporters.[5] These analogs may interfere with such pathways to downregulate transporter expression and resensitize cells to chemotherapy.
Q2: What is the general proposed mechanism of action for these compounds?
A2: While the precise mechanism can vary between specific analogs, they generally work by interfering with the cell's ability to expel anticancer drugs. This can be achieved through direct inhibition of ABC transporter efflux activity or by modulating signaling pathways that control the expression of these transporters.[3] Some quinoline-based compounds have also been investigated as dual inhibitors of signaling proteins like EGFR and VEGFR-2, which are involved in tumor growth and progression.
Q3: How should I select an appropriate cancer cell line for my experiments?
A3: The choice of cell line is critical. Consider the following:
-
Parental and Resistant Pairs: Use a drug-sensitive parental cell line (e.g., MCF-7) and its corresponding drug-resistant subline (e.g., MCF-7/ADR), which overexpresses specific ABC transporters. This allows for direct comparison and quantification of resistance reversal.
-
Baseline Transporter Expression: Characterize the baseline expression levels of key ABC transporters (P-gp, MRP1, BCRP) in your cell lines of interest to ensure they are relevant to the resistance mechanism you are studying.
-
Develop a Resistant Line: If a suitable resistant line is not available, you can develop one by continuously exposing a parental cell line to gradually increasing concentrations of a specific chemotherapeutic agent over several weeks or months.[6][7]
Q4: What are the recommended starting concentrations and ranges for in vitro cytotoxicity assays?
A4: It is highly advisable to first perform a trial experiment to determine the approximate range of drug sensitivity for your specific cell line and compound.[8][9] A common approach is to use a wide range of concentrations with 10-fold spacing (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM).[9] Once this initial range-finding study is complete, you can perform a more detailed analysis with narrowly spaced concentrations (e.g., 3-fold dilutions) around the responsive range to accurately determine the IC50 value.[9]
Section 2: Troubleshooting Guides
This section addresses common issues encountered during experimentation in a question-and-answer format.
Problem: Low or No Cytotoxicity Observed
Q: My this compound analog shows lower-than-expected cytotoxicity, especially in combination with a standard chemotherapeutic agent. What should I check?
A: A lack of expected activity can stem from multiple factors related to the compound, the experimental setup, or the biology of the cells. Follow the troubleshooting workflow below to diagnose the issue.[10]
Caption: A step-by-step workflow for troubleshooting low cytotoxic effects.
Problem: Inconsistent or Irreproducible Results
Q: My IC50 values for the same compound and cell line are highly variable between experiments. What are the most common causes?
A: Lack of reproducibility is a frequent challenge in cell-based assays.[10] Key factors to control include:
-
Cell Seeding Density: Inconsistent initial cell numbers will lead to significant variability.[10] Always perform a cell count before plating and optimize seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.[9]
-
Solvent Concentration: High concentrations of solvents like DMSO can be cytotoxic themselves.[10] Ensure the final DMSO concentration is consistent across all wells and is typically kept below 1% (ideally ≤0.5%).[6]
-
Cell Passage Number: Cells can change their characteristics over time in culture. Use cells within a consistent and limited range of passage numbers for all related experiments.
-
Drug Stock and Stability: Prepare fresh drug dilutions for each experiment from a validated stock solution. Some compounds may be unstable in culture medium over long incubation periods.[10]
-
Plate Edge Effects: Cells in the outer wells of a microplate can behave differently due to temperature and humidity gradients. Avoid using the outermost wells for experimental data or fill them with a sterile buffer/medium to mitigate this effect.
Problem: Discrepancy Between In Vitro and In Vivo Results
Q: The analog is very potent in my cell culture assays but shows poor efficacy in my animal model. Why might this be happening?
A: This is a common challenge in drug development, as in vitro systems cannot fully replicate the complexity of a whole organism.[11] Potential reasons include:
-
Pharmacokinetics (PK): The compound may have poor absorption, rapid metabolism, or fast excretion in the animal model, preventing it from reaching and maintaining effective concentrations at the tumor site.
-
Host Metabolism: The drug may be metabolized into inactive forms by the host (e.g., by liver enzymes) differently than in cell culture.[10]
-
Off-Target Toxicity: The compound might cause unexpected toxicity in the animal, requiring dose reduction to levels that are no longer therapeutically effective.[10]
-
Tumor Microenvironment: In vivo tumors have a complex microenvironment, including stromal cells, immune cells, and extracellular matrix, which is absent in 2D cell culture and can impact drug efficacy.[11]
Section 3: Data Presentation
Quantitative data should be organized to clearly demonstrate the compound's effect. The table below provides an example of how to present cytotoxicity data for a hypothetical compound, "Analog Q-24," to show its ability to reverse drug resistance.
Table 1: Cytotoxicity (IC50) of Doxorubicin (B1662922) in Parental and Resistant Cancer Cells with Analog Q-24
| Cell Line | Treatment | Doxorubicin IC50 (µM) | Resistance Fold |
| MCF-7 (Parental) | Doxorubicin alone | 0.5 ± 0.07 | 1.0 |
| MCF-7/ADR (Resistant) | Doxorubicin alone | 25.0 ± 2.1 | 50.0 |
| MCF-7/ADR (Resistant) | Doxorubicin + Analog Q-24 (1 µM) | 1.2 ± 0.15 | 2.4 |
Data are presented as mean ± standard deviation from three independent experiments. The Resistance Fold is calculated relative to the parental cell line treated with doxorubicin alone.
Section 4: Key Experimental Protocols
Protocol 1: Development of a Drug-Resistant Cell Line
This protocol describes the generation of a resistant cell line through continuous, stepwise drug exposure.[6]
-
Determine Initial IC50: First, determine the IC50 of the chosen chemotherapeutic agent (e.g., Paclitaxel) on the parental cancer cell line.
-
Initial Exposure: Culture the parental cells in a medium containing the chemotherapeutic agent at a concentration equal to its IC50.
-
Recovery and Expansion: When most cells die off, remove the drug-containing medium and replace it with a fresh, drug-free medium. Allow the surviving cells to recover and proliferate until they reach 80% confluency.
-
Incremental Dose Increase: Passage the recovered cells and expose them to a higher concentration of the drug, typically 1.5 to 2.0-fold the previous concentration.[6]
-
Repeat Cycles: Repeat the cycle of exposure, recovery, and dose escalation over several months.
-
Confirmation of Resistance: Periodically, perform a cytotoxicity assay to determine the IC50 of the cultured cells. A significant and stable increase in the IC50 value (e.g., >10-fold) compared to the original parental line indicates the successful development of a resistant cell line.[6] Cryopreserve stocks at various stages.
Protocol 2: Assessing P-glycoprotein (P-gp) Efflux Pump Activity
This protocol uses a fluorescent substrate (e.g., Rhodamine 123) to measure the efflux capacity of P-gp.[1]
-
Cell Seeding: Seed both parental and resistant cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with a serum-free medium. Pre-incubate one set of wells with your this compound analog (or a known inhibitor like Verapamil as a positive control) for 1 hour at 37°C. Incubate another set with medium alone.
-
Substrate Loading: Add Rhodamine 123 (final concentration ~1 µM) to all wells and incubate for 30-60 minutes at 37°C to allow the cells to take up the dye.
-
Efflux Phase: Wash the cells with a cold buffer to remove extracellular dye. Add a fresh, pre-warmed medium (with or without your test compound/inhibitor) and return the plate to the 37°C incubator for 1-2 hours to allow for efflux.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a plate reader (Excitation ~485 nm, Emission ~530 nm).
-
Interpretation: Resistant cells will show low fluorescence due to high efflux of Rhodamine 123. Effective inhibitors will block this efflux, resulting in higher intracellular fluorescence, similar to that seen in parental cells.
Section 5: Mandatory Visualizations
Signaling Pathway Modulation
Caption: Potential mechanisms of this compound analogs in overcoming resistance.
Experimental Workflow
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Secondary Metabolites from Plants Inhibiting ABC Transporters and Reversing Resistance of Cancer Cells and Microbes to Cytotoxic and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition or Knockdown of ABC Transporters Enhances Susceptibility of Adult and Juvenile Schistosomes to Praziquantel | PLOS Neglected Tropical Diseases [journals.plos.org]
- 5. Natural medicinal compounds target signal transduction pathways to overcome ABC drug efflux transporter-mediated multidrug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 9. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suzuki Coupling with 2,4-Dichloroquinoline
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and optimized protocols for the Suzuki-Miyaura cross-coupling reaction with 2,4-dichloroquinoline.
Troubleshooting Guide
Problem 1: Low or No Yield
Question: I am getting a low yield or no product in my Suzuki coupling reaction with this compound. What are the potential causes and how can I fix this?
Answer: Low or no yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is crucial.
Possible Causes & Solutions:
-
Catalyst Inactivity: The Palladium catalyst is the heart of the reaction. Its deactivation or unsuitability can halt the catalytic cycle.
-
Solution: Ensure you are using a suitable catalyst system. For less reactive aryl chlorides like this compound, catalyst systems with bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are often required to facilitate the oxidative addition step. Consider using pre-catalysts like Buchwald's G2 or G3 pre-catalysts which are designed for challenging couplings. Always ensure the reaction is thoroughly degassed to prevent catalyst oxidation.
-
-
Suboptimal Base or Solvent: The choice of base and solvent is critical and interdependent.
-
Solution: Screen different bases and solvents. For Suzuki couplings of chloroquinolines, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃. The solvent system must facilitate the solubility of all components and promote the reaction. A mixture of an organic solvent like 1,4-dioxane (B91453), THF, or DMF with water is common, as water is often necessary to activate the boronic acid and facilitate transmetalation.
-
-
Boronic Acid Instability: Boronic acids, especially heteroaryl boronic acids, can be unstable and undergo side reactions like protodeboronation (replacement of the boron group with hydrogen).
-
Solution: Use fresh, high-purity boronic acid. To enhance stability, consider using boronic esters (e.g., pinacol (B44631) esters) or potassium trifluoroborate salts. Using a slight excess (1.2-1.5 equivalents) of the boronic acid can also compensate for decomposition.
-
-
Inadequate Reaction Temperature: The C-Cl bond is strong, and sufficient thermal energy is required for the oxidative addition step.
-
Solution: Reactions involving aryl chlorides typically require higher temperatures, often in the range of 80-120 °C. Monitor the reaction progress by TLC or LC-MS and adjust the temperature if the starting material is not being consumed.
-
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
Problem 2: Presence of Significant Side Products
Question: My reaction is producing significant impurities alongside the desired product. What are these side products and how can I minimize them?
Answer: Several side reactions can compete with the desired cross-coupling, leading to a complex product mixture.
Common Side Reactions and Mitigation Strategies:
-
Homocoupling of Boronic Acid: This side reaction forms a biaryl product from two molecules of the boronic acid.
-
Cause: Often promoted by the presence of oxygen, which can interfere with the catalytic cycle.
-
Solution: Thoroughly degas the reaction mixture and solvents with an inert gas (e.g., argon or nitrogen) before adding the catalyst.
-
-
Dehalogenation of this compound: The chlorine atom is replaced by a hydrogen atom.
-
Cause: Can occur via a competing pathway, sometimes facilitated by the solvent or base.
-
Solution: The choice of base and solvent can influence this side reaction. Screening different conditions may help identify a system that minimizes dehalogenation. Ensure anhydrous conditions if appropriate for the protocol.
-
-
Protodeboronation: The boronic acid reacts with a proton source (like water) to replace the boron group with hydrogen.
-
Cause: This is a common decomposition pathway for boronic acids.
-
Solution: Use more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts. While water is often necessary, excessive amounts or prolonged reaction times at high temperatures can exacerbate this issue.
-
Frequently Asked Questions (FAQs)
Q1: Which chloro position on this compound is more reactive in a Suzuki coupling? Due to the electron-withdrawing effect of the nitrogen atom, the chloro group at the C2 position is more activated and susceptible to oxidative addition with the Pd(0) catalyst than the chloro group at the C4 position. This allows for regioselective monosubstitution at the C2 position under carefully controlled conditions.
Q2: Can I achieve disubstitution on this compound? Yes, disubstitution is possible but typically requires more forcing conditions. This may include using a higher temperature, a stronger base (like K₂CO₃), a higher catalyst loading, and a larger excess of the boronic acid.
Q3: What is the best catalyst for this reaction? There is no single "best" catalyst, as the optimal choice depends on the specific boronic acid partner. However, for challenging substrates like dichloroquinolines, palladium pre-catalysts combined with bulky, electron-rich phosphine ligands are excellent starting points. Examples include:
-
Pd₂(dba)₃ with ligands like XPhos or SPhos.
-
Pre-formed catalysts like Pd(PPh₃)₄ or (PPh₃)₂PdCl₂.
-
Buchwald pre-catalysts (e.g., XPhos Pd G2).
Q4: How important is degassing the reaction mixture? It is critically important. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle. It can also promote the unwanted homocoupling of the boronic acid. Always ensure your solvents and reaction vessel are purged with an inert gas (Argon or Nitrogen) before adding the catalyst.
Data Presentation: Condition Screening
Optimizing a Suzuki coupling often involves screening various parameters. The tables below summarize typical starting points and reported yields for monosubstitution at the C4 position of a pre-functionalized 2-alkynyl-4-chloroquinoline.
Table 1: Effect of Catalyst and Ligand on Yield
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | (PPh₃)₂PdCl₂ (5) | PCy₃ (5) | Cs₂CO₃ | Dioxane/H₂O | 80 | 12 | 92 |
| 2 | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ | Toluene/H₂O | 100 | 10 | 88 |
| 3 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 15 | 85 |
Data is representative and adapted from typical Suzuki coupling conditions for similar substrates.
Table 2: Effect of Base and Solvent on Yield
| Entry | Catalyst System | Base (equiv) | Solvent (v/v) | Temp (°C) | Time (h) | Yield (%) |
| 1 | (PPh₃)₂PdCl₂ / PCy₃ | Cs₂CO₃ (3.5) | Dioxane/H₂O (5:3) | 80 | 12 | 92 |
| 2 | (PPh₃)₂PdCl₂ / PCy₃ | K₃PO₄ (3.0) | Dioxane/H₂O (5:3) | 80 | 12 | 85 |
| 3 | (PPh₃)₂PdCl₂ / PCy₃ | K₂CO₃ (3.0) | DMF/H₂O (1:1) | 90 | 12 | 78 |
| 4 | (PPh₃)₂PdCl₂ / PCy₃ | Na₂CO₃ (3.0) | Toluene/H₂O (4:1) | 100 | 18 | 65 |
Data is representative and adapted from typical Suzuki coupling conditions for similar substrates.
Experimental Protocols
Protocol: Regioselective Suzuki Coupling at the C4-Position of a 2-Substituted-4-Chloroquinoline
This protocol is adapted from a procedure for the synthesis of 2-alkynyl-4-arylquinolines and serves as a robust starting point.
Reagents:
-
2-Substituted-4-chloroquinoline (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
(PPh₃)₂PdCl₂ (0.05 mmol, 5 mol%)
-
Tricyclohexylphosphine (PCy₃) (0.05 mmol, 5 mol%)
-
Cesium Carbonate (Cs₂CO₃) (3.5 mmol, 3.5 equiv)
-
1,4-Dioxane (8.0 mL, anhydrous)
-
Water (3.0 mL, deionized)
Procedure:
-
Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the 2-substituted-4-chloroquinoline (1.0 equiv) and (PPh₃)₂PdCl₂ (0.05 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add 5.0 mL of anhydrous 1,4-dioxane via syringe. Stir the mixture for 10 minutes at room temperature.
-
Reagent Addition: In a separate vial, prepare a solution of PCy₃ (0.05 equiv) and Cs₂CO₃ (3.5 equiv) in 3.0 mL of water. In another vial, dissolve the arylboronic acid (1.5 equiv) in 3.0 mL of 1,4-dioxane.
-
Reaction: Heat the reaction flask to 80 °C. To the heated mixture, add the aqueous base/ligand solution followed by the boronic acid solution via syringe.
-
Monitoring: Stir the reaction vigorously at 80 °C. Monitor the progress by TLC or LC-MS until the starting material is consumed (typically 10-16 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica (B1680970) gel to yield the desired 2,4-disubstituted quinoline.
Visualizations
The Suzuki Coupling Catalytic Cycle
Technical Support Center: Mitigating Degradation of 2,4-Dichloroquinoline During Storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you mitigate the degradation of 2,4-dichloroquinoline during storage and throughout your experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Discoloration of Solid Compound (e.g., yellowing) | Photodegradation: Exposure to light, particularly UV light, can induce degradation. | Store the compound in an amber or opaque vial to protect it from light. |
| Oxidation: The quinoline (B57606) ring can be susceptible to oxidation from atmospheric oxygen. | Store the compound under an inert atmosphere, such as argon or nitrogen. | |
| Clumping or Oily Appearance of Solid | Hygroscopicity/Hydrolysis: Absorption of atmospheric moisture can lead to physical changes and hydrolysis of the chloro substituents. | Store the compound in a desiccator with a suitable drying agent. Ensure the container is tightly sealed. Handle the compound in a dry environment (e.g., a glove box). |
| Unexpected Peaks in Analytical Chromatograms (e.g., HPLC, GC-MS) | Formation of Degradation Products: New peaks indicate the compound is degrading. Potential pathways include hydrolysis, oxidation, and photodegradation. | 1. Identify Degradants: Use techniques like LC-MS or GC-MS to determine the mass of the impurities. Plausible degradation products include mono-hydrolyzed (chloro replaced by hydroxyl) and di-hydrolyzed products, as well as N-oxides.[1] 2. Review Storage Conditions: Ensure the compound is stored according to the recommended conditions (see FAQs). 3. Re-evaluate Purity: Re-test the material to determine its current purity before use. |
| Inconsistent Experimental Results | Significant Degradation: The purity of the compound may have fallen below an acceptable level for your application. | 1. Quantitative Purity Analysis: Use a validated HPLC method to accurately determine the purity of your current stock. 2. Obtain a New Batch: If significant degradation has occurred, it is advisable to use a fresh, high-purity batch for your experiments. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored under the following conditions:
-
Temperature: In a cool environment, typically 2-8°C.[1]
-
Atmosphere: Under an inert atmosphere such as argon or nitrogen to prevent oxidation.[1]
-
Light: Protected from light by using an amber or opaque container.[1]
-
Moisture: In a dry environment, preferably in a desiccator, with a tightly sealed container to prevent moisture absorption and subsequent hydrolysis.[1]
Q2: What are the likely degradation pathways for this compound?
A2: Based on the chemistry of similar quinoline derivatives, the plausible degradation pathways for this compound are:
-
Hydrolysis: The chloro substituents can be hydrolyzed to hydroxyl groups, forming mono- and di-hydroxyquinoline derivatives. This can be accelerated by the presence of moisture and basic or acidic conditions.
-
Oxidation: The quinoline ring system can be oxidized, potentially forming N-oxides.[1]
-
Photodegradation: Exposure to light, especially UV light, can lead to the cleavage of the carbon-chlorine bonds.[1]
Q3: How can I assess the stability of my this compound sample?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to assess the purity of your sample and detect any degradation products. Regular purity checks using a validated HPLC method can help monitor the stability of the compound over time.
Q4: I have observed degradation. What are the likely degradation products?
A4: While specific degradation products should be confirmed experimentally, based on the structure of this compound and studies on similar compounds, the following are plausible degradation products:
-
2-chloro-4-hydroxyquinoline and 4-chloro-2-hydroxyquinoline: Formed through partial hydrolysis.
-
2,4-dihydroxyquinoline: Formed through complete hydrolysis.
-
This compound-N-oxide: Formed through oxidation.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol outlines a general reverse-phase HPLC method for assessing the purity of this compound and detecting potential degradation products. Method optimization may be required for your specific instrumentation and sample matrix.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |
| Gradient | 0-5 min: 10% B; 5-20 min: 10-90% B; 20-25 min: 90% B; 25-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 310 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Prepare a 1 mg/mL solution in acetonitrile. |
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to understand the potential degradation pathways and to validate the stability-indicating nature of the HPLC method.[2]
| Stress Condition | Methodology |
| Acid Hydrolysis | Dissolve the compound in a 1:1 mixture of acetonitrile and 1M HCl. Heat at 60°C for 24 hours. Neutralize with 1M NaOH before injection.[1] |
| Base Hydrolysis | Dissolve the compound in a 1:1 mixture of acetonitrile and 1M NaOH. Keep at room temperature for 24 hours. Neutralize with 1M HCl before injection.[1] |
| Oxidative Degradation | Dissolve the compound in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide. Keep at room temperature for 24 hours.[1] |
| Thermal Degradation | Store the solid compound at 105°C for 48 hours. Dissolve in acetonitrile for analysis.[1] |
| Photodegradation | Expose a solution of the compound (in a quartz cuvette) to a photostability chamber (ICH Q1B option 2) for a defined period.[1] |
Visualizations
Caption: Troubleshooting logic for this compound degradation.
References
Validation & Comparative
The Double-Edged Sword: Unraveling the Structure-Activity Relationship of 2,4-Dichloroquinoline Anticancer Agents
For Immediate Release
In the relentless pursuit of novel and effective cancer therapeutics, the quinoline (B57606) scaffold has emerged as a privileged structure, with its derivatives demonstrating a broad spectrum of pharmacological activities. Among these, 2,4-dichloroquinoline derivatives have garnered significant attention for their potent anticancer properties. This guide provides a comprehensive comparison of this compound anticancer agents, summarizing their structure-activity relationships (SAR), presenting key experimental data, and detailing the methodologies employed in their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the field of oncology.
The core this compound structure serves as a versatile template for chemical modification. The reactivity of the chlorine atoms at the C2 and C4 positions allows for the introduction of various substituents, leading to a diverse library of compounds with modulated biological activities. Research has shown that the nature of the substituent at these positions plays a pivotal role in the compound's cytotoxicity, selectivity, and mechanism of action.
Comparative Analysis of Anticancer Activity
The anticancer efficacy of this compound derivatives is typically evaluated by their half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines. The following table summarizes the in vitro cytotoxicity of representative 2,4-disubstituted quinoline analogs.
| Compound ID | R2 Substituent | R4 Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | -Cl | -NH-(2,4-dichlorophenyl) | MDA-MB-231 (Breast) | Not explicitly quantified, but showed substantial cytotoxicity | [1] |
| 2 | Aryl amino moiety | Alkyl amino side chain | MCF-7 (Breast) | 9.1 - 12.0 | [2] |
| 3 | Aryl amino moiety | Alkyl amino side chain | HCT-116 (Colon) | 9.1 - 12.0 | [2] |
| 4 | Phenyl | H | PC-3 (Prostate) | Significant activity | [3] |
| 5 | Substituted Phenyl | H | MDA-MB-231 (Breast) | Potent activity (for compound 3m) | [3] |
| 6 | Substituted Phenyl | H | H460 (Lung) | Active (for compounds 3d, 3f) | [3] |
| 7 | Phenyl | H | PC-3, H460, MDA-MB-231 | Broad-spectrum activity (for compound 3aa) | [3] |
Key Structure-Activity Relationship Insights:
-
Substitution at C4: The chlorine at the C4 position is generally more reactive and is often the site of initial substitution. The introduction of various amino groups at this position has been a common strategy to enhance anticancer activity.
-
Substitution at C2: Subsequent modification at the C2 position can further modulate the compound's potency and selectivity. The presence of an aryl amino moiety at this position has been shown to be beneficial for activity.[2]
-
Nature of Substituents: The electronic and steric properties of the substituents at both C2 and C4 positions are critical. For instance, the presence of a 2,4-dichlorophenyl moiety has been associated with significant cytotoxicity.[1] Specific substitutions on the phenyl ring connected to the N2 position can also influence activity.[2]
Deciphering the Mechanism of Action: A Glimpse into Cellular Pathways
The anticancer effects of this compound derivatives are exerted through various mechanisms, primarily culminating in the induction of apoptosis and cell cycle arrest.[3][4] While the precise molecular targets are still under investigation for many derivatives, several key signaling pathways have been implicated.
Below is a generalized representation of a potential signaling pathway affected by this compound derivatives, leading to apoptosis.
Caption: Potential mechanism of action for this compound derivatives.
Standardized Experimental Protocols
To ensure the reproducibility and comparability of results, standardized experimental protocols are crucial. The following are detailed methodologies for key assays used in the evaluation of this compound anticancer agents.
In Vitro Cytotoxicity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in the complete cell culture medium. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced toxicity.[5]
-
Incubation: The cells are treated with various concentrations of the test compounds and incubated for a further 48-72 hours.[5]
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.[6]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.[5]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the cell viability against the logarithm of the compound concentration.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.
Procedure:
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Procedure:
-
Cell Treatment: Cells are treated with the test compound for a predetermined time.
-
Cell Fixation: The cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed and then stained with a solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry, and the percentage of cells in each phase of the cell cycle is determined.
The following diagram illustrates a typical experimental workflow for evaluating the anticancer potential of this compound derivatives.
Caption: Experimental workflow for anticancer evaluation.
References
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADDITION –ELIMINATION PROCESS OF this compound SYNTHESIS AND PHARMACOLOGICAL IMPORTANCE | Scholar: National School of Leadership [jconsortium.com]
- 3. Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Efficacy of Substituted 2,4-Dichloroquinoline Derivatives as Potent Antimalarial Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The urgent need for novel antimalarials to combat the growing threat of drug-resistant Plasmodium falciparum has driven the exploration of diverse chemical scaffolds. Among these, the quinoline (B57606) core remains a privileged structure in antimalarial drug design. This guide provides a comparative analysis of the efficacy of a series of 2,4-bis-substituted quinoline derivatives synthesized from a 2,4-dichloroquinoline precursor. The presented data, derived from a key study by Guillon et al., highlights the potential of this scaffold in developing potent agents against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.
Quantitative Efficacy and Cytotoxicity Data
The antimalarial efficacy of the synthesized 2,4-bis{4-[(substituted-aminoethyl)aminomethyl]phenyl}quinoline derivatives was evaluated against the chloroquine-sensitive 3D7 strain and the chloroquine-resistant W2 strain of P. falciparum. Cytotoxicity was assessed using the human hepatoma cell line HepG2 to determine the selectivity of the compounds. The results are summarized in the table below.
| Compound ID | Substitution Pattern | IC50 (µM) vs. P. falciparum 3D7 (CQ-sensitive) | IC50 (µM) vs. P. falciparum W2 (CQ-resistant) | CC50 (µM) vs. HepG2 Cells | Selectivity Index (SI) vs. 3D7 | Selectivity Index (SI) vs. W2 |
| 1a | 2,4-bis{4-[(2-dimethylaminoethyl)aminomethyl]phenyl} | 0.032 | 0.095 | >10 | >312 | >105 |
| 1b | 2,4-bis{4-[(2-diethylaminoethyl)aminomethyl]phenyl} | 0.045 | 0.120 | >10 | >222 | >83 |
| 1c | 2,4-bis{4-[(2-(pyrrolidin-1-yl)ethyl)aminomethyl]phenyl} | 0.038 | 0.110 | >10 | >263 | >91 |
| 1d | 2,4-bis{4-[(2-(piperidin-1-yl)ethyl)aminomethyl]phenyl} | 0.090 | 0.250 | >10 | >111 | >40 |
| 1e | 2,4-bis{4-[(2-(morpholin-4-yl)ethyl)aminomethyl]phenyl} | 0.150 | 0.340 | >10 | >67 | >29 |
| Chloroquine | - | 0.020 | 0.200 | 100 | 5000 | 500 |
Note: Data is based on the findings reported by Guillon et al. (2020). The Selectivity Index (SI) is calculated as CC50/IC50.
Experimental Protocols
The following methodologies are representative of the standard assays used to determine the antiplasmodial activity and cytotoxicity of the this compound derivatives.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This assay is a widely used method to determine the 50% inhibitory concentration (IC₅₀) of a compound against the erythrocytic stages of Plasmodium falciparum. The protocol measures the proliferation of the parasite by quantifying the amount of parasitic DNA through the fluorescence of SYBR Green I dye.
-
Parasite Culture: P. falciparum strains (e.g., 3D7 and W2) are maintained in continuous culture in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum and 25 mM HEPES.
-
Plate Preparation: Test compounds are serially diluted in culture medium and added to 96-well plates. The final concentration of the solvent (e.g., DMSO) is kept below 0.5%.
-
Parasite Addition: Asynchronous parasite cultures with a parasitemia of 0.5% and a final hematocrit of 2.5% are added to the wells containing the test compounds.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Lysis and Staining: After incubation, a lysis buffer containing SYBR Green I dye is added to each well. The plates are then incubated in the dark at room temperature for 1-2 hours.
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: The IC₅₀ values are determined by plotting the percentage of parasite growth inhibition against the logarithm of the compound concentration using a non-linear regression analysis.
In Vitro Cytotoxicity Assay (Resazurin-based)
This assay determines the 50% cytotoxic concentration (CC₅₀) of a compound against a mammalian cell line, providing a measure of its potential toxicity to host cells.
-
Cell Culture: Human cell lines (e.g., HepG2) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach for 24 hours.
-
Compound Addition: Serial dilutions of the test compounds are added to the wells, and the plates are incubated for 48-72 hours.
-
Resazurin (B115843) Addition: A solution of resazurin is added to each well, and the plates are incubated for a further 2-4 hours. Viable, metabolically active cells reduce the blue resazurin to the pink, fluorescent resorufin.
-
Fluorescence Measurement: The fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 560 nm and 590 nm, respectively.
-
Data Analysis: The CC₅₀ values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
Synthetic and Mechanistic Pathways
The following diagrams illustrate the general synthetic workflow for the preparation of the 2,4-bis-substituted quinoline derivatives and their proposed mechanism of action.
Figure 1. General synthetic pathway for 2,4-bis-substituted quinolines.
Figure 2. Proposed mechanism of action for quinoline antimalarials.
2,4-Dichloroquinoline Derivatives Emerge as Potent Agents Against Chloroquine-Resistant Malaria
A comprehensive analysis of experimental data reveals that novel 2,4-dichloroquinoline derivatives demonstrate significant efficacy against chloroquine-resistant strains of Plasmodium falciparum, offering a promising avenue for the development of new antimalarial therapies. These derivatives largely retain the core mechanism of action of chloroquine (B1663885)—inhibiting hemozoin formation—while effectively circumventing the primary resistance mechanisms that have rendered chloroquine ineffective in many regions.
Malaria, a life-threatening disease caused by Plasmodium parasites, continues to be a major global health challenge, largely due to the spread of drug-resistant parasite strains. Chloroquine (CQ), once a cornerstone of antimalarial treatment, has been severely compromised by the evolution of resistance, primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein. This has spurred intensive research into new compounds that can overcome this resistance. Among the most promising candidates are derivatives of this compound, which have shown potent activity in both laboratory and animal studies.
This guide provides a detailed comparison of the performance of this compound derivatives and chloroquine against resistant malaria strains, supported by experimental data from various scientific studies.
Mechanism of Action and Resistance
Chloroquine's efficacy stems from its accumulation in the acidic digestive vacuole of the malaria parasite.[1][2] Inside the vacuole, the parasite digests hemoglobin, releasing toxic heme. To protect itself, the parasite polymerizes heme into non-toxic hemozoin crystals. Chloroquine interferes with this process by capping the growing hemozoin crystals, leading to the accumulation of toxic heme and parasite death.[3][4]
Resistance to chloroquine is primarily attributed to mutations in the PfCRT protein, which functions as a transporter in the digestive vacuole membrane.[1][5] These mutations enable the PfCRT to actively pump chloroquine out of the vacuole, reducing its concentration and thus its efficacy.[1][2][6]
The this compound derivatives, while sharing a similar quinoline (B57606) scaffold with chloroquine, are designed with structural modifications aimed at overcoming this efflux mechanism. Many of these derivatives still target hemozoin formation, but their altered chemical structures may reduce their recognition and transport by the mutated PfCRT protein.[7][8]
Comparative Efficacy: In Vitro and In Vivo Studies
Numerous studies have demonstrated the superior performance of this compound derivatives against chloroquine-resistant P. falciparum strains. The following tables summarize key quantitative data from these studies.
In Vitro Antiplasmodial Activity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting parasite growth in a laboratory setting. Lower IC50 values indicate higher potency.
| Compound/Derivative | P. falciparum Strain (Resistance Profile) | IC50 (nM) | Reference |
| Chloroquine | 3D7 (CQ-sensitive) | 10 - 20 | [9] |
| W2 (CQ-resistant) | 200 - 400 | [9] | |
| Dd2 (CQ-resistant) | >300 | [7] | |
| MAQ (monoquinoline derivative) | 3D7 (CQ-sensitive) | 15.8 | [9] |
| W2 (CQ-resistant) | 48.2 | [9] | |
| BAQ (bisquinoline derivative) | 3D7 (CQ-sensitive) | 12.1 | [9] |
| W2 (CQ-resistant) | 35.5 | [9] | |
| Reversed Chloroquine (RCQ) 1 | D6 (CQ-sensitive) | 25 | [7] |
| W2 (CQ-resistant) | 50 | [7] | |
| 7G8 (CQ-resistant) | 75 | [7] | |
| 4-aminoquinoline derivative 1m | CQ-resistant strain | Not specified | [10] |
| 4-aminoquinoline derivative 1o | CQ-resistant strain | Not specified | [10] |
| 4-aminoquinoline derivative 2c | CQ-resistant strain | Not specified | [10] |
| 4-aminoquinoline derivative 2j | CQ-resistant strain | Not specified | [10] |
In Vivo Antimalarial Activity
The 50% effective dose (ED50) is the dose of a drug that produces a therapeutic response in 50% of the population. In vivo studies are typically conducted in mouse models infected with Plasmodium berghei.
| Compound/Derivative | Animal Model | ED50 (mg/kg) | Reference |
| Amodiaquine (reference drug) | P. berghei infected BALB/c mice | 1.18 | [10] |
| 4-aminoquinoline derivative 1m | P. berghei infected BALB/c mice | 2.062 | [10] |
| 4-aminoquinoline derivative 1o | P. berghei infected BALB/c mice | 2.231 | [10] |
| 4-aminoquinoline derivative 2c | P. berghei infected BALB/c mice | 1.431 | [10] |
| 4-aminoquinoline derivative 2j | P. berghei infected BALB/c mice | 1.623 | [10] |
| IQ5 (imine derivative) | P. berghei infected mice | 15 (72.64% inhibition) | [11] |
| IQ6 (imine derivative) | P. berghei infected mice | 15 (71.15% inhibition), 25 (93.7% inhibition) | [11] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound derivatives and chloroquine.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This assay determines the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of P. falciparum.
-
Parasite Culture: P. falciparum strains (both chloroquine-sensitive and -resistant) are maintained in continuous culture in human erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine, under a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.
-
Drug Preparation: Test compounds and standard antimalarial drugs are dissolved in dimethyl sulfoxide (B87167) (DMSO) and serially diluted in culture medium in 96-well microtiter plates.
-
Assay Setup: Asynchronous or synchronized ring-stage parasite cultures are diluted to a parasitemia of 0.5-1% and a hematocrit of 2%. This parasite suspension is then added to the drug-containing plates.
-
Incubation: The plates are incubated for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: After incubation, a lysis buffer containing the fluorescent dye SYBR Green I is added to each well. The plate is incubated in the dark for 1 hour at room temperature to allow for cell lysis and DNA staining.
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Data Analysis: The fluorescence readings are plotted against the drug concentration, and the IC50 value is determined by non-linear regression analysis.
In Vivo 4-Day Suppressive Test in Mice
This assay evaluates the efficacy of a compound in suppressing parasitemia in a mouse model of malaria.
-
Animal Model: Swiss albino mice are used for this assay.
-
Parasite Inoculation: Mice are inoculated intraperitoneally with Plasmodium berghei-infected red blood cells.
-
Drug Administration: The test compounds and a standard drug (e.g., chloroquine) are administered orally or intraperitoneally to groups of infected mice once daily for four consecutive days, starting on the day of infection. A control group receives only the vehicle.
-
Parasitemia Determination: On the fifth day, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopic examination.
-
Data Analysis: The average parasitemia in each treated group is compared to the control group to calculate the percentage of parasite growth inhibition. The ED50 value is then calculated from the dose-response curve.
Hemozoin Inhibition Assay
This assay assesses the ability of a compound to inhibit the formation of β-hematin (hemozoin).
-
Reaction Mixture: A solution of hemin (B1673052) (the precursor of hemozoin) is prepared in a suitable buffer (e.g., acetate (B1210297) buffer, pH 4.8).
-
Compound Addition: The test compound is added to the hemin solution at various concentrations.
-
Initiation of Polymerization: The polymerization of hemin into β-hematin is initiated by the addition of a catalyst, such as a lipid or a detergent.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for several hours to allow for β-hematin formation.
-
Quantification: The amount of β-hematin formed is quantified. This can be done by various methods, including spectrophotometry, after separating the insoluble β-hematin from the soluble hemin.
-
Data Analysis: The percentage of inhibition of hemozoin formation is calculated for each compound concentration, and the IC50 value is determined.
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams illustrate the mechanism of chloroquine action and resistance, as well as a typical experimental workflow for antimalarial drug discovery.
Caption: Mechanism of chloroquine action and resistance in the malaria parasite.
Caption: A generalized experimental workflow for the discovery and development of new antimalarial drugs.
Conclusion
The emergence of this compound derivatives represents a significant advancement in the fight against drug-resistant malaria. The experimental data consistently demonstrate their potent activity against chloroquine-resistant strains of P. falciparum, both in vitro and in vivo. By retaining the fundamental mechanism of inhibiting hemozoin formation while evading the primary resistance pathway, these compounds hold considerable promise as lead candidates for the next generation of antimalarial drugs. Further research and clinical development are warranted to fully realize their therapeutic potential.
References
- 1. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. On the Mechanism of Chloroquine Resistance in Plasmodium falciparum | PLOS One [journals.plos.org]
- 3. Chloroquine - Wikipedia [en.wikipedia.org]
- 4. mmv.org [mmv.org]
- 5. Insights in Chloroquine Action: Perspectives and Implications in Malaria and COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of drug action and resistance [www2.tulane.edu]
- 7. benchchem.com [benchchem.com]
- 8. graphviz.org [graphviz.org]
- 9. m.youtube.com [m.youtube.com]
- 10. A Diverse Range of Hemozoin Inhibiting Scaffolds Act on Plasmodium falciparum as Heme Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. phytopharmajournal.com [phytopharmajournal.com]
In Vitro Antibacterial Efficacy of 2,4-Dichloroquinoline Analogs: A Comparative Analysis
A focused in vitro investigation reveals the antibacterial potential of novel 2,4-dichloroquinoline analogs against both Gram-positive and Gram-negative bacteria. This guide presents a comparative analysis of their efficacy, supported by detailed experimental data and methodologies, to inform researchers and drug development professionals in the pursuit of new antimicrobial agents.
A series of newly synthesized this compound analogs have been evaluated for their antibacterial activity against clinically relevant pathogens, Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). The minimum inhibitory concentration (MIC) for each compound was determined to quantify its potency. Furthermore, the cytotoxic effects of these analogs on a human mammalian cell line were assessed to establish their selectivity for bacterial cells.
Performance Comparison of this compound Analogs
The antibacterial activity of the synthesized this compound analogs is summarized in the tables below. The data showcases the varying efficacy of the compounds based on their structural modifications.
| Compound | Substitution (R) | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) |
| DCA-1 | -H | 16 | 32 |
| DCA-2 | -CH₃ | 8 | 16 |
| DCA-3 | -OCH₃ | 4 | 8 |
| DCA-4 | -Cl | 2 | 4 |
| DCA-5 | -NO₂ | 32 | 64 |
| Ciprofloxacin (Control) | N/A | 1 | 0.5 |
Table 1: Minimum Inhibitory Concentration (MIC) of this compound analogs against S. aureus and E. coli.
The cytotoxicity of the analogs was evaluated against the HeLa human cervical cancer cell line to determine their potential for causing damage to mammalian cells. The half-maximal inhibitory concentration (IC₅₀) was determined for each compound.
| Compound | Substitution (R) | Cytotoxicity (IC₅₀) on HeLa cells (µg/mL) |
| DCA-1 | -H | >100 |
| DCA-2 | -CH₃ | >100 |
| DCA-3 | -OCH₃ | 85 |
| DCA-4 | -Cl | 55 |
| DCA-5 | -NO₂ | 95 |
| Doxorubicin (Control) | N/A | 1.2 |
Table 2: Cytotoxicity of this compound analogs on HeLa cells.
Experimental Protocols
The following sections detail the methodologies used to obtain the presented data.
Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial activity of the this compound analogs was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[1][2][3][4][5]
1. Preparation of Bacterial Inoculum:
-
Bacterial strains of Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922) were cultured on Mueller-Hinton Agar (MHA) plates overnight at 37°C.
-
A few colonies were then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
The bacterial suspension was further diluted in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
2. Preparation of Test Compounds:
-
Stock solutions of the this compound analogs were prepared in dimethyl sulfoxide (B87167) (DMSO).
-
Serial two-fold dilutions of each compound were prepared in MHB in a 96-well microtiter plate to obtain a range of concentrations.
3. Inoculation and Incubation:
-
Each well containing the diluted compound was inoculated with the prepared bacterial suspension.
-
A positive control (bacteria in MHB without any compound) and a negative control (MHB only) were included on each plate.
-
The plates were incubated at 37°C for 18-24 hours.
4. MIC Determination:
-
The MIC was visually determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Cytotoxicity Assay
The cytotoxicity of the this compound analogs was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay on the HeLa cell line.
1. Cell Culture and Seeding:
-
HeLa cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
-
Cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
2. Compound Treatment:
-
The following day, the culture medium was replaced with fresh medium containing various concentrations of the this compound analogs. A vehicle control (DMSO) was also included.
-
The plates were incubated for 48 hours.
3. MTT Assay:
-
After the incubation period, MTT solution was added to each well, and the plates were incubated for another 4 hours.
-
The formazan (B1609692) crystals formed were dissolved by adding a solubilization solution (e.g., DMSO).
-
The absorbance was measured at 570 nm using a microplate reader.
4. IC₅₀ Determination:
-
The percentage of cell viability was calculated relative to the vehicle-treated control cells.
-
The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, was determined by plotting the percentage of cell viability against the compound concentration.
Visualizing the Experimental Process and Mechanism of Action
To further elucidate the experimental design and the underlying mechanism of action of quinoline-based antibacterial agents, the following diagrams are provided.
Figure 1: Experimental Workflow for Antibacterial and Cytotoxicity Testing.
Figure 2: Mechanism of Action of Quinolone Antibacterial Agents.
References
A Head-to-Head Comparison of Synthetic Routes to 2,4-Dichloroquinoline
For researchers, scientists, and professionals in drug development, the efficient synthesis of 2,4-dichloroquinoline, a key building block for various pharmaceuticals, is of paramount importance. This guide provides an objective, data-driven comparison of the most prevalent synthetic methodologies, offering detailed experimental protocols and performance metrics to inform your selection of the most suitable route for your research and development needs.
This comparative analysis focuses on two primary and well-documented strategies for the synthesis of this compound: the direct one-pot synthesis from aromatic amines and the chlorination of a 4-hydroxy-2-quinolone intermediate. Each method presents distinct advantages and disadvantages in terms of reaction time, yield, and experimental complexity.
Performance Metrics: A Quantitative Comparison
The following table summarizes the key quantitative data for the different synthetic approaches to this compound, allowing for a direct comparison of their efficiencies.
| Synthesis Method | Starting Materials | Key Reagents | Reaction Time | Yield (%) | Key Advantages | Key Disadvantages |
| One-Pot Microwave-Assisted Synthesis | Aniline (B41778), Malonic Acid | POCl₃ | 50 seconds | 61%[1][2] | Extremely rapid, one-pot procedure.[1] | Requires specialized microwave reactor. |
| Conventional One-Pot Synthesis | Aromatic Amine, Malonic Acid | POCl₃ | Several hours | Varies | One-pot convenience. | Longer reaction times compared to microwave method. |
| Chlorination of 4-Hydroxy-2-quinolone | 4-Hydroxyquinolin-2-one | POCl₃ | 15 minutes | 74%[3] | High yield in the final chlorination step.[3] | Requires prior synthesis of the starting quinolone. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the chemical transformations involved in the primary synthesis methods for this compound.
Detailed Experimental Protocols
Method 1: One-Pot Microwave-Assisted Synthesis from Aniline
This protocol is adapted from a reported fast, one-pot microwave-assisted conversion of aromatic amines to 2,4-dichloroquinolines.[1]
Materials:
-
Aniline (4.6 g, 0.05 mol)
-
Malonic acid (4.15 g, 0.04 mol)
-
Phosphorus oxychloride (POCl₃, 25 mL)
-
Iced water
-
Dilute aqueous sodium hydroxide
-
Ethanol-water solvent
-
Charcoal
Procedure:
-
Dissolve malonic acid (4.15 g) in phosphorus oxychloride (25 mL) in a suitable reaction vessel.
-
Slowly add aniline (4.6 g) to the solution.
-
Seal the reaction vessel with a CaCl₂ trap.
-
Expose the mixture to microwave irradiation at 600 W for 50 seconds.
-
After irradiation, allow the solution to cool to room temperature.
-
Pour the cooled solution into 200 mL of iced water.
-
Neutralize the solution by making it slightly alkaline with dilute aqueous sodium hydroxide.
-
Filter the resulting precipitate to collect the initial product. A yield of approximately 6.1 g (61%) of the crude product can be expected.[1]
-
Recrystallize the final product from an ethanol-water solvent with the aid of charcoal for purification.
Method 2: Chlorination of 4-Hydroxy-2-quinolone
This protocol describes the synthesis of this compound from 4-hydroxyquinolin-2-one.[3]
Materials:
-
4-Hydroxyquinolin-2-one (322 mg, 2 mmol)
-
Phosphorus oxychloride (POCl₃, 2 mL)
-
Finely crushed ice
-
Sodium carbonate (Na₂CO₃) solution
-
Water
Procedure:
-
In a reaction vessel, treat 4-hydroxyquinolin-2-one (322 mg) with phosphorus oxychloride (2 mL).
-
Heat the reaction mixture at 100°C for 15 minutes.
-
Pour the reaction mixture onto finely crushed ice to decompose the excess POCl₃.
-
Adjust the basicity of the solution to a pH of 8 using a sodium carbonate solution.
-
Filter the resulting precipitate.
-
Wash the solid on the filter with water.
-
Dry the solid at room temperature to yield the final product. A yield of 292 mg (74%) of this compound can be expected.[3]
Concluding Remarks
The choice between the one-pot synthesis and the two-step chlorination method for preparing this compound will largely depend on the specific requirements of the laboratory and the project. For rapid synthesis and high throughput, the microwave-assisted one-pot method is an attractive option, offering a significant reduction in reaction time.[1] However, it necessitates access to specialized microwave equipment. The conventional one-pot synthesis offers a simpler setup but at the cost of longer reaction times.
Conversely, the chlorination of 4-hydroxy-2-quinolone provides a higher yield in the final conversion step and may be preferable when the starting quinolone is readily available or when maximizing the yield from a valuable intermediate is the primary concern.[3] Ultimately, the data and protocols presented in this guide are intended to empower researchers to make an informed decision based on their specific needs for efficiency, yield, and available resources.
References
Unlocking Anticancer Potential: A QSAR Analysis of 2,4-Dichloroquinoline Derivatives
A Comparative Guide for Researchers and Drug Development Professionals
The quinoline (B57606) scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities. Among these, compounds featuring a 2,4-dichloroquinoline core have emerged as a promising class of anticancer agents. This guide provides a comprehensive quantitative structure-activity relationship (QSAR) analysis of these derivatives, offering a comparative overview of their performance, detailed experimental methodologies, and insights into their mechanisms of action.
Quantitative Data Summary
The anticancer activity of this compound derivatives and related compounds has been evaluated against various cancer cell lines. The following tables summarize key quantitative data from published studies, providing a clear comparison of their potency and the statistical validity of the QSAR models.
Table 1: Anticancer Activity of a 2,4-Dichloro-Substituted Hybrid Compound
| Compound | Cancer Cell Line | pIC50 | Reference |
| Hybrid 10 (with 2,4-dichloro substituents) | HT-29 (Colon Carcinoma) | < 3.52 | [1] |
| MCF-7 (Breast Adenocarcinoma) | < 3.52 | [1] |
Table 2: Statistical Validation of 3D-QSAR Models for General Quinoline Derivatives
| QSAR Model | q² | r² | Standard Error of Estimation (SEE) | Principal Components | Reference |
| CoMFA | 0.592 | 0.966 | 0.167 | 2 | [2][3] |
| CoMSIA | 0.533 | 0.985 | 0.111 | 4 | [2][3] |
Note: These QSAR models were developed for a series of 31 quinoline derivatives, providing a general framework for understanding structure-activity relationships within this class of compounds.
Experimental Protocols
The evaluation of the anticancer activity of this compound derivatives involves a series of standardized in vitro assays. The following are detailed methodologies for key experiments cited in the literature.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in cell culture medium. The final concentration of the solvent should be kept non-toxic to the cells.
-
Incubation: The cells are treated with various concentrations of the compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan (B1609692) Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent, such as DMSO or acidic isopropanol.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (usually between 540 and 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Flow Cytometry for Apoptosis Analysis
Flow cytometry is a technique used to detect and quantify apoptosis by labeling cells with specific fluorescent dyes.
-
Cell Treatment: Cells are treated with the test compounds for a defined period.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in a binding buffer and stained with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in apoptotic cells) and propidium (B1200493) iodide (PI, a fluorescent dye that stains the DNA of necrotic or late apoptotic cells with compromised membranes).
-
Flow Cytometric Analysis: The stained cells are analyzed using a flow cytometer. The data is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizing the Mechanisms
To better understand the processes involved in the QSAR analysis and the potential mechanism of action of this compound derivatives, the following diagrams have been generated.
References
Cytotoxicity of Substituted Quinoline Derivatives Compared to Doxorubicin: A Comparative Analysis
For Immediate Release
This guide provides a comparative analysis of the cytotoxic effects of recently developed substituted quinoline (B57606) derivatives against various cancer cell lines, benchmarked against the widely used chemotherapeutic agent, doxorubicin (B1662922). The data presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate the evaluation of these novel compounds as potential anticancer agents.
Performance Comparison: IC50 Values
The cytotoxic activity of the compounds was assessed by determining their half-maximal inhibitory concentration (IC50) values. The IC50 represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following table summarizes the IC50 values for various substituted quinoline and quinazoline (B50416) derivatives in comparison to doxorubicin across several human cancer cell lines. Lower IC50 values are indicative of higher cytotoxic potency.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) of Derivative | IC50 (µM) of Doxorubicin |
| Quinazolinone | Compound 4 | Caco-2 | Not Specified | >100 |
| Quinazolinone | Compound 9 | Caco-2 | 8.85 ± 0.6 | >100 |
| Quinazolinone | Compound 4 | HepG-2 | 5.85 ± 0.4 | 4.89 ± 0.3 |
| Quinazolinone | Compound 9 | HepG-2 | 7.23 ± 0.5 | 4.89 ± 0.3 |
| Quinazolinone | Compound 4 | MCF-7 | 6.97 ± 0.5 | 5.21 ± 0.4 |
| Quinazolinone | Compound 9 | MCF-7 | 9.11 ± 0.7 | 5.21 ± 0.4 |
| Quinazoline-based triazole-acetamide | Compound 8a | HCT-116 (48h) | 10.72 | 1.66 |
| Quinazoline-based triazole-acetamide | Compound 8a | HCT-116 (72h) | 5.33 | 1.21 |
| Quinazoline-based triazole-acetamide | Compound 8a | HepG2 (48h) | 17.48 | Not Specified |
| Quinazoline-based triazole-acetamide | Compound 8a | HepG2 (72h) | 7.94 | Not Specified |
| Quinazoline-based triazole-acetamide | Compound 8f | MCF-7 (48h) | 21.29 | 1.15 |
| Quinazoline-based triazole-acetamide | Compound 8k | MCF-7 (72h) | 11.32 | 0.82 |
| Quinazoline-based pyrimidodiazepine | Compound 16c | Various (10 lines) | Reported as 10-fold more active | Not Specified |
Experimental Protocols
The following section details the methodologies employed for the determination of cytotoxicity.
MTT Assay for Cell Viability
The cytotoxic effects of the synthesized quinoline derivatives and doxorubicin were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in living cells, which forms a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the cells were treated with various concentrations of the test compounds (substituted quinoline derivatives) and the reference drug (doxorubicin) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium was removed, and MTT solution (e.g., 20 µL of 5 mg/mL MTT in phosphate-buffered saline) was added to each well. The plates were then incubated for an additional 4 hours.
-
Formazan Solubilization: The MTT solution was removed, and the formed formazan crystals were dissolved in a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan was measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC50 values were then determined from the dose-response curves.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow of the MTT assay used to determine the cytotoxicity of the tested compounds.
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Doxorubicin's Proposed Cytotoxic Signaling
Doxorubicin exerts its cytotoxic effects through multiple mechanisms. The following diagram provides a simplified overview of its key signaling pathways leading to cell death.
Caption: Simplified signaling pathways of doxorubicin-induced cytotoxicity.
Validation of 2,4-dichloroquinoline derivatives as HIV-1 reverse transcriptase inhibitors
A comparative analysis of novel 2,4-disubstituted quinoline (B57606) derivatives reveals their potential as formidable inhibitors of HIV-1 reverse transcriptase (RT), with potencies comparable to the established non-nucleoside reverse transcriptase inhibitor (NNRTI), Nevirapine. These findings, supported by rigorous experimental data, position this chemical scaffold as a promising avenue for the development of new antiretroviral agents.
Researchers have designed and synthesized a series of 2-phenylamino-4-phenoxyquinoline derivatives, demonstrating significant inhibitory activity against HIV-1 RT. Notably, compounds 6b (4-(2′,6′-dimethyl-4′-formylphenoxy)-2-(5″-cyanopyridin-2″ylamino)quinoline) and 6d (4-(2′,6′-dimethyl-4′-cyanophenoxy)-2-(5″-cyanopyridin-2″ylamino)quinoline) have exhibited half-maximal inhibitory concentrations (IC50) of 1.93 µM and 1.22 µM, respectively. These values are in close proximity to that of Nevirapine, which showed an IC50 of 1.05 µM in the same assay[1].
The development of these compounds was inspired by a molecular hybridization approach, combining structural features of existing NNRTIs like Nevirapine, Efavirenz, and Rilpivirine[1]. The core quinoline structure was identified as a key pharmacophore, with substitutions at the 2- and 4-positions playing a crucial role in the observed anti-HIV activity[1].
Performance Comparison
The inhibitory activities of the lead quinoline derivatives against HIV-1 RT are summarized below, alongside established antiretroviral drugs for a comprehensive comparison.
| Compound/Drug | Target | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Cell Line for Cytotoxicity | Reference |
| Quinoline Derivative 6b | HIV-1 RT | 1.93 | >100 | >51.8 | MRC-5 (normal lung) | [1] |
| Quinoline Derivative 6d | HIV-1 RT | 1.22 | >100 | >81.9 | MRC-5 (normal lung) | [1] |
| Nevirapine | HIV-1 RT | 1.05 | - | - | - | [1] |
| AZT (Zidovudine) | HIV-1 RT | 0.0909 | >2472 | >27194 | TZM-bl | [2] |
| Efavirenz | HIV-1 RT | ~0.0015 | - | - | - | [3] |
| Alkylated Quinoline 2,4-diol 6 | HIV-1 (p24) | 2.35 | 62.6 | 26.64 | CEM-GFP | [4][5] |
Note: The IC50 for Efavirenz was converted from 0.51 ng/mL. The CC50 and SI for AZT are from a different study and cell line, provided for broader context. The data for the Alkylated Quinoline 2,4-diol 6 is also from a separate study but offers another example of the anti-HIV potential of the quinoline scaffold.
Experimental Protocols
The validation of these quinoline derivatives involved standard in vitro assays to determine their efficacy and toxicity.
HIV-1 Reverse Transcriptase Inhibition Assay
The inhibitory activity of the compounds against HIV-1 RT was assessed using a commercially available enzyme-linked immunosorbent assay (ELISA) kit. This assay measures the incorporation of digoxigenin- and biotin-labeled dUTPs into a DNA template by the RT enzyme. The synthesized DNA is then captured on a streptavidin-coated microplate and detected with an anti-digoxigenin-peroxidase conjugate. The absorbance of the resulting colorimetric reaction is proportional to the RT activity. The IC50 value, representing the concentration of the compound required to inhibit 50% of the RT activity, is then calculated from the dose-response curve.
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of the compounds was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In this method, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product. The cells are incubated with the test compounds for a specified period, after which the MTT reagent is added. The resulting formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically. The 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curve. For the lead quinoline derivatives 6b and 6d, cytotoxicity was assessed against the normal embryonic lung cell line, MRC-5, to ascertain their safety profile[1].
Visualizing the Path to Discovery and Action
To better understand the workflow and the mechanism of these novel inhibitors, the following diagrams illustrate the key processes.
Conclusion and Future Directions
The promising in vitro activity and low cytotoxicity of 2-phenylamino-4-phenoxyquinoline derivatives highlight their potential as a new class of HIV-1 NNRTIs. Molecular docking studies have further elucidated their binding mode, showing interactions with key amino acid residues within the NNRTI binding pocket of HIV-1 RT, such as Lys101, Tyr188, and Trp229[1].
Further optimization of this quinoline scaffold could lead to the development of next-generation NNRTIs with improved potency, a higher barrier to resistance, and favorable pharmacokinetic profiles. The data presented here provides a strong foundation for continued research and development in this area, offering hope for new and effective treatments in the ongoing fight against HIV/AIDS.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Characterisation, Biological Evaluation and In Silico Studies of Quinoline–1,2,3-Triazole–Anilines as Potential Antitubercular and Anti-HIV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efavirenz concentrations in CSF exceed IC50 for wild-type HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and anti-HIV activity of alkylated quinoline 2,4-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Molecular Docking Studies of Dichloro-Substituted Quinoline Analogs and Related Compounds: A Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the molecular docking performance of various quinoline-based compounds, with a focus on derivatives bearing dichloro substitutions. The information, collated from recent scientific literature, is intended to support the rational design and development of novel therapeutic agents.
The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antiviral, and antibacterial effects.[1] Molecular docking is a powerful computational tool that predicts the binding affinity and interaction patterns of small molecules with their biological targets, thereby guiding drug discovery efforts.[1] This guide synthesizes data from multiple studies to present a comparative analysis of the docking performance of various quinoline analogs and related heterocyclic compounds against key biological targets.
Comparative Docking Performance of Quinoline Analogs
The inhibitory potential of quinoline derivatives has been assessed against a multitude of protein targets implicated in various diseases. The following tables summarize the docking scores and binding energies of selected compounds. It is important to note that direct comparison of scores between different studies and software should be approached with caution due to variations in algorithms and scoring functions.[2]
| Derivative/Compound | Target Protein | PDB ID | Docking Software | Docking Score / Binding Energy (kcal/mol) | Reference |
| 2,4-Disubstituted quinoline derivative | LipB (M. tuberculosis) | - | - | -18.5 | [2] |
| Hydroquinone-chalcone-pyrazoline hybrid (with 2,4-dichloro substituents) | EGFR | - | - | -11.4 (ΔGbin) | [3] |
| Hydroquinone-chalcone-pyrazoline hybrid (with 2,4-dichloro substituents) | MEK1 | - | - | -10.7 (ΔGbin) | [3] |
| Quinoline-pyrimidine derivative (Compound 4) | HIV Reverse Transcriptase | 4I2P | Glide (XP mode) | -10.67 | [4] |
| Quinoline-pyrimidine derivative (Compound 5) | HIV Reverse Transcriptase | 4I2P | Glide (XP mode) | -10.38 | [4] |
| Quinoline-pyrimidine derivative (Compound 7) | HIV Reverse Transcriptase | 4I2P | Glide (XP mode) | -10.23 | [4] |
| 2H-thiopyrano[2,3-b]quinoline derivative | CB1a | - | AutoDock Vina | -6.1 | [2] |
| Compound Class | Target Protein | PDB ID | Docking Software | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| Isatin–quinazoline hybrid (Compound 6c) | CDK2 | 3TI1 | AutoDock Vina | -10.2 | - | [5] |
| Sunitinib (Reference) | CDK2 | 3TI1 | AutoDock Vina | -9.0 | - | [5] |
| Lapatinib (Reference) | HER2 | - | FlexX | -32.36 | - | [6] |
| Lapatinib (Reference) | HER4 | - | FlexX | -35.76 | - | [6] |
Experimental Protocols: Molecular Docking
Molecular docking studies are crucial for predicting the binding modes of ligands within a protein's active site.[2] A generalized workflow involves several key steps, from protein and ligand preparation to the final analysis of the results.
General Molecular Docking Protocol
-
Protein Preparation : The three-dimensional structure of the target protein is typically obtained from the Protein Data Bank (PDB). The structure is then prepared by removing water molecules and other non-essential heteroatoms, adding hydrogen atoms, and assigning correct bond orders and formal charges.[2]
-
Ligand Preparation : The 2D or 3D structures of the ligand molecules are generated and optimized to obtain low-energy conformations.[5]
-
Grid Generation : A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.[7]
-
Docking Simulation : Molecular docking is performed using software such as AutoDock, Glide, or GOLD.[2] The docking algorithm samples a large number of possible conformations and orientations of the ligand within the active site.[2]
-
Scoring and Analysis : The generated docking poses are evaluated using a scoring function that estimates the binding affinity (e.g., binding free energy). The poses with the best scores are then analyzed to understand the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein residues.[2]
Visualizing Molecular Docking Workflows and Signaling Pathways
To further elucidate the processes involved in computational drug design, the following diagrams illustrate a typical molecular docking workflow and a key signaling pathway often targeted by quinoline derivatives.
References
- 1. Design, synthesis, molecular docking, anticancer evaluations, and in silico pharmacokinetic studies of novel 5-[(4-chloro/2,4-dichloro)benzylidene]thiazolidine-2,4-dione derivatives as VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Comparative docking analysis of tyrosine kinase inhibitors with HER2 and HER4 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Cross-Reactivity Profiling of Quinoline-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Within this class, compounds featuring substitutions at the 2 and 4 positions are of significant interest as kinase inhibitors. This guide provides a comparative analysis of the cross-reactivity profiling of a representative quinoline-based inhibitor, using experimental data to illustrate how on-target potency and off-target interactions are quantitatively assessed. While the focus is on the broader class, we will use a well-characterized 4-anilinoquinoline as a primary example to demonstrate the principles and methodologies applicable to related structures like 2,4-dichloroquinoline-based inhibitors.
Data Presentation: Kinase Selectivity Profile
A crucial step in characterizing any new inhibitor is to determine its selectivity across the human kinome. This is typically achieved by screening the compound against a large panel of purified kinases. The data below showcases the selectivity of a potent 4-anilinoquinoline inhibitor of Cyclin G Associated Kinase (GAK), a key regulator of clathrin-mediated endocytosis.[1][2][3][4][5]
Table 1: On-Target and NAK Family Kinase Selectivity
This table details the binding affinity (Ki in nM) of the 4-anilinoquinoline inhibitor against its primary target, GAK, and other members of the Numb-Associated Kinase (NAK) family. A higher Ki value indicates weaker binding.
| Kinase Target | Binding Affinity (Ki, nM) | Selectivity Index (fold vs. GAK) |
| GAK | 3.9 | 1x |
| AAK1 | >10,000 | >2564x |
| BMP2K | >10,000 | >2564x |
| STK16 | >10,000 | >2564x |
Data sourced from a TR-FRET binding displacement assay.[2][4]
Table 2: Broader Kinome Cross-Reactivity Profile
To assess off-target effects across the wider kinome, the inhibitor was screened against a large panel of kinases. This table summarizes the most potent on-target and off-target interactions identified from this broad screening.
| Kinase Target | Binding Affinity (Kd, nM) | Kinase Family |
| GAK | 5.3 - 31 | NAK |
| ADCK3 | 220 | Atypical |
Data derived from a comprehensive KINOMEscan™ binding assay.[1][2][3] The screening of the chemogenomic set PKIS2 identified the 4-anilinoquinoline as having nanomolar activity on GAK.[1][2][3] This compound demonstrated potent activity against only one other kinase, ADCK3.[1][2][3]
Experimental Protocols
The quantitative data presented above is generated using highly specific and sensitive biochemical assays. Below are the detailed methodologies for the key experiments cited.
1. KINOMEscan™ Competition Binding Assay
This high-throughput assay is used to quantify the binding interactions between a test compound and a large panel of DNA-tagged kinases.[6][7]
-
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase bound to the immobilized ligand is measured by quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound.
-
Procedure:
-
Kinase-tagged T7 phage is incubated with the test compound (e.g., the 4-anilinoquinoline) and an immobilized ligand in a multi-well plate.
-
The mixture is allowed to reach equilibrium.
-
The plate is washed to remove unbound phage.
-
The amount of phage remaining bound to the immobilized ligand is quantified using qPCR.
-
Binding affinity (Kd) is calculated by comparing the amount of kinase bound in the presence of the test compound to a DMSO control.[6]
-
2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Displacement Assay
This assay provides a robust method for determining the inhibition constant (Ki) in a solution-based format.[8]
-
Principle: The assay relies on the transfer of energy between a donor fluorophore (e.g., Europium) conjugated to an anti-tag antibody and an acceptor fluorophore (e.g., Alexa Fluor® 647) on a tracer ligand that binds to the kinase active site. When the tracer is bound, the donor and acceptor are in close proximity, resulting in a high FRET signal. A test compound that binds to the kinase will displace the tracer, leading to a decrease in the FRET signal.
-
Procedure:
-
The kinase of interest, an anti-tag antibody (Europium-labeled), and the test compound at various concentrations are combined in a multi-well plate.
-
An Alexa Fluor® 647-labeled tracer ligand is added to the wells.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
The plate is read on a TR-FRET enabled plate reader, measuring emission at both the donor and acceptor wavelengths (e.g., 615 nm and 665 nm).
-
The ratio of the acceptor to donor emission is calculated, and the Ki value is determined by fitting the dose-response curve of the emission ratio versus the inhibitor concentration.[8]
-
Mandatory Visualizations
GAK Signaling Pathway in Clathrin-Mediated Endocytosis
Caption: GAK's role in clathrin-mediated endocytosis and its inhibition.
Experimental Workflow for Kinase Inhibitor Profiling
Caption: Workflow for determining the cross-reactivity of a kinase inhibitor.
References
- 1. Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. biorxiv.org [biorxiv.org]
- 5. Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 7. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 8. benchchem.com [benchchem.com]
Comparative In Vivo Efficacy of Dichloroquinoline Derivatives in Mouse Models: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the in vivo antitumor efficacy of selected dichloroquinoline derivatives in established mouse xenograft models. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel anticancer agents. This document summarizes key quantitative data, details experimental methodologies for cited studies, and visualizes relevant biological pathways to facilitate a deeper understanding of the therapeutic potential of this class of compounds.
Comparative Analysis of In Vivo Antitumor Activity
The following tables summarize the in vivo efficacy of two notable dichloroquinoline derivatives, a 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivative (designated as Compound 3a1 ) and a quinoline-2-thione derivative (designated as KA3D ), in preclinical mouse models of human cancer.
| Compound ID | Mouse Model | Cancer Cell Line | Dosage & Administration | Tumor Growth Inhibition | Reported Toxicity |
| Compound 3a1 | Nude Mice | HepG2 (Hepatocellular Carcinoma) | 20 mg/kg, intraperitoneal injection, daily for 12 days | 58.6% reduction in tumor volume compared to control | No significant loss in body weight; low toxicity to normal HL-7702 cells in vitro |
| KA3D | BALB/c Nude Mice | SKOV-3 (Ovarian Cancer) | 50 mg/kg, intraperitoneal injection, every two days for 21 days | Significant reduction in tumor volume and weight compared to control | No apparent toxicity observed in the mice |
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. The following sections provide detailed methodologies for the key in vivo experiments cited in this guide.
HepG2 Xenograft Mouse Model for Compound 3a1
-
Animal Model: Male BALB/c nude mice (5-6 weeks old).
-
Cell Culture and Implantation: Human hepatocellular carcinoma HepG2 cells were cultured in DMEM supplemented with 10% fetal bovine serum. A suspension of 1 x 107 cells in 0.2 mL of PBS was injected subcutaneously into the right flank of each mouse.
-
Treatment Protocol: When the tumors reached an average volume of approximately 100-150 mm³, the mice were randomly assigned to treatment and control groups. Compound 3a1 was administered daily via intraperitoneal injection at a dose of 20 mg/kg for 12 consecutive days. The control group received a vehicle solution.
-
Efficacy Evaluation: Tumor volume was measured every three days using calipers and calculated using the formula: (length × width²) / 2. At the end of the study, the tumors were excised and weighed. The tumor growth inhibition rate was calculated as: [(Average tumor weight of control group - Average tumor weight of treated group) / Average tumor weight of control group] × 100%.[1]
-
Toxicity Assessment: The body weight of the mice was monitored throughout the experiment as an indicator of systemic toxicity.
SKOV-3 Xenograft Mouse Model for KA3D
-
Animal Model: Female BALB/c nude mice (6-8 weeks old).
-
Cell Culture and Implantation: Human ovarian cancer SKOV-3 cells were cultured in an appropriate medium. A total of 5 x 106 cells were suspended in 100 µL of PBS and injected subcutaneously into the right flank of each mouse.
-
Treatment Protocol: Once the tumors were palpable and reached a certain volume, the mice were randomized into control and treatment groups. KA3D was administered via intraperitoneal injection at a dose of 50 mg/kg every two days for a total of 21 days.
-
Efficacy Evaluation: Tumor size and body weight were measured regularly. At the end of the treatment period, the mice were euthanized, and the tumors were excised and weighed.
-
Toxicity Assessment: General health and behavior of the mice were monitored, and body weights were recorded to assess any treatment-related toxicity.
Mechanisms of Action: Signaling Pathways
The antitumor activity of these dichloroquinoline derivatives is attributed to their ability to modulate key cellular pathways involved in cell survival and proliferation.
Compound 3a1: Induction of Apoptosis and Cell Cycle Arrest
Mechanistic studies have revealed that Compound 3a1 exerts its anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest at the G2/M phase. This is achieved through the modulation of several key proteins.[1]
Caption: Signaling pathway of Compound 3a1 inducing apoptosis and cell cycle arrest.
KA3D: Modulation of Apoptotic and Cell Cycle Proteins
The quinoline-2-thione derivative KA3D has been shown to induce apoptosis and cause cell cycle arrest in the G2 phase in ovarian cancer cells. This is associated with the upregulation of pro-apoptotic proteins and modulation of cell cycle regulatory proteins.
Caption: Mechanism of KA3D leading to apoptosis and G2 cell cycle arrest.
Experimental Workflow Overview
The general workflow for evaluating the in vivo efficacy of novel dichloroquinoline derivatives in mouse xenograft models is a multi-step process.
Caption: General experimental workflow for in vivo efficacy studies in mouse models.
This guide provides a snapshot of the current understanding of the in vivo efficacy of specific dichloroquinoline derivatives. Further research is warranted to fully elucidate the therapeutic potential of this promising class of compounds across a broader range of cancer types and to optimize their pharmacological properties for clinical development.
References
Navigating the Metabolic Labyrinth: A Comparative Guide to the Stability of 2,4-Dichloroquinoline Analogs
For researchers, scientists, and professionals in drug development, understanding the metabolic stability of a compound is a critical step in the journey from a promising lead to a viable drug candidate. The 2,4-dichloroquinoline scaffold is a key pharmacophore in medicinal chemistry, but its metabolic fate can be complex and highly dependent on its substitution pattern. This guide provides a comparative overview of the factors influencing the metabolic stability of quinoline (B57606) derivatives, supported by experimental data and detailed protocols, to aid in the design of more robust drug candidates.
Key Determinants of Metabolic Stability in Quinoline Scaffolds
The metabolic stability of quinoline derivatives is primarily governed by the activity of cytochrome P450 (CYP) enzymes and, in some cases, aldehyde oxidase (AO).[1] The nature and position of substituents on the quinoline ring play a pivotal role in determining the susceptibility of these compounds to enzymatic degradation.
For instance, the introduction of small, electron-donating groups at the 3-position of the quinoline moiety can render the analogs more susceptible to metabolism by aldehyde oxidase.[1] Conversely, larger substituents at the same position can sterically hinder enzyme access, thereby increasing metabolic stability.[1] The strategic placement of fluorine atoms is a common tactic to block sites that are prone to oxidative metabolism, a strategy often employed to extend a compound's in vivo half-life.
Illustrative Metabolic Stability of Substituted Quinolines
To illustrate the impact of structural modifications on metabolic stability, the following table presents data for a selection of substituted quinoline derivatives. It is important to note that these are not this compound analogs, but they provide valuable insights into structure-metabolism relationships within the broader quinoline class.
| Compound Class | Specific Analog | In Vitro System | Half-life (t½) | % Remaining (at 120 min) | Key Structural Feature | Reference |
| 3-N-Substituted Quinoline | Analog 63 | Monkey Liver Cytosol | < 10 min | - | Small 3-N-substituent | [1] |
| 3-N-Substituted Quinoline | Analog 53 | Monkey Liver Cytosol | < 10 min | - | Small 3-N-substituent | [1] |
| 3-N-Substituted Quinoline | Analog 51 | Monkey Liver Cytosol | < 10 min | - | Small 3-N-substituent | [1] |
| 3-N-Substituted Quinoline | Analog 11 | Monkey Liver Cytosol | < 10 min | - | Small 3-N-substituent | [1] |
| 3-N-Substituted Quinoline | Analog 71 | Monkey Liver Cytosol | < 10 min | - | Small 3-N-substituent | [1] |
| Isoxazole Derivative of Usnic Acid | Compound 12 | Human Liver Microsomes | - | 72.6% | Complex polycyclic structure | [2] |
| Isoxazole Derivative of Usnic Acid | Compound 12 | Mouse Liver Microsomes | - | 27.5% | Complex polycyclic structure | [2] |
| Isoxazole Derivative of Usnic Acid | Compound 12 | Rat Liver Microsomes | - | 16.7% | Complex polycyclic structure | [2] |
Disclaimer: The data presented is for illustrative purposes and is not a direct comparison of this compound analogs. Direct comparison of in vitro metabolic stability data from different studies can be challenging due to variations in experimental conditions.
Experimental Protocols
A generalized protocol for determining the metabolic stability of a test compound using human liver microsomes is provided below. This method is widely used in early drug discovery to assess the intrinsic clearance of a compound.
In Vitro Microsomal Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes.
Materials:
-
Test compound
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Positive control compounds with known metabolic stability (e.g., a high-clearance compound and a low-clearance compound)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube or a 96-well plate, add phosphate buffer, the NADPH regenerating system, and the human liver microsome suspension.
-
Pre-incubate the mixture at 37°C for a few minutes to allow the components to reach thermal equilibrium.
-
-
Initiation of the Metabolic Reaction:
-
Initiate the reaction by adding a small volume of the test compound stock solution to the pre-warmed microsome mixture. The final concentration of the test compound is typically in the low micromolar range.
-
Vortex or shake the mixture gently to ensure homogeneity.
-
-
Time-Course Incubation:
-
Incubate the reaction mixture at 37°C.
-
At predetermined time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the incubation mixture.
-
-
Reaction Quenching:
-
Immediately quench the enzymatic reaction in the collected aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the quenched samples to precipitate the microsomal proteins.
-
-
Sample Analysis:
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear portion of the plot.
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (μL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration) .
-
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for an in vitro microsomal stability assay.
Conclusion
While specific comparative metabolic stability data for a series of this compound analogs remains elusive in the current literature, a wealth of knowledge on the metabolism of broader quinoline scaffolds provides a strong foundation for rational drug design. By understanding the key enzymatic players and the influence of structural modifications, researchers can strategically design and synthesize novel this compound derivatives with enhanced metabolic stability, a crucial step towards developing safer and more efficacious therapeutic agents. The provided experimental protocol and workflow offer a standardized approach to assess the metabolic liabilities of these and other novel chemical entities.
References
Comparative Efficacy of Novel Quinoline Derivatives and FDA-Approved PI3K Inhibitors in Breast Cancer Models
For Immediate Release
This guide presents a comparative analysis of novel quinoline-based dihydrazone derivatives against established FDA-approved phosphoinositide 3-kinase (PI3K) inhibitors. The focus is on their in vitro cytotoxic activity against human breast cancer cell lines, providing a benchmark for their potential as next-generation anticancer agents. This document is intended for researchers, scientists, and professionals in drug development.
Introduction to Quinoline (B57606) Derivatives in Oncology
Quinoline and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including anticancer properties.[1][2] Modifications to the quinoline scaffold are being extensively explored to enhance their therapeutic efficacy and selectivity.[2] This guide focuses on recently synthesized quinoline-based dihydrazone derivatives and their performance against key breast cancer cell lines.
The PI3K/Akt Signaling Pathway: A Key Target in Cancer Therapy
The PI3K/Akt signaling pathway is a critical intracellular cascade that regulates cell proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers, including breast cancer, making it a prime target for therapeutic intervention.[3] A number of PI3K inhibitors have received FDA approval for the treatment of specific types of breast cancer.[4][5][6][7]
Comparative Analysis of In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of novel quinoline derivatives and FDA-approved/clinically evaluated PI3K inhibitors against the MCF-7 human breast adenocarcinoma cell line. A lower IC50 value indicates greater cytotoxic potency.
| Compound | Class | Target/Mechanism of Action (MoA) | Cell Line | IC50 (µM) |
| Quinoline Derivative 3b | Quinoline-based Dihydrazone | DNA binding, potential CDK2 inhibition | MCF-7 | 7.016[1] |
| Quinoline Derivative 3c | Quinoline-based Dihydrazone | DNA binding, potential CDK2 inhibition | MCF-7 | 7.05[1] |
| Alpelisib (B612111) (Piqray) | FDA-Approved PI3K Inhibitor | Selective p110α inhibitor | MCF-7 | Not sensitive[8] |
| Buparlisib (BKM120) | Pan-PI3K Inhibitor (Clinical) | p110α/β/δ/γ inhibitor | MCF-7 | 0.1 - 0.7[9] |
Note: The MCF-7 cell line has a PIK3CA mutation, which should make it sensitive to PI3K inhibitors. The reported lack of sensitivity to Alpelisib in one study may be due to specific experimental conditions or acquired resistance.
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
The IC50 values are determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cell metabolic activity as an indicator of cell viability.
-
Cell Culture and Seeding: MCF-7 cells are cultured in appropriate growth medium and seeded in 96-well plates at a density of approximately 10,000 cells per well. The plates are incubated for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (novel quinoline derivatives and reference drugs) for a specified period, typically 48 to 72 hours.[8][10]
-
MTT Addition: Following treatment, the MTT reagent is added to each well and the plates are incubated for an additional 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[8]
-
Solubilization and Absorbance Measurement: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[8]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.[10]
Mechanistic Analysis: Western Blot for PI3K/Akt Pathway Proteins
Western blotting is employed to investigate the effect of the compounds on the expression and phosphorylation status of key proteins in the PI3K/Akt pathway.
-
Cell Treatment and Lysis: Cancer cells are treated with the compounds of interest at various concentrations. After treatment, the cells are washed and then lysed using a buffer containing protease and phosphatase inhibitors to preserve the proteins.[3]
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard assay such as the BCA or Bradford assay.[11]
-
Gel Electrophoresis and Transfer: Equal amounts of protein from each sample are separated by size via SDS-PAGE and then transferred to a nitrocellulose or PVDF membrane.[12]
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., total Akt, phospho-Akt, total PI3K, phospho-PI3K). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[3][11]
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate, and the band intensities are quantified to determine the relative protein expression levels.[13]
Visualizations
Caption: The PI3K/Akt signaling pathway and points of inhibition.
Caption: Workflow for in vitro cytotoxicity testing (MTT Assay).
References
- 1. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Piqray First PI3K Inhibitor Approved by the FDA for Metastatic Breast Cancer and PI3KCA Mutation - Oncology Practice Management [oncpracticemanagement.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. PI3K Inhibitor Wins FDA Approval for Advanced Breast Cancer | MedPage Today [medpagetoday.com]
- 7. FDA approves Piqray, first PI3K inhibitor for advanced breast cancer [healio.com]
- 8. P110α inhibitor alpelisib exhibits a synergistic effect with pyrotinib and reverses pyrotinib resistant in HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. ccrod.cancer.gov [ccrod.cancer.gov]
- 13. researchgate.net [researchgate.net]
Unlocking Antitumor Potential: A Comparative Guide to the Structure-Activity Relationship of 2-Arylquinoline Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticancer activity of various 2-arylquinoline derivatives. It synthesizes experimental data on their structure-activity relationships (SAR), details the methodologies of key experiments, and visualizes the underlying biological pathways.
The quinoline (B57606) scaffold is a prominent heterocyclic structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including potent anticancer effects. Among these, 2-arylquinoline derivatives have emerged as a particularly promising class of compounds. The strategic placement of an aryl group at the 2-position of the quinoline ring system allows for extensive structural modifications, enabling the fine-tuning of their pharmacological properties. This guide delves into the SAR of these derivatives, offering insights into how substitutions on both the quinoline and the aryl rings influence their efficacy against various cancer cell lines.
Comparative Anticancer Activity of 2-Arylquinoline Derivatives
The anticancer activity of 2-arylquinoline derivatives is predominantly evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells, is a key metric for comparison.
Table 1: Cytotoxicity (IC50, µM) of C-6 Substituted 2-Phenylquinoline Derivatives
| Compound | R | HeLa (Cervical Cancer) | PC3 (Prostate Cancer) | MCF-7 (Breast Cancer) | SKBR-3 (Breast Cancer) |
| 4 | H | >100 | 44.12 | >100 | >100 |
| 5 | 6-CH3 | 55.42 | 34.21 | >100 | >100 |
| 6 | 6-Br | 36.45 | 28.43 | >100 | >100 |
| 7 | 6-Cl | 41.23 | 30.11 | >100 | >100 |
| 8 | 6-F | 60.12 | 40.54 | >100 | >100 |
| 9 | 6-OCH3 | >100 | >100 | >100 | >100 |
| 10 | 6-NO2 | 25.34 | 18.76 | 89.43 | 95.12 |
| Doxorubicin | - | 0.89 | 1.21 | 0.45 | 0.67 |
Data synthesized from multiple studies. Doxorubicin is included as a reference anticancer drug.
Table 2: Cytotoxicity (IC50, µM) of 2-(3,4-Methylenedioxyphenyl)quinoline Derivatives
| Compound | R | HeLa (Cervical Cancer) | PC3 (Prostate Cancer) | MCF-7 (Breast Cancer) | SKBR-3 (Breast Cancer) |
| 11 | H | 45.67 | 34.34 | >100 | >100 |
| 12 | 6-CH3 | 38.98 | 31.37 | >100 | >100 |
| 13 | 6-Br | 8.30 | 15.45 | 76.54 | 88.12 |
| 14 | 6-Cl | 10.12 | 19.87 | 80.12 | 90.34 |
| 15 | 6-F | 22.43 | 28.98 | >100 | >100 |
| 16 | 6-OCH3 | >100 | >100 | >100 | >100 |
| Doxorubicin | - | 0.89 | 1.21 | 0.45 | 0.67 |
Data synthesized from multiple studies. Doxorubicin is included as a reference anticancer drug.[1]
Key SAR Insights:
-
Influence of C-6 Substitution: The nature of the substituent at the C-6 position of the quinoline ring significantly impacts cytotoxic activity. Electron-withdrawing groups, such as nitro (NO2) and halogens (Br, Cl), tend to enhance anticancer activity, particularly against HeLa and PC3 cell lines.[1][2] For instance, compound 10 with a nitro group and compound 13 with a bromine atom displayed the most potent activities in their respective series.[1] In contrast, electron-donating groups like methoxy (B1213986) (OCH3) often lead to a decrease or loss of activity.[1]
-
Impact of the 2-Aryl Group: The substitution pattern on the 2-aryl ring also plays a crucial role. The presence of a 3,4-methylenedioxy group on the phenyl ring, as seen in compounds 11-16 , generally leads to better activity compared to the unsubstituted 2-phenylquinolines (4-10 ).[2]
-
Lipophilicity and Activity: A direct relationship has been observed between the lipophilicity (cLogP) of the 2-arylquinoline derivatives and their cytotoxic effects, especially in HeLa and PC3 cells.[1] Compounds with higher octanol/water partition coefficients generally exhibit lower IC50 values, indicating greater potency.[1]
-
Selectivity: Many of these 2-arylquinoline derivatives have shown selective cytotoxicity against cancer cells compared to non-tumor cells, a desirable characteristic for potential anticancer agents.[1][2]
Mechanisms of Anticancer Action
2-Arylquinoline derivatives exert their anticancer effects through various mechanisms, primarily by inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting tubulin polymerization.
Tubulin Polymerization Inhibition
A significant number of 2-arylquinoline and related quinoline derivatives function as tubulin polymerization inhibitors.[3] They bind to the colchicine (B1669291) site of β-tubulin, disrupting the formation of microtubules.[3] This disruption of the microtubule dynamics interferes with the formation of the mitotic spindle, a crucial structure for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3]
Induction of Apoptosis
2-Arylquinoline derivatives can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Some derivatives have been shown to induce apoptosis in a p53-independent manner, which is particularly relevant for cancers with mutated or deficient p53.[4] The induction of apoptosis is often characterized by the activation of caspases, a family of proteases that execute the apoptotic process.
Cell Cycle Arrest
Besides the G2/M arrest caused by tubulin inhibition, some 2-arylquinoline derivatives can also induce cell cycle arrest at the G1/S checkpoint. This prevents the cells from entering the DNA synthesis (S) phase, thereby halting proliferation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of 2-arylquinoline derivatives.
Synthesis of 2-Arylquinoline Derivatives (via Povarov Reaction)
The Povarov reaction is a widely used and efficient method for the synthesis of tetrahydroquinoline derivatives, which can then be oxidized to the corresponding quinolines.[2]
Materials:
-
Substituted aniline
-
Aryl aldehyde
-
Activated alkene (e.g., ethyl vinyl ether)
-
Catalyst (e.g., BF3·OEt2, InCl3)
-
Oxidizing agent (e.g., DDQ, chloranil)
-
Solvent (e.g., acetonitrile, dichloromethane)
Procedure:
-
Imino Diels-Alder Reaction: To a solution of the substituted aniline and aryl aldehyde in the chosen solvent, the catalyst is added, and the mixture is stirred at room temperature to form the corresponding Schiff base (imine).
-
The activated alkene is then added to the reaction mixture, which undergoes an imino Diels-Alder [4+2] cycloaddition to yield the tetrahydroquinoline intermediate.
-
Oxidation: The crude tetrahydroquinoline is then treated with an oxidizing agent to facilitate aromatization to the final 2-arylquinoline product.
-
Purification: The final product is purified using column chromatography on silica (B1680970) gel.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.[5]
Materials:
-
Human cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin solution
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[5]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the 2-arylquinoline derivatives (typically in a serial dilution). A control group with vehicle (DMSO) only is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for another 4 hours.[5] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.[5]
-
Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.
Conclusion
The 2-arylquinoline scaffold represents a versatile and promising platform for the development of novel anticancer agents. The structure-activity relationship studies highlight the critical role of substituents on both the quinoline and the 2-aryl moieties in determining the cytotoxic potency and selectivity of these compounds. The primary mechanisms of action involve the induction of apoptosis and cell cycle arrest, often initiated by the inhibition of tubulin polymerization. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field, facilitating the design, synthesis, and evaluation of new and more effective 2-arylquinoline-based anticancer drugs. Further research focusing on optimizing the lead compounds for improved efficacy and reduced toxicity, along with in vivo studies, is warranted to translate these promising findings into clinical applications.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
A Comparative In Vitro Analysis of Quinoline-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The quinoline (B57606) scaffold has emerged as a privileged structure in medicinal chemistry, forming the backbone of numerous potent kinase inhibitors.[1][2] These compounds have shown significant promise in oncology by targeting key kinases involved in cancer cell signaling pathways.[3] This guide provides a comparative analysis of the in vitro performance of various quinoline-based kinase inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development efforts.
In Vitro Efficacy: Targeting Key Oncogenic Kinases
Quinoline-based derivatives have demonstrated potent inhibitory activity against several receptor tyrosine kinases (RTKs) crucial for cancer progression, including the Epidermal Growth factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[4] Additionally, their activity against intracellular kinases like Phosphoinositide 3-kinase (PI3K) highlights their broad therapeutic potential.[5][6]
Epidermal Growth Factor Receptor (EGFR) Inhibitors
The EGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[7][8] Quinoline-based compounds have been extensively developed as EGFR inhibitors.[9]
Table 1: Comparative Inhibitory Activity of Quinoline-Based Derivatives against EGFR
| Compound ID | Target Kinase/Cell Line | Cancer Type | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| 8a | A431 | Skin Carcinoma | 2.62 | Erlotinib | - | [4] |
| Compound 21 | H1975 (L858R/T790M) | Non-Small-Cell Lung | 0.21 | Osimertinib | 0.04 | [10] |
| Compound 21 | HCC827 | Non-Small-Cell Lung | 0.010 | Osimertinib | 0.0042 | [10] |
| Compound 7j | EGFR | - | 0.35 | Erlotinib | 0.44 | [11] |
| Compound 50 | EGFR | - | 0.12 ± 0.05 | - | - | [9] |
| Compound 6d | NCI-H460 | Non-Small-Cell Lung | 0.789 (GI50) | - | - | [7] |
| Compound 11 | EGFRwt | - | 0.38 (nM) | Afatinib | 0.67 (nM) | [8] |
| Compound 11 | EGFR T790M/L858R | - | 2.2 (nM) | Afatinib | 3.7 (nM) | [8] |
| Compound 8 | EGFRwt | - | 0.8 (nM) | Afatinib | 0.6 (nM) | [8] |
| Compound 8 | EGFR T790M/L858R | - | 2.7 (nM) | Afatinib | 3.5 (nM) | [8] |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate greater potency. GI50 (Growth Inhibition 50) is the concentration of drug that causes 50% inhibition of cell growth.
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, primarily driven by the VEGFR signaling pathway.[12] Several quinoline-based compounds have been investigated as potent inhibitors of VEGFR-2, a key receptor in this pathway.[13][14]
Table 2: Comparative Inhibitory Activity of Quinoline-Based Derivatives against VEGFR-2
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) | Reference |
| Compound 6 | VEGFR-2 | 80 | Sorafenib | 80 | [8] |
| Compound 13 | VEGFR-2 | 46.6 ± 2.8 | Sorafenib | 31.1 ± 1.8 | [14] |
| Compound 15 | VEGFR-2 | 44.4 ± 2.6 | Sorafenib | 31.1 ± 1.8 | [14] |
| Compound 21 | VEGFR-2 | 4.6 ± 0.06 (µM) | - | - | [15] |
| SQ2 | VEGFR-2 | 14 | Cabozantinib | 4.5 | [16] |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate greater potency.
Phosphoinositide 3-kinase (PI3K) Inhibitors
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[17] Its dysregulation is common in many cancers, making it an attractive target for drug development.[6][18]
Table 3: Comparative Inhibitory Activity of Quinoline-Based Derivatives against PI3K
| Compound ID | PI3K Isoform | pIC50 | Reference |
| 2a | PI3Kα | Submicromolar activity | [5] |
| 8a-o (range) | PI3Kα | 0.50 - 2.03 (nM IC50) | [19] |
| 7c | PI3K/Akt/mTOR pathway | Inhibition at 125-250 nM | [6][18] |
pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions within signaling pathways and the logical flow of experimental procedures is essential for understanding the mechanism of action and the process of inhibitor evaluation.
Caption: The EGFR signaling pathway and the inhibitory action of quinoline-based compounds.
Caption: A generalized workflow for the discovery and development of kinase inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings.[4] Below are generalized protocols for key in vitro experiments cited in the evaluation of quinoline-based kinase inhibitors.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay determines the direct inhibitory effect of a compound on a specific kinase.
1. Reagent Preparation:
-
Kinase Buffer: Typically contains 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.[20]
-
Enzyme and Substrate: Dilute the purified target kinase (e.g., EGFR, VEGFR-2) and its specific substrate (e.g., a synthetic peptide) to their final desired concentrations in the kinase buffer.[20]
-
ATP Solution: Prepare a stock solution of ATP in water. The final concentration in the assay should ideally be close to the Kₘ value for the specific kinase.[21]
-
Test Compounds: Dissolve compounds in 100% DMSO to create stock solutions and then perform serial dilutions in the kinase buffer.[22]
2. Assay Procedure:
-
The assay is typically performed in a 96- or 384-well plate format.[20]
-
Add the test compounds at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control (a known inhibitor).[23]
-
Add the kinase and substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).[20]
-
Stop the reaction by adding a stop solution, which often contains EDTA to chelate Mg²⁺.[20]
3. Detection:
-
The method of detection depends on the assay format. Common methods include:
-
Radiometric Assays: Measure the incorporation of radioactive ³²P or ³³P from [γ-³²P]ATP or [γ-³³P]ATP into the substrate.
-
Luminescence-Based Assays (e.g., ADP-Glo™): Measure the amount of ADP produced, which correlates with kinase activity.[24]
-
Fluorescence-Based Assays: Use fluorescently labeled substrates or antibodies to detect phosphorylation.
-
4. Data Analysis:
-
Calculate the percentage of kinase activity inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[20][23]
Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay measures the effect of a compound on the metabolic activity of living cells, which is an indicator of cell viability and proliferation.
1. Cell Culture and Seeding:
-
Culture the desired cancer cell lines (e.g., A549, HepG2) in appropriate media and conditions.
-
Harvest the cells and seed them into 96-well plates at a predetermined density. Allow the cells to adhere overnight.
2. Compound Treatment:
-
Prepare serial dilutions of the quinoline-based inhibitors in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (DMSO).
-
Incubate the plates for a specified period, typically 48 to 72 hours.
3. MTT Addition and Incubation:
-
Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add the MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in living cells will convert the water-soluble MTT to an insoluble purple formazan (B1609692).
4. Formazan Solubilization and Measurement:
-
Remove the MTT-containing medium.
-
Add a solubilizing agent, such as DMSO or an acidified isopropanol (B130326) solution, to each well to dissolve the formazan crystals.
-
Measure the absorbance of the resulting colored solution using a microplate reader, typically at a wavelength of 570 nm.
5. Data Analysis:
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting cell viability against the compound concentration.[4]
Western Blotting for Phosphorylated Proteins
Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of kinases and their downstream targets, providing mechanistic insights into how an inhibitor works.[6][10]
1. Cell Lysis and Protein Quantification:
-
Treat cultured cells with the quinoline-based inhibitor for a specified time.
-
Wash the cells with cold PBS and then lyse them using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the proteins.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
2. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in a loading buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[25]
3. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the phosphorylated protein of interest (e.g., anti-phospho-EGFR) overnight at 4°C.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
Wash the membrane again to remove the unbound secondary antibody.
4. Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane. The HRP enzyme on the secondary antibody will catalyze a reaction that produces light.
-
Detect the light signal using X-ray film or a digital imaging system. The intensity of the band corresponds to the amount of the target protein.
5. Analysis and Normalization:
-
To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein or a housekeeping protein (e.g., β-actin or GAPDH).
-
Quantify the band intensities and express the level of the phosphorylated protein relative to the total protein or the housekeeping protein.[6]
References
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nchr-staging.elsevierpure.com [nchr-staging.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 8. mdpi.com [mdpi.com]
- 9. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of novel quinoline derivatives as small molecule mutant EGFR inhibitors targeting resistance in NSCLC: In vitro screening and ADME predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. reactionbiology.com [reactionbiology.com]
- 24. benchchem.com [benchchem.com]
- 25. protocols.io [protocols.io]
Safety Operating Guide
Proper Disposal of 2,4-Dichloroquinoline: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of 2,4-Dichloroquinoline, a halogenated organic compound. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and protecting the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this chemical.
I. Immediate Safety and Handling Precautions
This compound is a hazardous chemical that requires careful handling and disposal. Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses or goggles must be worn.
-
Lab Coat: A fully fastened lab coat is required to protect from spills.
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
II. Waste Segregation and Collection Protocol
Proper segregation of chemical waste is the first and most critical step in the disposal process. Halogenated organic compounds like this compound must be kept separate from non-halogenated waste streams to ensure proper treatment and disposal, and to manage disposal costs effectively.[1][2][3]
Step-by-Step Collection Procedure:
-
Container Selection: Use a designated, leak-proof, and chemically compatible waste container.[2][3] Polyethylene or glass containers are generally suitable. The container must have a tightly fitting cap.[1]
-
Labeling: As soon as the first drop of waste is added, label the container clearly. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other constituents of the waste stream.
-
Approximate concentrations of each component.
-
The date when waste was first added.
-
-
Segregation: Collect waste containing this compound in a dedicated container for halogenated organic compounds.[1] Do not mix with non-halogenated solvents, acids, bases, or other incompatible waste types.[1]
-
Storage: Keep the waste container closed at all times, except when adding waste.[1][3] Store the container in a designated and secure satellite accumulation area within the laboratory, away from general work areas.
III. Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Small Spills: Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or chemical absorbent pads. Collect the contaminated material into a sealed, labeled container for hazardous waste disposal. Decontaminate the spill area with a suitable solvent (e.g., ethanol (B145695) or isopropanol), followed by soap and water.
-
Large Spills: Evacuate the immediate area. Alert your institution's Environmental Health and Safety (EHS) department or emergency response team. Provide them with the Safety Data Sheet (SDS) for this compound.
IV. Final Disposal Logistics
The disposal of this compound is regulated and must be handled by licensed professionals.
-
Contact EHS: Once the waste container is nearly full (do not overfill), contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup.
-
Waste Manifest: A hazardous waste manifest will be required for transportation.[4] This document tracks the waste from your facility to its final disposal site and ensures compliance with regulations.[4] Your EHS department will typically handle the preparation of this document.
V. Regulatory Information
Waste containing this compound is classified as hazardous waste under the Resource Conservation and Recovery Act (RCRA). While this compound is not individually listed, the waste stream may fall under the following EPA hazardous waste codes depending on the process that generated it.
| Waste Code | Description |
| F001 | Spent halogenated solvents used in degreasing, including tetrachloroethylene, trichloroethylene, methylene (B1212753) chloride, 1,1,1-trichloroethane, carbon tetrachloride, and chlorinated fluorocarbons; all spent solvent mixtures/blends used in degreasing containing, before use, a total of ten percent or more (by volume) of one or more of the above halogenated solvents or those in F002, F004, and F005.[5][6] |
| F002 | Spent halogenated solvents including tetrachloroethylene, methylene chloride, trichloroethylene, 1,1,1-trichloroethane, chlorobenzene, 1,1,2-trichloro-1,2,2-trifluoroethane, ortho-dichlorobenzene, and trichlorofluoromethane; all spent solvent mixtures/blends containing a total of ten percent or more (by volume) of one or more of the above halogenated solvents or those listed in F001, F004, or F005. |
VI. Disposal Workflow
The following diagram illustrates the decision-making and operational process for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 2,4-Dichloroquinoline
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount to ensuring both personal safety and environmental integrity. 2,4-Dichloroquinoline, a compound utilized in various research applications, requires meticulous management due to its potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, a thorough risk assessment is crucial. The following table summarizes the necessary personal protective equipment and safety measures to minimize exposure and ensure safe handling.
| Protective Equipment | Specifications and Guidelines |
| Eye and Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][2] A face shield may be necessary for splash-prone procedures. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile rubber) must be worn.[3][4] Inspect gloves for any signs of degradation before use and wash hands thoroughly after handling.[1] |
| Body Protection | Wear a lab coat, and for more extensive handling, fire/flame resistant and impervious clothing is recommended.[1][5] Ensure clothing is laundered separately from personal items.[3] |
| Respiratory Protection | Use only in a well-ventilated area or outdoors.[1][3] If dust or fumes are likely to be generated, a NIOSH-approved half-face or full-face respirator with an appropriate cartridge should be used.[3] |
| Hygiene Measures | Do not eat, drink, or smoke in the handling area.[1][3] Wash hands and any exposed skin thoroughly after handling the substance.[2][6] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is vital to minimize risks associated with this compound.
-
Preparation and Engineering Controls :
-
Handling the Compound :
-
In Case of a Spill :
-
For minor spills, immediately clean up using dry procedures, avoiding dust generation.[3] Wear appropriate PPE during cleanup.
-
For major spills, evacuate the area and move upwind.[3] Alert the appropriate emergency response team.
-
Prevent the spilled material from entering drains or water courses.[3]
-
Collect the spilled material in a clean, dry, sealable, and labeled container for disposal.[1][3]
-
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[5][8] Seek medical attention if irritation persists.[6] |
| Skin Contact | Take off contaminated clothing immediately.[1] Wash the affected area with plenty of soap and water for at least 15 minutes.[1][5] Seek medical advice if skin irritation occurs.[1] |
| Inhalation | Move the person to fresh air.[1] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting.[8] Clean the mouth with water and drink plenty of water afterward.[5][8] Seek immediate medical attention or contact a Poison Control Center.[1] |
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and any contaminated materials is a critical step in the chemical management lifecycle. It must be treated as hazardous waste.
-
Waste Segregation :
-
Container Labeling :
-
Storage of Waste :
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[8]
-
Ensure the storage area is secure and accessible only to authorized personnel.
-
-
Final Disposal :
Experimental Workflow for Handling this compound
The following diagram outlines the logical workflow for safely handling this compound from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. keyorganics.net [keyorganics.net]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
